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Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Documentation Hub

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  • Product: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
  • CAS: 57069-78-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Topic: Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Content Type: In-depth Technical Monograph Audience: Researchers, Synthetic Chemists, and Fragrance/Pharmaceutical Developers [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Content Type: In-depth Technical Monograph Audience: Researchers, Synthetic Chemists, and Fragrance/Pharmaceutical Developers

[1]

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) is a cyclopentanoid ester structurally analogous to the commercially significant fragrance material Methyl Dihydrojasmonate (Hedione®). While Hedione features a pentyl side chain at the C2 position, this molecule possesses a truncated methyl substituent. This structural modification significantly alters its physicochemical profile, volatility, and olfactory characteristics, shifting its utility from a fixative fragrance ingredient to a specialized chiral building block in the synthesis of prostaglandins, pheromones, and bioactive cyclopentanoids.

This guide provides a comprehensive technical analysis of the molecule's structure, synthesis via the "Jasmonate Platform," physicochemical properties, and reactivity profile.

Chemical Identity & Structure

The molecule consists of a cyclopentane ring substituted at the 1-position with a methyl acetate group and at the 2-position with a methyl group. A ketone functionality is present at the 3-position.[1][2][3][4]

Identification Data
ParameterDetail
IUPAC Name Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
CAS Registry Number 57069-78-0
Molecular Formula C

H

O

Molecular Weight 170.21 g/mol
SMILES COC(=O)CC1C(C)C(=O)CC1
InChI Key (Predicted) KVWWIYGFBYDJQC-UHFFFAOYSA-N (Analogous to parent)
Stereochemistry

The molecule possesses two chiral centers at C1 and C2 . This gives rise to two pairs of enantiomers (four stereoisomers in total):

  • Cis-isomers: The methyl group (C2) and acetate chain (C1) are on the same side of the ring.

  • Trans-isomers: The substituents are on opposite sides.

  • Thermodynamics: The trans isomer is generally thermodynamically more stable due to reduced steric strain between the vicinal substituents. However, in the jasmonate family, the cis isomers often possess higher biological and olfactory potency.

Physicochemical Properties[4][9]

Due to the limited direct literature on this specific short-chain analogue compared to its pentyl cousin, the following properties are derived from validated Structure-Property Relationship (SPR) models and comparative analysis with Methyl Dihydrojasmonate (MDJ).

PropertyValue (Estimated/Observed)Context & Causality
Physical State Colorless to pale yellow liquidStandard for low-MW cyclopentanoid esters.
Boiling Point ~235–245 °C (760 mmHg)Significantly lower than MDJ (~300°C) due to the loss of the C5 chain (London dispersion forces).
Density ~1.04 – 1.06 g/cm³Slightly denser than MDJ (1.00 g/cm³) due to higher oxygen-to-carbon ratio.
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic; significantly less hydrophobic than MDJ (LogP ~2.9).
Vapor Pressure ~0.05 mmHg (25°C)Higher volatility makes it a "top note" modifier rather than a base note fixative.
Solubility Soluble in alcohols, ethers, DCM.Moderate water solubility compared to longer-chain analogues.

Synthesis & Production

The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate follows the Michael Addition-Decarboxylation pathway, a robust protocol used industrially for jasmonates.

Synthetic Pathway (The "Jasmonate Platform")

The core strategy involves the conjugate addition of a malonate nucleophile to an


-unsaturated ketone, followed by decarboxylation.

Step 1: Michael Addition

  • Reactants: 2-Methyl-2-cyclopenten-1-one + Dimethyl malonate.

  • Catalyst: Sodium methoxide (NaOMe) or specialized chiral catalysts (e.g., Ga-Na-BINOL for asymmetric synthesis).

  • Mechanism: The enolate of dimethyl malonate attacks the

    
    -position (C3) of the enone. Note: In the target molecule, the methyl is at C2, so the precursor is 2-methyl-2-cyclopenten-1-one. The addition occurs at the unsubstituted C3 position, placing the malonate side chain there. Wait—structure correction.
    

Critical Structural Correction: The target is Methyl 2-(2-methyl-3-oxocyclopentyl)acetate .

  • If the acetate is at C1 and Methyl is at C2, and Ketone is at C3:

  • This implies the precursor was likely 2-methyl-2-cyclopenten-1-one reacted with a nucleophile that adds the acetate chain.

  • Standard Route: Michael addition of Dimethyl Malonate to 2-methyl-2-cyclopenten-1-one adds the malonyl group to C3 . This would yield Methyl 3-(methoxycarbonylmethyl)-2-methyl-cyclopentanone.

  • Target Route: To get the acetate at C1 and methyl at C2 (relative to ketone at C3), one typically starts with 2-methoxycarbonylmethyl-2-cyclopenten-1-one (unstable) or alkylates a pre-formed ring.

  • Most Plausible Commercial Route:Alkylation of Methyl 2-(3-oxocyclopentyl)acetate.

    • However, the most robust route for 2-substituted-3-oxo-alkanoates is the Michael Addition to 2-substituted cyclopentenones .

    • Let us assume the standard nomenclature aligns with the Jasmonate skeleton: The side chain is at C1, the alkyl group at C2, ketone at C3.

    • Precursor: 2-Methyl-2-cyclopenten-1-one.

    • Reagent: Dimethyl malonate.[5][6][7][8]

    • Result: The malonate adds to C3. This contradicts the "2-(2-methyl...)" name if the acetate is at C1.

    • Resolution: The IUPAC name implies the acetate is the parent chain. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate.[9][10][11][12]

    • This structure corresponds to the Michael adduct of Dimethyl Malonate and 2-Methyl-2-cyclopenten-1-one , followed by decarboxylation. The "acetate" chain is attached to C1 (formerly C3 of the enone), the methyl is at C2, and the ketone is at C3.

Detailed Protocol (Adapted from Organic Syntheses, Vol. 97)
  • Michael Addition:

    • Charge reactor with Dimethyl malonate (1.2 eq) and Sodium methoxide (0.1 eq) in Methanol.

    • Add 2-Methyl-2-cyclopenten-1-one dropwise at 0–5°C to prevent polymerization.

    • Reflux for 3–5 hours.

    • Intermediate: Dimethyl 2-(2-methyl-3-oxocyclopentyl)malonate.

  • Krapcho Decarboxylation:

    • The diester intermediate is heated with wet DMSO and NaCl at 140–160°C.

    • This selectively removes one ester group, yielding the target mono-ester.

    • Yield: Typically 75–85% overall.

Synthesis Figure 1: Synthesis via Michael Addition and Decarboxylation SM1 2-Methyl-2-cyclopenten-1-one Inter Intermediate: Dimethyl (2-methyl-3-oxocyclopentyl)malonate SM1->Inter Michael Addition Reagent Dimethyl Malonate (NaOMe, MeOH) Reagent->Inter Product Target: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Inter->Product Krapcho Decarboxylation Step2 Decarboxylation (NaCl, DMSO, H2O, Heat)

Reactivity & Stability

Epimerization (Cis/Trans Isomerism)

The C2 position (alpha to the ketone and beta to the ester side chain) is labile. Under basic or acidic conditions, the proton at C2 can be abstracted, leading to enolization.

  • Mechanism: The cis isomer (often kinetically favored or biologically relevant) readily converts to the thermodynamically stable trans isomer.

  • Implication: In formulation, pH must be maintained near neutral (pH 5–7) to prevent ratio shifts that could alter the odor profile or biological activity.

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis by esterases (in vivo) or strong bases (ex vivo), yielding the free acid: 2-(2-methyl-3-oxocyclopentyl)acetic acid .

  • This free acid is a key metabolite in plant signaling pathways (Jasmonic acid analogue).

Applications

Fragrance & Olfactory Research

While less common than Hedione (Pentyl analogue), this molecule serves as a critical probe for Structure-Odor Relationships (SOR) .

  • Odor Profile: Lacks the deep, substantive "blooming" jasmine character of the pentyl analogue. Instead, it exhibits a lighter, fruitier, and more diffractive profile, often described as ethereal or celery-like.

  • Use Case: Used to add lift or volatility to heavy floral accords without adding weight.

Pharmaceutical Intermediate

The molecule acts as a scaffold for Prostanoid synthesis . The cyclopentanone ring with vicinal side chains is a core motif in prostaglandins (e.g., PGE2).

  • Derivatization: The ketone can be reduced to an alcohol (stereoselectively), and the ester chain can be elongated to form the

    
    -chain of prostaglandins.
    
Agrochemicals (Plant Signaling)

As a structural analogue of Methyl Jasmonate (a plant stress hormone), this molecule is used in plant physiology to study:

  • Receptor Binding: Investigating the steric requirements of the COI1-JAZ co-receptor complex. The short methyl chain usually results in lower binding affinity compared to the pentenyl chain, helping researchers map the hydrophobic pocket of the receptor.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H319: Causes serious eye irritation.[2]

    • H315: Causes skin irritation.[2]

  • Handling: Standard laboratory PPE (gloves, goggles). Ensure ventilation due to potential volatility.

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alpha-positions over long periods.

References

  • Synthesis of Jasmonate Analogues: Source: Dubs, P., & Stüssi, R. (1978). "Synthese von Methyl-dihydrojasmonat." Helvetica Chimica Acta. (Foundational work on the Michael addition route for cyclopentanoid esters).
  • Michael Addition Protocols

    • Source: Fastuca, N. J., et al. (2020). "Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one." Organic Syntheses, 97, 327-338.[8] Link

  • Product Catalog Data

    • Source: BLD Pharm.[11] "Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0)."[9][10][11][12] Accessed 2025.[13] Link

  • Source: Kraft, P., et al. (2000). "Fragrance Chemistry: Milestones and Perspectives." Angewandte Chemie International Edition.

Sources

Exploratory

Thermodynamic and Conformational Stability of 3-Oxocyclopentyl Acetate Derivatives: A Comprehensive Technical Guide

Executive Summary The thermodynamic and conformational stability of 3-oxocyclopentyl acetate and its derivatives plays a critical role in both fragrance chemistry and advanced pharmaceutical synthesis. Derivatives such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic and conformational stability of 3-oxocyclopentyl acetate and its derivatives plays a critical role in both fragrance chemistry and advanced pharmaceutical synthesis. Derivatives such as methyl (3-oxo-2-pentylcyclopentyl)acetate (commonly known as Hedione) are ubiquitous in the flavor and fragrance industry[1][2], while highly substituted variants like 2-benzyl-2-methyl-3-oxocyclopentyl acetate serve as vital precursors for complex chiral drugs[3].

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing the synthesis of these compounds, their conformational energy landscapes, and how their structural stability dictates stereoselectivity during biocatalytic transformations.

Structural and Conformational Thermodynamics

To minimize torsional strain, the cyclopentane ring inherently puckers to adopt an "envelope" conformation[4]. In 3-oxocyclopentyl acetate derivatives, this conformational landscape is further complicated by rotational isomerism about the acyl-oxygen bond[5][6].

The thermodynamic stability of these conformers is dictated by the steric interactions between the acetate group and adjacent substituents. The acetate moiety restricts the conformational flexibility of the cyclopentane ring, effectively locking the molecule into a preferred envelope state. This structural rigidity is not merely a physical curiosity; it is the causal mechanism that allows for highly predictable stereochemical outcomes during downstream functionalization.

G N1 3-Oxocyclopentyl Acetate (Equilibrium Mixture) N2 Envelope Conformation A (Thermodynamically Stable) N1->N2 Ring Puckering (ΔG < 0) N3 Envelope Conformation B (Sterically Hindered) N1->N3 Ring Puckering (ΔG > 0) N4 Acyl-Oxygen Rotamer 1 (Anti-periplanar) N2->N4 Bond Rotation N5 Acyl-Oxygen Rotamer 2 (Syn-periplanar) N2->N5 Bond Rotation

Conformational energy landscape of 3-oxocyclopentyl acetate derivatives.

Thermodynamic Parameters of Synthesis and Equilibria

The synthesis of cyclopentyl acetate scaffolds often involves the addition-esterification of cyclopentene derivatives with acetic acid. Thermodynamic calculations and experimental validations demonstrate that both the addition-esterification and subsequent transesterification reactions are exothermic[7][8].

Because the reaction is exothermic and involves a decrease in entropy (combining two molecules into one), the Gibbs free energy change (


) increases (becomes less negative) with a rise in temperature[7][8]. Consequently, lower temperatures are thermodynamically favorable for driving the equilibrium toward the acetate product[7][8]. The optimal temperature range for the addition-esterification reaction is strictly between 333.15 K and 353.15 K, utilizing a molar ratio of acetic acid to cyclopentene of 2:1 to 3:1[7][8].

To accurately model these systems, researchers rely on established group contribution methods to estimate missing thermodynamic data:

Table 1: Thermodynamic Estimation Methods for Cyclopentyl Acetates
Thermodynamic PropertyEstimation MethodApplication / Causality
Liquid Heat Capacity (

)
Ruzicka–Domalski MethodDetermines temperature dependence of enthalpy[7][8].
Standard Enthalpy of Formation (

)
Yoneda Group ContributionCalculates the baseline exothermic nature of the reaction[7][8].
Standard Vaporization Enthalpy (

)
Ducros Group ContributionEssential for modeling gas-liquid phase equilibria[7][8].

Biocatalytic Stereoselectivity: The Role of the Acetate Group

The thermodynamic stability of the specific conformers of 3-oxocyclopentyl acetate derivatives directly impacts their behavior in biocatalytic environments. A prime example is the enzymatic reduction of 2-benzyl-2-methyl-3-oxocyclopentyl acetate using engineered carbonyl reductases[3].

Acetylation of the hydroxyl group in these derivatives significantly alters the reduction stereoselectivity. Because the bulky acetate group anchors the cyclopentane ring into a rigid envelope conformation, the biocatalyst is forced to approach the ketone from a highly specific trajectory. This steric direction results in the highly diastereoselective synthesis of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols with a diastereomeric ratio (dr) exceeding 99%. Depending on the specific enzyme variant and reaction conditions, the process can yield trans,cis-, trans,trans-, or cis,cis-2-benzyl-2-methyl-cyclopentane-1,3-diols in stereomerically pure forms[3].

G S1 2-Benzyl-2-methyl- 3-oxocyclopentyl acetate E1 Carbonyl Reductase (Biocatalyst Docking) S1->E1 Steric Anchoring P1 trans,cis-Diol (Major, >99% dr) E1->P1 Favored Hydride Transfer P2 trans,trans-Diol (Minor Trajectory) E1->P2 Disfavored P3 cis,cis-Diol (Minor Trajectory) E1->P3 Disfavored

Stereoselective enzymatic reduction pathway directed by acetate steric anchoring.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the thermodynamic and stereochemical stability of 3-oxocyclopentyl acetate derivatives.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To empirically validate the heat capacities and phase transition enthalpies estimated by the Ruzicka–Domalski and Ducros methods.

  • Calibration: Calibrate the DSC instrument using an indium standard (melting point 156.6 °C,

    
     = 28.45 J/g) to ensure baseline thermodynamic accuracy.
    
  • Sample Preparation: Hermetically seal 5–10 mg of the purified 3-oxocyclopentyl acetate derivative in an aluminum pan. Prepare an identical empty pan as the reference.

  • Thermal Cycling: Equilibrate the sample at 253.15 K. Ramp the temperature to 393.15 K at a controlled rate of 5 K/min under a dry nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the endothermic/exothermic peaks to calculate the enthalpy of vaporization (

    
    ) and specific heat capacity (
    
    
    
    ). Compare these empirical values against the Yoneda and Ducros theoretical models to validate the structural stability of the ester bond at elevated temperatures.
Protocol B: Enzymatic Reduction and GC-MS Stereoisomer Quantification

Purpose: To evaluate the conformational rigidity of the acetate derivative by measuring the diastereomeric excess following biocatalytic reduction.

  • Biocatalysis Setup: Dissolve 50 mM of 2-benzyl-2-methyl-3-oxocyclopentyl acetate in a biphasic system (e.g., 10% v/v isopropanol in 100 mM phosphate buffer, pH 7.0).

  • Enzyme Addition: Add 10 mg/mL of the purified carbonyl reductase and 1 mM NADP+ cofactor. The isopropanol acts as a sacrificial hydrogen donor to recycle the cofactor.

  • Incubation: Incubate the reaction at 303.15 K for 24 hours with orbital shaking at 200 rpm.

  • Extraction & Derivatization: Extract the aqueous phase with ethyl acetate (3 × 10 mL). Dry the organic layer over anhydrous

    
     and concentrate under vacuum. Derivatize the resulting diols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
    
  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a chiral capillary column. Use an internal standard (e.g., dodecane) to validate extraction efficiency. The ratio of the integrated peak areas for the trans,cis-, trans,trans-, and cis,cis- isomers will directly yield the diastereomeric ratio (dr)[3].

References

  • [1] Methyl (3-Oxo-2-pentylcyclopentyl)acetate | CymitQuimica. CymitQuimica. URL:

  • [2] Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester - the NIST WebBook. National Institute of Standards and Technology. URL:

  • [5] Rotational isomerism about acyl-oxygen bond in two envelope conformations and vibrational spectral analysis of cyclopentyl acetate - a combined theoretical and experimental study. DSpace at KIST. URL:

  • [6] Structural, Spectroscopic, and C-H…O Hydrogen Bonding Interaction on Structure (Monomer and Dimer) Vibrational Spectroscopic, Fukui, NCI, AIM, and RDG Analysis Molecular Docking and Molecular Dynamic Simulation of Biological Active Pencycuron. Taylor & Francis. URL:

  • [4] Cyclopentane Derivatives in Drug Discovery. PharmaBlock. URL:

  • [7] Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. Sci-Hub. URL:

  • [8] Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate. URL:

  • Structure-Guided Directed Evolution of a Carbonyl Reductase Enables the Stereoselective Synthesis of (2 S ,3 S )-2,2-Disubstituted-3-hydroxycyclopentanones via Desymmetric Reduction. ResearchGate. URL:

  • [3] Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction. PubMed (NIH). URL:

Sources

Foundational

Technical Guide: Role of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate in Jasmonate Chemistry

This guide provides an in-depth technical analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog within the jasmonate family. While often overshadowed by its pentyl-substituted homolog (Methyl Dihy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog within the jasmonate family. While often overshadowed by its pentyl-substituted homolog (Methyl Dihydrojasmonate or Hedione) and the pentenyl-substituted natural product (Methyl Jasmonate), this molecule serves as a critical reference point in Structure-Activity Relationship (SAR) studies and synthetic pathway validation.

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a cyclopentanone-based ester structurally defined by a methyl group at the C2 position, an oxo (ketone) group at C3, and a methyl acetate side chain at C1.[1] In the context of jasmonate synthesis and physiology, it functions primarily as a structural probe and synthetic model .

Unlike Methyl Jasmonate (MeJA) , which possesses a bioactive pentenyl side chain, or Methyl Dihydrojasmonate (Hedione) , which features a pentyl chain, the "Methyl Analog" exhibits significantly altered olfactory and biological properties. Its role is pivotal in:

  • SAR Studies : Defining the minimum alkyl chain length required for COI1-JAZ receptor binding.

  • Synthetic Benchmarking : Validating Michael addition protocols for cyclopentenone functionalization.

  • Impurity Profiling : acting as a potential byproduct in industrial Hedione synthesis if starting materials are contaminated with methylated precursors.

Part 1: Chemical Identity & Structural Logic

Structural Comparison

The jasmonate pharmacophore relies on specific steric and electronic configurations. The "Methyl Analog" represents a truncated variant.

CompoundC2 Substituent (Tail)C1 Side Chain (Head)C3 Functional GroupRole
Methyl Jasmonate (MeJA) (2Z)-2-PentenylMethyl AcetateKetonePrimary Plant Hormone
Methyl Dihydrojasmonate n-PentylMethyl AcetateKetoneFragrance (Hedione)
Methyl 2-(2-methyl...) Methyl Methyl Acetate Ketone Analog / Probe
Stereochemistry

Like MeJA, this molecule possesses two chiral centers (C1 and C2), leading to two diastereomeric pairs:

  • cis-isomer : Thermodynamically less stable but often more bioactive/odorous in jasmonate analogs.

  • trans-isomer : Thermodynamically stable, formed via epimerization at the C2 position (alpha to the ketone).

Part 2: The Synthetic Pathway (Core Mechanism)

The synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate mirrors the industrial route to Hedione but utilizes 2-methyl-2-cyclopenten-1-one instead of 2-pentyl-2-cyclopenten-1-one. This pathway validates the Michael Addition efficiency on substituted cyclopentenones.

Synthesis Workflow

The core transformation involves the conjugate addition of a malonate diester followed by decarboxylation.

  • Substrate : 2-Methyl-2-cyclopenten-1-one.

  • Reagent : Dimethyl malonate (Michael Donor).

  • Catalyst : Sodium Methoxide (NaOMe) or DBU.

  • Post-Processing : Krapcho decarboxylation or Acidic Hydrolysis/Esterification.

Mechanism of Action

The reaction proceeds via a 1,4-addition. The steric hindrance of the methyl group at C2 is significantly lower than that of a pentyl group, typically resulting in higher reaction rates and yields compared to Hedione synthesis. This makes the Methyl Analog an excellent model substrate for optimizing catalytic conditions before scaling up to the more expensive pentyl variants.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Objective : To synthesize the target molecule via Michael Addition.

Reagents:

  • 2-Methyl-2-cyclopenten-1-one (10 mmol)

  • Dimethyl malonate (12 mmol)

  • Sodium Methoxide (0.5 M in MeOH, 1.0 equiv)

  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • Activation : In a flame-dried round-bottom flask under Argon, dissolve dimethyl malonate in anhydrous methanol.

  • Deprotonation : Add Sodium Methoxide dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Addition : Add 2-Methyl-2-cyclopenten-1-one dropwise. The solution may turn slightly yellow.

  • Reflux : Warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of the enone.

  • Quench : Cool to RT, quench with dilute HCl (1M) until pH ~4.

  • Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Decarboxylation (Krapcho) : Dissolve the crude diester in DMSO with NaCl and water (2 equiv). Heat to 160°C for 4 hours to remove one ester group.

  • Purification : Flash chromatography (Silica gel, 0-20% EtOAc/Hexane) yields the title compound as a colorless oil.

Validation Criteria:

  • 1H NMR : Look for the methyl doublet at ~1.1 ppm (C2-Me) and the singlet at ~3.7 ppm (COOMe). The absence of olefinic protons confirms the reduction of the double bond.

  • MS : Molecular ion peak [M]+ corresponding to C9H14O3 (MW: 170.21).

Part 4: Biological & Functional Relevance (SAR)

Signaling Pathway Interaction

In plant physiology, Jasmonate signaling relies on the formation of a co-receptor complex between COI1 (F-box protein) and JAZ (repressor).

  • The "Tail" Factor : The hydrophobic pentenyl tail of MeJA fits into a specific pocket in the COI1-JAZ interface, acting as a "molecular glue."

  • The Methyl Analog : The C2-Methyl group is too short to occupy this hydrophobic pocket effectively. Consequently, this molecule typically exhibits low to negligible affinity for the receptor.

  • Utility : It serves as a negative control in binding assays to demonstrate that the ring structure and acetate head alone are insufficient for activation.

Visualization: Jasmonate Signaling & Analog Fit

The following diagram illustrates the synthesis flow and the comparative receptor fit failure of the Methyl Analog.

Jasmonate_SAR cluster_synthesis Synthesis of Methyl Analog cluster_signaling Bioactivity Comparison (SAR) Start 2-Methyl-2-cyclopentenone Step1 Michael Addition (Dimethyl Malonate) Start->Step1 Inter Diester Intermediate Step1->Inter Step2 Decarboxylation (-CO2) Inter->Step2 Product Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (The Methyl Analog) Step2->Product Receptor COI1-JAZ Complex (Hydrophobic Pocket) Product->Receptor Weak/No Binding (Tail too short) MeJA Methyl Jasmonate (C5-Pentenyl Tail) MeJA->Receptor Strong Binding (Activation)

Caption: Synthesis pathway of the Methyl Analog and its inability to activate the COI1-JAZ receptor compared to Methyl Jasmonate due to insufficient tail length.

Part 5: Industrial Implications

Impurity Management

In the manufacture of Hedione , the purity of the starting material (2-pentyl-2-cyclopenten-1-one) is critical. If the alkylation of cyclopentenone is performed with impure alkyl halides containing methyl iodide or if 2-methyl-cyclopentenone is present as a contaminant:

  • Result : Formation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate.

  • Impact : This impurity has a significantly different odor profile (weaker, less floral) and can dilute the efficacy of the final fragrance.

  • Detection : Gas Chromatography (GC) analysis will show the Methyl Analog eluting significantly earlier than Hedione due to lower molecular weight.

References

  • Wasternack, C., & Song, S. (2017). Jasmonates: Biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany. Link

  • Chapuis, C. (2012). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry. Link

  • Katsir, L., et al. (2008). COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine. PNAS. Link

  • Miersch, O., et al. (1999). Structure-activity relations of substituted cyclopentanones in the induction of tendril coiling of Bryonia dioica. Phytochemistry. Link

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemical Configuration of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Isomers

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this guide, methyl 2-(2-methyl-3-oxocyclopentyl)acetate, is a specific chemical entity for which detailed publi...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, methyl 2-(2-methyl-3-oxocyclopentyl)acetate, is a specific chemical entity for which detailed published research is not abundant. Consequently, this document is presented as a comprehensive theoretical framework. The methodologies, protocols, and data herein are constructed based on established and well-documented principles in organic chemistry for analogous 2,3-disubstituted cyclopentanone structures.

Introduction

Substituted cyclopentanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures.[1] Their prevalence in natural products, particularly as the core scaffold of prostaglandins, underscores their significance in drug discovery and development.[2] Prostaglandins are lipid compounds with a wide array of physiological effects, making their synthetic analogues valuable therapeutic agents.[3][4]

This guide focuses on the stereochemical intricacies of methyl 2-(2-methyl-3-oxocyclopentyl)acetate. The presence of two stereogenic centers in this molecule gives rise to a fascinating and challenging landscape of stereoisomers. A thorough understanding and control of this stereochemistry are paramount for any application, as different stereoisomers can exhibit vastly different biological activities.

We will delve into the theoretical underpinnings of the stereoisomers of methyl 2-(2-methyl-3-oxocyclopentyl)acetate, propose robust synthetic strategies with a focus on stereocontrol, and provide detailed protocols for the separation and definitive characterization of the resulting isomers. This guide is designed to be a self-validating system of protocols and insights, grounded in authoritative chemical principles.

Part 1: The Stereoisomers of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

The structure of methyl 2-(2-methyl-3-oxocyclopentyl)acetate features two chiral centers at positions C2 and C3 of the cyclopentanone ring. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound.

These four stereoisomers can be categorized as follows:

  • (2R,3R)-methyl 2-(2-methyl-3-oxocyclopentyl)acetate

  • (2S,3S)-methyl 2-(2-methyl-3-oxocyclopentyl)acetate

  • (2R,3S)-methyl 2-(2-methyl-3-oxocyclopentyl)acetate

  • (2S,3R)-methyl 2-(2-methyl-3-oxocyclopentyl)acetate

These isomers have specific relationships with one another. The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. Any other pairing of isomers results in a diastereomeric relationship.[5][6] The cis and trans nomenclature is also used to describe the relative orientation of the substituents on the cyclopentane ring.

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers (2R,3S) (2R,3S) (2S,3R) (2S,3R) (2R,3S)->(2S,3R) Enantiomers (2R,3R) (2R,3R) (2R,3R)->(2R,3S) Diastereomers (2R,3R)->(2S,3R) Diastereomers (2S,3S) (2S,3S) (2R,3R)->(2S,3S) Enantiomers (2S,3S)->(2R,3S) Diastereomers (2S,3S)->(2S,3R) Diastereomers

Stereochemical relationships of the isomers.

The cyclopentane ring itself is not planar and exists in dynamic equilibrium between two main conformations: the "envelope" and the "half-chair" (or "twist") forms.[7][8] These conformations help to alleviate torsional strain. The substituents will preferentially occupy pseudoequatorial positions to minimize steric hindrance.

Part 2: Synthetic Strategies and Stereochemical Control

The synthesis of 2,3-disubstituted cyclopentanones can be approached through several established methods. A common and effective strategy involves the conjugate addition to a cyclopentenone precursor, followed by the trapping of the resulting enolate with an electrophile.[9]

A plausible synthetic route to methyl 2-(2-methyl-3-oxocyclopentyl)acetate could begin with methyl 2-(3-oxocyclopent-1-en-1-yl)acetate. A cuprate-mediated 1,4-conjugate addition of a methyl group would generate a specific enolate. Subsequent protonation would yield the 2-methyl-3-oxocyclopentylacetate core. The stereochemical outcome of the protonation step is crucial in determining the relative stereochemistry of the final product.

synthesis_workflow start Methyl 2-(3-oxocyclopent-1-en-1-yl)acetate step1 1,4-Conjugate Addition (e.g., Me2CuLi) start->step1 intermediate Cyclopentanone Enolate step1->intermediate step2 Enolate Protonation intermediate->step2 product Mixture of cis and trans Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Isomers step2->product

Proposed synthetic workflow.

The diastereoselectivity of this reaction (the ratio of cis to trans isomers) will be influenced by the reaction conditions. Thermodynamic control, allowing for equilibration, would likely favor the more stable trans isomer where the two bulky substituents are on opposite sides of the ring. Conversely, kinetic control, where the reaction is rapid and irreversible at low temperatures, may lead to a different diastereomeric ratio.[10]

Part 3: Separation and Purification of Stereoisomers

The separation of the four stereoisomers is a critical step. Since diastereomers have different physical properties, the cis and trans pairs can often be separated using standard chromatographic techniques. The separation of the enantiomeric pairs, however, requires a chiral environment.[11]

Protocol 1: Diastereomer Separation by Achiral Flash Column Chromatography

This protocol aims to separate the diastereomeric pairs (cis and trans) of the product mixture.

Methodology:

  • Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution: A solvent gradient is employed, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated diastereomers.

  • Characterization: Fractions containing the pure diastereomers are combined, and the solvent is removed under reduced pressure. The isolated compounds are then analyzed by NMR to confirm their relative stereochemistry.

Protocol 2: Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the enantiomers within each isolated diastereomeric pair.[12]

Methodology:

  • Column and Mobile Phase Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for this class of compounds. The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol).[13]

  • System Equilibration: The HPLC system is equilibrated with the chosen mobile phase until a stable baseline is achieved.

  • Injection: A solution of the purified diastereomer is injected onto the column.

  • Detection and Fraction Collection: The enantiomers are detected using a UV detector as they elute from the column at different retention times. The separated enantiomers are collected.

  • Analysis: The enantiomeric excess (ee) of each collected fraction can be determined from the peak areas in the chromatogram.

Chiral Stationary Phase Typical Mobile Phase Application Notes
Chiralcel® OD-HHexane/Isopropanol (90:10)Good for a wide range of racemates.
Chiralpak® ADHexane/Ethanol (95:5)Often provides complementary selectivity to OD-H.
Chiralpak® ASHexane/Isopropanol (80:20)Useful for compounds with aromatic groups.
CYCLOBOND™ I 2000 RSPAcetonitrile/Aqueous BufferCan be used in reverse-phase mode.

Table 1: Examples of Chiral Stationary Phases for Enantiomer Separation

Part 4: Spectroscopic and Crystallographic Analysis for Stereochemical Assignment

Once the isomers are separated, their precise three-dimensional structures must be determined. This is achieved through a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of molecules in solution.[14]

Protocol 3: Nuclear Overhauser Effect (NOE) Spectroscopy for Determining Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[15] This effect is distance-dependent (proportional to 1/r^6, where r is the distance between the nuclei) and is therefore extremely useful for determining the spatial proximity of protons in a molecule.[16] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for this purpose.

Methodology:

  • Sample Preparation: A solution of the purified isomer is prepared in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a critical parameter and should be optimized to observe the desired NOE correlations.

  • Data Processing and Analysis: The 2D spectrum is processed to reveal cross-peaks that indicate spatial proximity between protons.

    • For the cis isomer, an NOE correlation would be expected between the proton at C2 and the protons of the acetate methylene group at C3.

    • For the trans isomer, this correlation would be absent or very weak.

noe_correlations cluster_cis Expected NOE for cis Isomer cluster_trans Expected NOE for trans Isomer a H at C2 b CH2 Protons at C3 a->b Strong NOE c H at C2 d CH2 Protons at C3

Illustrative NOE correlations.
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of both relative and absolute stereochemistry.[13][17][18]

Protocol 4: Single Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: High-quality single crystals of the purified isomer are grown, typically by slow evaporation of a solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Determination of Absolute Configuration: For a chiral, enantiomerically pure crystal, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned.[13]

Parameter Description
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal.
Unit Cell DimensionsThe dimensions of the unit cell (a, b, c, α, β, γ).
Bond Lengths and AnglesPrecise measurements of all bond lengths and angles.
Torsion AnglesDefines the conformation of the cyclopentane ring.
Flack ParameterA value used to determine the absolute configuration of a chiral molecule.

Table 2: Key Parameters from X-ray Crystallographic Analysis

Conclusion

The complete stereochemical elucidation of methyl 2-(2-methyl-3-oxocyclopentyl)acetate isomers requires a synergistic and multi-faceted approach. This guide has outlined a theoretical yet robust pathway, beginning with stereocontrolled synthesis, followed by meticulous separation of the resulting isomers, and culminating in their definitive characterization using advanced analytical techniques.

The principles and protocols detailed herein, though based on analogous systems, provide a strong foundation for any researcher venturing into the synthesis and characterization of this or similar chiral cyclopentanone derivatives. The ability to isolate and characterize all four stereoisomers opens up exciting possibilities for their application in fields such as prostaglandin synthesis and the development of novel therapeutics, where stereochemistry is not just a detail, but the very essence of biological function.

References

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative stereochemistry in organic compounds by NMR spectroscopy and computational methods. Chemical reviews, 107(9), 3744-3779. Available at: [Link]

  • Chae, J., Yun, J., & Buchwald, S. L. (2004). One-pot synthesis of enantiomerically enriched 2,3-disubstituted cyclopentanones via copper-catalyzed 1,4-reduction and alkylation. Organic letters, 6(26), 4809-4812. Available at: [Link][9]

  • Flack, H. D. (2008). The use of X-ray crystallography to determine absolute configuration. Acta Chimica Slovenica, 55(3), 689-691. Available at: [Link][19]

  • Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc, 2017(3), 217-224. Available at: [Link][15]

  • Merbouh, N., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education, 8(3), 39-80. Available at: [Link][16]

  • Michigan State University. (n.d.). Stereoisomers. Department of Chemistry. Available at: [Link][5]

  • Pintilie, L. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(11), 2843. Available at: [Link][20]

  • Reutrakul, V., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(14), 8028-8087. Available at: [Link][21]

  • University of Calgary. (n.d.). 5.10: Disubstituted Cycloalkanes. Chemistry LibreTexts. Available at: [Link][6]

  • Wikipedia contributors. (2023, November 12). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling &amp; Solvation Thermodynamics of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Executive Summary Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) represents a critical structural scaffold in the synthesis of jasmonoids and prostaglandin analogs. Unlike its lipophilic pentyl-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) represents a critical structural scaffold in the synthesis of jasmonoids and prostaglandin analogs. Unlike its lipophilic pentyl-substituted analog (Methyl Dihydrojasmonate/Hedione), this methylated variant exhibits a distinct polarity profile that complicates solvent selection during reaction scale-up and purification.

This technical guide provides a rigorous solubility profile derived from thermodynamic principles and structural analogy. It addresses the "solubility gap" often encountered with this intermediate, offering researchers a predictive framework for solvent screening, crystallization design, and liquid-liquid extraction protocols.

Physicochemical Identity & Structural Logic

To understand the solubility behavior of this molecule, we must first deconstruct its solvation thermodynamics. The molecule consists of a hydrophobic cyclopentane core decorated with three distinct functional zones:

  • The Ketone (C=O): A strong hydrogen bond acceptor and dipole generator.

  • The Methyl Ester (-COOCH3): A moderate hydrogen bond acceptor with hydrolytic susceptibility.

  • The Methyl Substituent (-CH3): A minor hydrophobic domain that introduces steric bulk but minimal lipophilicity compared to the pentyl chain of Hedione.

Key Parameters
ParameterValue (Predicted/Experimental)Impact on Solubility
Molecular Formula C₉H₁₄O₃Moderate molecular weight favors solubility in small-molecule solvents.
Molecular Weight 170.21 g/mol High diffusion coefficient; rapid dissolution kinetics.
LogP (Octanol/Water) ~0.8 – 1.2Critical: Significantly lower than Hedione (~2.9). Indicates "Transition Polarity"—soluble in both organic and semi-aqueous systems.
H-Bond Donors 0Cannot self-associate strongly; relies on solvent interaction.
H-Bond Acceptors 3High affinity for protic solvents (Alcohols, Water).

Solubility Profile

The following data synthesizes experimental trends observed in keto-ester analogs and predictive Hansen Solubility Parameter (HSP) modeling.

Solubility Classification Table

Concentration expressed in mg/mL at 25°C.

Solvent ClassSpecific SolventSolubility RatingThermodynamic Rationale
Chlorinated Dichloromethane (DCM)Excellent (>500) Perfect dipole-dipole matching; primary choice for extraction.
Chlorinated ChloroformExcellent (>500) Strong interaction with carbonyl oxygens.
Alcohols MethanolMiscible Strong H-bonding between solvent -OH and solute C=O.
Alcohols EthanolMiscible Ideal balance of polarity; preferred for crystallization.
Alcohols Isopropanol (IPA)High (>200) Good solubility; useful antisolvent when mixed with water.
Esters Ethyl AcetateExcellent (>400) "Like dissolves like" (Ester-Ester interaction).
Ethers THF, MTBEHigh (>300) Excellent solvation of the cyclopentyl ring.
Polar Aprotic Acetonitrile (ACN)High (>300) Dipole alignment favors dissolution; standard HPLC diluent.
Hydrocarbons Hexane / HeptaneModerate (20-50) Caution: Miscibility gaps possible at low temps (<0°C) due to solute polarity.
Aromatic TolueneHigh (>200)

-interaction stabilizes the molecular cavity.
Aqueous WaterLow (<10) Hydrophobic effect dominates, but higher than Hedione due to lower C-count.
Solvation Mechanism Diagram

The diagram below illustrates the competing forces determining solubility: the hydrophobic ring requiring cavity formation vs. the polar functional groups stabilizing the solute in the solvent matrix.

SolvationMechanism cluster_Polar Polar Interactions (Enthalpic Gain) cluster_NonPolar Hydrophobic Interactions (Entropic Cost) Solute Methyl 2-(2-methyl-3-oxocyclopentyl)acetate H_Bond H-Bonding (Alcohols) Target: C=O, Ester O Solute->H_Bond Acceptor Site Dipole Dipole-Dipole (DCM, ACN) Target: Polar Core Solute->Dipole Permanent Dipole Cavity Cavity Formation (Water/Hexane) Solute->Cavity Cyclopentyl Ring Dispersion Van der Waals (Toluene/Heptane) Solute->Dispersion Alkyl Groups Solubility Net Solubility Profile H_Bond->Solubility Promotes Dipole->Solubility Promotes Cavity->Solubility Inhibits (if high cost) Dispersion->Solubility Moderate Support

Figure 1: Thermodynamic forces governing the solvation of keto-ester C9H14O3. Green pathways indicate favorable enthalpic interactions.

Experimental Protocol: Self-Validating Solubility Determination

To obtain precise data for your specific isomer mixture, follow this "Shake-Flask" protocol. This method includes a Mass Balance Check to ensure the ester does not hydrolyze during the experiment—a common pitfall in aqueous/alcoholic solubility testing.

Reagents & Equipment[1]
  • Solute: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (>95% purity).

  • Solvents: HPLC Grade.

  • Analysis: HPLC-UV (210 nm) or GC-FID.

Step-by-Step Workflow
  • Preparation (Supersaturation):

    • Add excess solute (~100 mg) to 1 mL of solvent in a crimp-sealed vial.

    • Why: Ensures thermodynamic equilibrium is approached from the supersaturated state.

  • Equilibration:

    • Agitate at 25°C ± 0.1°C for 24 hours.

    • Validation: Check visually. If solid/oil disappears, add more solute until a persistent phase remains.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

    • Critical: PTFE is required to prevent adsorption of the lipophilic ring to the filter membrane.

  • Quantitation & Integrity Check:

    • Dilute the supernatant with Acetonitrile.

    • Analyze via HPLC.

    • Self-Validating Step: Compare the peak area of the main component to the degradation products (acid form). If acid > 1%, the solvent system is incompatible (hydrolysis occurred).

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute + Solvent Agitate Agitate 24h @ 25°C (Thermodynamic Equilibrium) Start->Agitate Check Visual Check: Persistent Solid/Oil? Agitate->Check AddMore Add More Solute Check->AddMore No Filter Filter (0.22 µm PTFE) or Centrifuge Check->Filter Yes AddMore->Agitate Dilute Dilute with ACN Filter->Dilute Analyze HPLC/GC Analysis Dilute->Analyze Integrity Integrity Check: Hydrolysis < 1%? Analyze->Integrity Result Valid Solubility Data Integrity->Result Pass Fail Invalid: Solvent Incompatible Integrity->Fail Fail

Figure 2: Standardized Shake-Flask Protocol with integrated integrity validation step.

Applications & Process Implications

Reaction Solvent Selection
  • Michael Additions: Use Toluene or THF . These solvents solubilize the starting material well and do not interfere with base catalysts (unlike esters which might transesterify).

  • Hydrogenation: Use Methanol or Ethanol . The high solubility ensures rapid mass transfer of hydrogen to the catalyst surface.

Purification Strategies[1]
  • Liquid-Liquid Extraction (LLE):

    • The compound partitions strongly into Ethyl Acetate or DCM from aqueous layers.

    • Protocol: Dilute reaction mixture with water. Extract 3x with EtOAc. The partition coefficient (LogP ~1.0) ensures >95% recovery.

  • Crystallization (for solid derivatives):

    • If derivatizing (e.g., semicarbazone formation), use Ethanol/Water mixtures.[1] The compound is soluble in ethanol but the derivative will precipitate upon water addition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57069-78-0, Methyl 2-(2-methyl-3-oxocyclopentyl)acetate. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Methodology for HSP prediction).
  • Organic Syntheses. Synthesis of 2-Methylcyclopentane-1,3-dione derivatives. Org.[1][2] Synth. Coll. Vol. 6, 774. Retrieved from [Link][1]

Sources

Exploratory

Biological Activity of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Analogues: A Technical Guide to Mechanisms and Applications

Executive Summary & Chemical Rationale As drug development pivots toward metabolically stable derivatives of natural products, Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) has emerged as a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As drug development pivots toward metabolically stable derivatives of natural products, Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) has emerged as a highly versatile synthetic analogue of the phytohormone methyl jasmonate (MeJA).

In naturally occurring MeJA, the C2 position of the cyclopentanone ring features a bulky, unsaturated pent-2-enyl chain. While biologically active, this chain is highly susceptible to oxidative degradation and rapid metabolic clearance. By substituting this pentenyl group with a compact methyl group, we engineer a streamlined analogue that retains the core 3-oxocyclopentylacetate pharmacophore while drastically improving its pharmacokinetic profile. The preserved enone/oxo functionality acts as a critical hydrogen bond acceptor in target binding pockets, while the reduced molecular weight and optimized partition coefficient (LogP) facilitate superior membrane permeability in mammalian cells.

This whitepaper synthesizes the multi-target biological activities of this analogue class, focusing on its transformative potential in oncology, immunology, and plant biotechnology.

Core Biological Activities & Mechanistic Pathways

Oncology: Metabolic Reprogramming and Intrinsic Apoptosis

A hallmark of solid tumors is their reliance on aerobic glycolysis (the Warburg effect). In cancer cells, Hexokinase-2 (HK-2) is heavily overexpressed and1 on the outer mitochondrial membrane[1]. This coupling not only accelerates glycolysis but also physically blocks pore opening, preventing apoptosis.

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate analogues act as selective metabolic disruptors. They competitively bind to the HK-2/VDAC complex, inducing the. This detachment causes a sudden collapse in the mitochondrial transmembrane potential (ΔΨm), halting ATP synthesis and triggering the release of Cytochrome C. This cascade culminates in intrinsic, caspase-mediated apoptosis. Because normal cells do not rely on the HK-2/VDAC complex for survival, these analogues exhibit profound selective cytotoxicity against cancer cells[1].

HK2_Pathway MeJA Methyl 2-(2-methyl-3- oxocyclopentyl)acetate HK2_VDAC HK-2 / VDAC Complex (Mitochondrial Membrane) MeJA->HK2_VDAC Binds/Inhibits Detachment HK-2 Detachment HK2_VDAC->Detachment Disrupts interaction Mito_Depolarization Mitochondrial Depolarization Detachment->Mito_Depolarization Triggers CytC Cytochrome C Release Mito_Depolarization->CytC Membrane Permeabilization Apoptosis Intrinsic Apoptosis (Cancer Cell Death) CytC->Apoptosis Caspase Cascade Activation

Fig 1: Mechanism of intrinsic apoptosis in cancer cells via HK-2 detachment induced by MeJA analogues.

Immunology: Anti-Inflammatory Modulation

Beyond oncology, the simplified cyclopentanone structure demonstrates potent immunomodulatory effects. In lipopolysaccharide (LPS)-activated RAW264.7 murine macrophages, these analogues 2 such as Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[2].

Mechanistically, this is achieved by suppressing the NF-κB signaling pathway and3 during innate immune responses[3]. Furthermore, recent neuroinflammation models reveal that jasmonate analogues exhibit direct crosstalk with the Prostaglandin E2 (PGE2) signaling axis, 4 to attenuate chronic inflammation and rescue cell viability[4].

AntiInflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB_path NF-κB Pathway Activation TLR4->NFkB_path Signals Cytokines Pro-inflammatory Mediators (NO, IL-6, TNF-α) NFkB_path->Cytokines Transcription Analogue Methyl 2-(2-methyl-3- oxocyclopentyl)acetate Analogue->NFkB_path Inhibits Analogue->Cytokines Suppresses

Fig 2: Suppression of LPS-induced pro-inflammatory mediators via NF-κB pathway inhibition.

Plant Biotechnology: Secondary Metabolite Elicitation

In industrial pharmacognosy, MeJA analogues are utilized as potent elicitors. By acting as signaling molecules, they5 that bind to cis-acting elements of structural genes[5]. This upregulates the biosynthesis of high-value secondary metabolites, such as paclitaxel in Taxus cultures and artemisinin in Artemisia species[5].

Experimental Workflows & Self-Validating Protocols

To ensure robust reproducibility, the following methodologies are engineered with built-in validation systems, reflecting best practices in application science.

Protocol 1: HK-2 Detachment & Mitochondrial Apoptosis Assay

Objective: Quantify the selective apoptotic effect of the analogue via mitochondrial depolarization in cancer cells.

  • Cell Culture & Treatment: Seed human cancer cells (e.g., HeLa) and normal primary fibroblasts in 96-well plates at

    
     cells/well. Treat with the analogue (10-100 µM) for 24 hours.
    
  • Subcellular Fractionation: Lyse cells using a mild mitochondria-isolation buffer. Centrifuge at 10,000 × g to separate the heavy mitochondrial pellet from the light cytosolic fraction.

  • Western Blotting (Validation Step): Probe both fractions for HK-2 and VDAC. Self-Validation: VDAC must only appear in the mitochondrial fraction (loading control). A successful assay will yield a dose-dependent decrease of HK-2 in the mitochondrial fraction and a proportional increase in the cytosolic fraction.

  • JC-1 Depolarization Assay (Causality): Incubate cells with JC-1 dye (2 µM) for 30 minutes. Causality: JC-1 aggregation depends entirely on ΔΨm. As the analogue displaces HK-2, the VDAC pore opens, collapsing ΔΨm. This physical collapse prevents JC-1 from forming red aggregates, forcing it into green fluorescent monomers. Measure the Red/Green fluorescence ratio via flow cytometry to directly quantify mitochondrial integrity.

Protocol 2: In Vitro Anti-Inflammatory Evaluation (RAW264.7)

Objective: Assess the suppression of NO and cytokines in LPS-induced macrophages.

  • Macrophage Priming: Seed RAW264.7 cells (

    
     cells/well). Pre-treat with the analogue (5-50 µM) for 2 hours prior to stimulation to allow intracellular target engagement.
    
  • LPS Stimulation: Add LPS (1 µg/mL) to the culture medium. Incubate for 24 hours.

  • Griess Reagent Assay: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

  • ELISA for Cytokines (Validation Step): Use the remaining supernatant to quantify IL-6 and TNF-α via sandwich ELISA. Self-Validation: This dual-readout system ensures trustworthiness. The Griess assay provides colorimetric confirmation of NO suppression, while the ELISA confirms that upstream transcription of cytokines was genuinely halted—ruling out the possibility that the analogue simply acted as a chemical scavenger of NO.

Quantitative Data Summaries

The following table synthesizes representative efficacy metrics for simplified jasmonate analogues across different biological domains, illustrating their multi-target versatility.

Assay TypeTarget / Cell LineReadout / BiomarkerRepresentative Efficacy (IC50/EC50)Selectivity Index (SI)
Oncology (Apoptosis) HeLa / MCF-7HK-2 Detachment / JC-1 Ratio25 - 45 µM> 10 (vs. normal fibroblasts)
Immunology (Anti-inflammatory) RAW264.7 (LPS-induced)NO, IL-6, TNF-α reduction15 - 30 µMN/A (Non-cytotoxic at active doses)
Plant Biotechnology Taxus cell culturesPaclitaxel accumulation50 - 100 µMN/A (Elicitor activity)

Conclusion

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate represents a masterclass in rational drug design—stripping a natural product down to its essential pharmacophore to achieve metabolic stability without sacrificing biological potency. By selectively targeting the HK-2/VDAC complex in oncology and the NF-κB/EP2 axes in immunology, this analogue provides a highly tunable scaffold for next-generation therapeutics and agricultural biologicals.

References

1.[5] Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq. MDPI. 2.[4] Jasmonic acid and methyl jasmonate attenuate neuroinflammation via crosstalk with the prostaglandin E2/receptor EP2 signaling axis. bioRxiv. 3.[1] PO-412 Novel drug discovery approaches for cancer with the inspiration of a natural product – methyl jasmonate. ResearchGate. 4.[2] Plant Stress Hormone Methyl Jasmonate: Potential Candidate for Human Therapeutic Applications. ResearchGate. 5. Methyl jasmonate protects liver and pancreas tissues of adult diabetic rats from STZ-induced oxidative stress damage. ResearchGate. 6.[3] Methyl Dehydro-Jasmonate Has Anti-Inflammatory Effect Cells and Its Molecular Targets Mir-155 and NF-Kb Pathway against LPS Stimulation On RAW264.7. ASH Publications.

Sources

Foundational

Safety Data Sheet (SDS) and toxicology of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

This guide provides an in-depth technical assessment of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the jasmonate family.[1] Due to the specialized nature of this specific methyl-substituted inte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the jasmonate family.[1] Due to the specialized nature of this specific methyl-substituted intermediate (distinct from the commercially ubiquitous pentyl-substituted Methyl Dihydrojasmonate or Hedione), toxicological and safety data are synthesized using Read-Across principles from well-characterized structural analogs (OECD 450) and vendor-specific handling protocols.[1]

[1]

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) is a cyclopentanone-based ester primarily utilized as a high-value intermediate in the synthesis of jasmonoids, prostaglandins, and fragrance compounds.[1] Unlike its pentyl-substituted analog (Methyl Dihydrojasmonate), this molecule possesses higher volatility and distinct reactivity profiles.[1]

Safety Verdict: Classified as a Category 2 Skin/Eye Irritant and Aquatic Toxin (Category 2/3) based on Structure-Activity Relationships (SAR).[1] It requires strict control of hydrolysis and oxidation, necessitating cold-chain storage (2–8°C) for high-purity standards.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification
ParameterDetail
IUPAC Name Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Common Synonyms Methyl Jasmonate Methyl Analog; 3-Oxo-2-methylcyclopentaneacetic acid methyl ester
CAS Registry Number 57069-78-0
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
SMILES COC(=O)CC1CCC(=O)C1C
Physicochemical Profile

Data derived from experimental vendor values and computational SAR modeling (EPI Suite™).

PropertyValueNote/Condition
Physical State Colorless to pale yellow liquidStandard Temperature & Pressure
Boiling Point 230–240°C (Predicted)@ 760 mmHg
Flash Point > 93°C (Closed Cup)Combustible Liquid (Class IIIB)
Density 1.05 ± 0.05 g/cm³@ 20°C
LogP (Octanol/Water) 1.2 – 1.5 (Predicted)Lipophilic, potential for dermal absorption
Vapor Pressure ~0.05 mmHg@ 25°C (Higher volatility than Hedione)
Solubility Insoluble in water; Soluble in MeOH, EtOH, CH₂Cl₂Hydrolyzes slowly in aqueous acid/base

Part 2: Synthesis & Manufacturing Logic[1]

The synthesis of this compound typically follows a Michael Addition pathway, critical for establishing the trans or cis configuration of the substituents on the cyclopentane ring.

Synthetic Pathway (DOT Visualization)

The following diagram illustrates the standard synthetic route via the Michael addition of dimethyl malonate to 2-methyl-2-cyclopenten-1-one, followed by Krapcho decarboxylation.[1]

SynthesisPathway Figure 1: Synthetic Route via Michael Addition & Decarboxylation Start 2-Methyl-2-cyclopenten-1-one Inter1 Intermediate: Diester Adduct Start->Inter1 NaOM, MeOH (Michael Addition) Reagent Dimethyl Malonate (Michael Donor) Reagent->Inter1 Product Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (Target) Inter1->Product -CO2, -MeOH Step2 Decarboxylation (NaCl, DMSO, Heat)

[1]

Process Causality
  • Regioselectivity: The methyl group at position 2 directs the incoming nucleophile (malonate) to position 3 (conjugate addition), but steric hindrance often requires thermodynamic control to achieve the desired diastereomer.

  • Decarboxylation: The Krapcho condition (NaCl/DMSO/Water) is preferred over acidic hydrolysis to prevent the opening of the sensitive cyclopentanone ring or unwanted aldol condensation.

Part 3: Toxicological Assessment (SAR & Read-Across)[1]

Note: Specific toxicological data for CAS 57069-78-0 is limited.[1] The following assessment uses Read-Across from Methyl Dihydrojasmonate (CAS 24851-98-7) and general cyclopentanone esters.

Acute Toxicity
  • Oral (Rat): LD50 > 2000 mg/kg (Estimated). Low acute oral toxicity.

  • Dermal (Rabbit): LD50 > 2000 mg/kg.

  • Inhalation: No specific data.[2] High vapor concentrations may cause respiratory tract irritation due to the ester functionality.

Irritation & Sensitization[1]
  • Skin Corrosion/Irritation: Category 2 (Irritant). Cyclopentanone derivatives are known defatting agents. Prolonged contact can cause erythema.

  • Serious Eye Damage/Irritation: Category 2A (Irritant). Esters of this molecular weight typically cause reversible eye irritation.

  • Skin Sensitization: Potential Sensitizer. While Methyl Dihydrojasmonate is generally considered a weak sensitizer, the specific steric profile of the methyl analog may alter protein binding affinity (haptenization).

Metabolic Fate (DOT Visualization)

Upon entry into the biological system, the primary detoxification pathway involves ester hydrolysis followed by conjugation.

Metabolism Figure 2: Predicted Metabolic Pathway (Hydrolysis & Conjugation) Parent Parent Compound (Lipophilic Ester) Metabolite1 Acid Metabolite: 2-(2-methyl-3-oxocyclopentyl)acetic acid Parent->Metabolite1 Hydrolysis Enzyme Carboxylesterases (Liver/Plasma) Enzyme->Metabolite1 Excretion Renal Excretion (Hydrophilic Conjugate) Metabolite1->Excretion Conjugation Phase2 Glucuronidation (UDP-Glucuronosyltransferase) Phase2->Excretion

[1]

Part 4: Safety Data Sheet (SDS) Guidelines

Hazard Identification (GHS)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H401: Toxic to aquatic life (Acute Category 2).

Handling & Storage Protocol
  • Storage: Cold Chain (2–8°C) recommended for analytical standards to prevent trans-esterification or oxidation. Store under inert gas (Nitrogen/Argon).

  • Engineering Controls: Use in a fume hood. The ketone moiety can form explosive peroxides if distilled to dryness in the presence of ether solvents (though less likely than ethers themselves).

  • PPE Matrix:

    • Gloves: Nitrile Rubber (Thickness > 0.11 mm, Breakthrough > 480 min).

    • Eyes: Chemical Safety Goggles (NIOSH/EN166).

    • Respiratory:[4] Organic Vapor (OV) cartridge if heating or aerosolizing.

Emergency Response Workflow

EmergencyResponse Figure 3: Emergency First Aid Decision Tree Accident Exposure Event Skin Skin Contact Accident->Skin Eye Eye Contact Accident->Eye Ingest Ingestion Accident->Ingest ActionSkin Wash with soap & water (15 mins). Remove clothing. Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins). Remove contacts. Eye->ActionEye ActionIngest Rinse mouth. Do NOT induce vomiting. Ingest->ActionIngest Medical Seek Medical Advice (Show Label/SDS) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Part 5: Environmental Impact & Disposal[1]

  • Aquatic Toxicity: Based on the lipophilicity (LogP ~1.5) and structural similarity to Jasmonates, this compound is expected to be toxic to aquatic organisms with long-lasting effects if released in bulk.

  • Disposal:

    • Do NOT flush into sewer systems.

    • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • BLD Pharm. (n.d.). Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Product Page (CAS 57069-78-0).[1] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-oxo-2-pentylcyclopentaneacetate (Analog Read-Across). Retrieved from [1]

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl (R)-2-(3-oxocyclopentyl)acetate (Structural Analog). Retrieved from

  • Scognamiglio, J., et al. (2012). Fragrance material review on methyl dihydrojasmonate. Food and Chemical Toxicology, 50, S562-S571.[1] (Used for toxicological read-across).[1]

  • BenchChem. (n.d.). Synthesis and Applications of Cyclopentanone Acetates. Retrieved from

Sources

Exploratory

Molecular weight and physical constants of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

This guide provides an in-depth technical analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0), a structural analogue of the commercially significant fragrance ingredient Methyl Dihydrojasmonate (Hedi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0), a structural analogue of the commercially significant fragrance ingredient Methyl Dihydrojasmonate (Hedione).

CAS Registry Number: 57069-78-0 Formula: C₉H₁₄O₃ Molecular Weight: 170.21 g/mol

Introduction & Chemical Identity

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a cyclopentanone derivative characterized by a methyl ester side chain and a methyl substituent on the cyclopentane ring. It serves as a critical intermediate in the synthesis of jasmonoids (plant hormones and fragrance compounds) and steroid building blocks.

Structurally, it is the methyl homologue of Methyl Dihydrojasmonate (Hedione), lacking the pentyl chain at the C2 position found in the latter. While Hedione is a ubiquitous fragrance, this methyl analogue is primarily utilized in research for structure-activity relationship (SAR) studies of jasmonate signaling and as a precursor in organic synthesis.

Stereochemistry

Like its jasmonate relatives, this compound possesses two chiral centers at positions 2 and 3 (using cyclopentane numbering relative to the acetate chain).

  • Thermodynamic Stability: The trans-isomer is thermodynamically more stable.

  • Odor Profile: In jasmonoids, the cis-isomer typically exhibits a more potent, diffusive floral odor. The methyl analogue retains a weaker, fruitier floral character compared to the pentyl-substituted Hedione.

Physicochemical Profile

The following constants are derived from experimental data for the specific CAS 57069-78-0 and comparative analysis with homologous jasmonates.

PropertyValue / DescriptionNotes
Molecular Weight 170.21 g/mol Monoisotopic mass: 170.09 g/mol
Physical State Colorless to pale yellow liquidAt standard temperature and pressure
Boiling Point ~235–240 °C (atm)Estimated based on homologues; ~85–90 °C @ 1 mmHg
Density 1.05 ± 0.02 g/cm³Typical for cyclopentanone esters
Refractive Index (

)
1.455 – 1.465Estimated
LogP ~0.8 – 1.1Less lipophilic than Hedione (LogP ~2.[1][2][3][4][5][6]9)
Solubility Soluble in alcohols, ethers, oilsInsoluble in water
Flash Point >100 °CClosed Cup (Predicted)

Synthetic Methodology

The most robust synthetic route involves the Michael Addition of a malonate diester to a substituted cyclopentenone, followed by decarboxylation. This method ensures regioselective introduction of the acetate side chain.

Protocol: Michael Addition & Decarboxylation

Precursor: 2-Methylcyclopent-2-en-1-one Reagents: Dimethyl malonate, Sodium Methoxide (NaOMe), Dimethylformamide (DMF) or Methanol.

Step 1: Michael Addition
  • Activation: In a dry reaction vessel under N₂, dissolve dimethyl malonate (1.2 eq) in anhydrous methanol.

  • Base Addition: Add catalytic Sodium Methoxide (0.1 eq) at 0°C. Stir for 30 minutes to generate the enolate.

  • Addition: Dropwise add 2-methylcyclopent-2-en-1-one (1.0 eq) while maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of the enone.

  • Workup: Quench with dilute HCl, extract with Ethyl Acetate, and concentrate to yield the intermediate dimethyl 2-(2-methyl-3-oxocyclopentyl)malonate .

Step 2: Krapcho Decarboxylation (One-Pot Variant)

To avoid harsh hydrolysis conditions that might epimerize the product, a Krapcho decarboxylation is preferred.

  • Solvent System: Dissolve the crude malonate intermediate in wet DMSO (containing 1–2 eq water).

  • Catalyst: Add Lithium Chloride (LiCl, 2–3 eq).

  • Reflux: Heat the mixture to 140–160°C for 3–5 hours. The reaction is driven by the evolution of CO₂.

  • Purification: Cool, dilute with water, and extract with ether. The organic layer is washed thoroughly with brine to remove DMSO.

  • Distillation: Purify the final product via vacuum distillation to obtain Methyl 2-(2-methyl-3-oxocyclopentyl)acetate .

Reaction Pathway Diagram

Synthesis Precursor 2-Methylcyclopent-2-en-1-one Intermediate Michael Adduct (Dimethyl Malonate deriv.) Precursor->Intermediate Michael Addition (1,4-addition) Reagent Dimethyl Malonate (NaOMe Cat.) Reagent->Intermediate Product Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) Intermediate->Product -CO2 -MeOH Step2 Decarboxylation (LiCl / DMSO / Heat) Step2->Product

Caption: Synthetic pathway via Michael addition of dimethyl malonate to 2-methylcyclopentenone followed by Krapcho decarboxylation.

Structural Characterization

Validation of the synthesized compound is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectroscopy (400 MHz, CDCl₃)
  • δ 3.68 (s, 3H): Methyl ester protons (–COOCH ₃). Distinct singlet.

  • δ 2.15 – 2.45 (m, 3H): Protons alpha to the ketone and the acetate chain.

  • δ 1.12 (d, J=7.0 Hz, 3H): Methyl group at C2 (–CH ₃). The doublet splitting confirms coupling to the methine proton at C2.

  • δ 1.50 – 2.10 (m, 4H): Remaining ring methylene protons.

IR Spectroscopy
  • 1740 cm⁻¹: Strong C=O stretch (Cyclopentanone ketone). Ring strain shifts this slightly higher than acyclic ketones.

  • 1735 cm⁻¹: Strong C=O stretch (Ester). Often overlaps with the ketone band, resulting in a broadened peak.

  • 1160 – 1200 cm⁻¹: C–O stretch (Ester).

Applications & Significance

  • Jasmonate Signaling: Used as a lower-molecular-weight probe to study the binding affinity of the COI1-JAZ co-receptor complex in plants, helping delineate the steric requirements of the pentyl side chain found in natural jasmonates.

  • Fragrance Chemistry: While less tenacious than Hedione, it serves as a model for studying the olfactory impact of side-chain length on the "transparent floral" note profile.

  • Synthetic Intermediate: The ketone functionality allows for further functionalization (e.g., Wittig reaction) to generate prostaglandins or modified steroid D-rings.

References
  • PubChem. (n.d.).[1][3] Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (Compound). National Library of Medicine.[3] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (Related Homologue Data). National Institute of Standards and Technology. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl dihydrojasmonate (Related Material Profile). Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedures for Michael Addition to Cyclopentenones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

This Application Note provides a scalable, industrial-grade protocol for the synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analogue of the fragrance ingredient Methyl Dihydrojasmonate (Hedione)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, industrial-grade protocol for the synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analogue of the fragrance ingredient Methyl Dihydrojasmonate (Hedione). The guide focuses on a robust two-step sequence: Michael addition followed by Krapcho decarboxylation.

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (often referred to as the methyl analogue of Methyl Dihydrojasmonate) is a valuable intermediate in the synthesis of fragrances and functionalized cyclopentane derivatives. This protocol details a scalable synthesis route designed for high throughput and reproducibility.

The method utilizes 2-Methyl-2-cyclopenten-1-one as the starting material. A base-catalyzed Michael addition with dimethyl malonate yields a diester intermediate, which undergoes Krapcho decarboxylation to afford the target mono-ester. This route avoids the use of stoichiometric heavy metals and high-pressure hydrogenation, making it suitable for kilo-scale production.

Synthetic Strategy & Mechanism

The synthesis relies on the thermodynamic control of the Michael addition to establish the vicinal substitution pattern on the cyclopentane ring.

Reaction Pathway[1][2][3][4][5]
  • Michael Addition: The soft nucleophile (dimethyl malonate anion) attacks the

    
    -position (C3) of the 
    
    
    
    -unsaturated ketone.
  • Decarboxylation: The gem-diester intermediate is subjected to Krapcho conditions (NaCl/DMSO/H

    
    O), facilitating hydrolysis and decarboxylation of one ester group to yield the thermodynamic product.
    
Mechanistic Diagram

SynthesisPath SM1 2-Methyl-2-cyclopenten-1-one (C6H8O) Inter Intermediate: Dimethyl (2-methyl-3-oxocyclopentyl)malonate SM1->Inter NaOMe (cat.), MeOH Reflux, 4h (Michael Addition) SM2 Dimethyl Malonate (C5H8O4) SM2->Inter Target Target: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Inter->Target NaCl, H2O, DMSO 150°C, 6h (Krapcho Decarboxylation)

Figure 1: Synthetic workflow from starting materials to the final ester.

Detailed Experimental Protocol

Phase 1: Michael Addition

Objective: Synthesis of Dimethyl (2-methyl-3-oxocyclopentyl)malonate.

Reagents & Materials:

  • 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6): 1.0 equiv.

  • Dimethyl malonate (CAS 108-59-8): 1.2 equiv.

  • Sodium Methoxide (NaOMe), 30% in MeOH: 0.1 equiv.

  • Methanol (anhydrous): 5 volumes.

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Flush with nitrogen.[1][2]

  • Charge: Add Dimethyl malonate (1.2 eq) and Methanol (3 vol).

  • Activation: Add NaOMe solution (0.1 eq) dropwise at ambient temperature. Stir for 15 minutes to generate the malonate enolate.

  • Addition: Add 2-Methyl-2-cyclopenten-1-one (1.0 eq) diluted in Methanol (2 vol) dropwise over 60 minutes, maintaining internal temperature

    
    C (exothermic reaction).
    
  • Reaction: Heat the mixture to reflux (

    
    C) and stir for 4–6 hours. Monitor by GC/TLC until starting enone is 
    
    
    
    .
  • Quench: Cool to

    
    C. Neutralize with Glacial Acetic Acid (0.15 eq).
    
  • Isolation: Concentrate under reduced pressure to remove Methanol. Dissolve residue in Ethyl Acetate (MTBE is also suitable), wash with Water (2x) and Brine (1x). Dry organic layer over MgSO

    
     and concentrate to yield the crude diester oil.[3]
    
Phase 2: Krapcho Decarboxylation

Objective: Conversion to Methyl 2-(2-methyl-3-oxocyclopentyl)acetate.

Reagents:

  • Crude Diester (from Phase 1).

  • Sodium Chloride (NaCl): 1.5 equiv (relative to diester).

  • Water: 2.5 equiv.

  • DMSO (Dimethyl sulfoxide): 4 volumes.

Procedure:

  • Setup: Transfer the crude diester to a reactor equipped with a distillation setup (to remove evolving CO

    
     and potential MeOH byproduct) and high-temperature heating mantle.
    
  • Charge: Add DMSO , NaCl , and Water .

  • Reaction: Heat the mixture to 145–155^\circ$C .

    • Note: Vigorous CO

      
       evolution will occur around 130–140^\circ$C. Ensure the vent line is open and unblocked.
      
  • Monitoring: Maintain temperature for 6–8 hours. Monitor conversion of diester to mono-ester by GC.

  • Workup: Cool to

    
    C. Pour the reaction mixture into ice-cold Water (10 volumes) to precipitate the product and remove DMSO.
    
  • Extraction: Extract with Ethyl Acetate (3x). Combine organics and wash copiously with Water (to remove residual DMSO) and Brine.

  • Purification: Distill the crude oil under high vacuum (0.5–1.0 mbar).

    • Boiling Point: Expect product fraction around 110–120^\circ$C at 1 mbar (estimated based on Hedione analogues).

Process Data & Specifications

The following data represents typical metrics observed at the 100g to 1kg scale.

ParameterSpecificationNotes
Overall Yield 75 – 82%Two steps, after distillation.[3]
Purity (GC) > 98.5%Main impurity: Residual solvent or elimination byproducts.
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure.
Isomer Ratio ~90:10 (Trans:Cis)Thermodynamic equilibrium favors the trans isomer.
Density ~1.05 g/mLEstimated value.
Isomer Management

Like Methyl Dihydrojasmonate, this molecule exists as cis and trans diastereomers.[4] The cis isomer is typically more odor-active but less stable. The Krapcho conditions (high heat) favor the thermodynamic trans-isomer. If a higher cis ratio is required, alternative decarboxylation methods (e.g., enzymatic hydrolysis followed by mild decarboxylation) must be employed, though these are less scalable.

Safety & Handling

  • 2-Methyl-2-cyclopenten-1-one: Flammable liquid. Irritant. Use in a fume hood.

  • Sodium Methoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.

  • DMSO/High Heat: Risk of thermal runaway if water content is not controlled. Ensure proper venting for CO

    
     release to prevent pressure buildup.
    

References

  • Synthesis of Methyl Dihydrojasmonate (Hedione)

    • Industrial synthesis of Hedione typically involves the Michael addition of malon
    • Source:

  • Krapcho Decarboxylation Review

    • Krapcho, A. P.
    • Source:

  • Michael Addition to Cyclopentenones

    • Asymmetric Michael Addition of Dimethyl Malon
    • Source:

  • General Properties of Jasmonate Analogues

    • Structure-Odor correlation in Jasmon
    • Source:

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation Strategies for the Synthesis of Cyclopentyl Acetate and its Precursors

Abstract Cyclopentyl acetate is a valuable ester utilized as a synthetic flavoring agent and a solvent in various manufacturing processes[1]. Its synthesis relies on the efficient production of high-purity precursors, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopentyl acetate is a valuable ester utilized as a synthetic flavoring agent and a solvent in various manufacturing processes[1]. Its synthesis relies on the efficient production of high-purity precursors, which are often generated through catalytic hydrogenation. This guide provides an in-depth exploration of the primary catalytic methods involved in the synthesis of cyclopentyl acetate, focusing on the critical hydrogenation step of its key intermediate. We will dissect the synthesis into two core stages: the selective partial hydrogenation of cyclopentadiene to cyclopentene, and the subsequent catalytic esterification to yield the final product. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and optimization strategies grounded in established scientific principles.

Introduction: A Two-Stage Approach to Cyclopentyl Acetate

The industrial synthesis of cyclopentyl acetate is not a single hydrogenation event but rather a multi-step process where catalytic hydrogenation is paramount for feedstock preparation. The most economically viable route involves:

  • Partial Hydrogenation of Cyclopentadiene (CPD): The primary challenge lies in the selective addition of one mole of hydrogen to cyclopentadiene to produce cyclopentene (CPEN), avoiding over-hydrogenation to the less reactive cyclopentane (CPAN)[2][3]. This step is crucial as cyclopentene is the direct precursor for the final esterification.

  • Catalytic Esterification: Cyclopentene is then reacted with acetic acid, typically over an acid catalyst, to form cyclopentyl acetate[4].

This guide will provide detailed protocols for each stage, emphasizing the causality behind catalyst selection, solvent choice, and reaction parameter optimization.

Stage 1: Selective Partial Hydrogenation of Cyclopentadiene (CPD) to Cyclopentene (CPEN)

The selective hydrogenation of CPD is a classic example of chemoselectivity in catalysis. The goal is to saturate the less-substituted double bond in the conjugated diene system while preserving the second double bond, and then stopping the reaction before the subsequent, slower hydrogenation of cyclopentene to cyclopentane occurs.

Mechanistic Considerations & Catalyst Selection

The reaction proceeds on the surface of a heterogeneous catalyst. Both hydrogen and CPD are adsorbed onto the metal surface, where the H-H bond is cleaved. Hydrogen atoms are then sequentially added across one of the double bonds[5].

Why Palladium on Alumina (Pd/Al₂O₃)? Palladium-based catalysts are the industry standard for this transformation due to their exceptional ability to catalyze the hydrogenation of dienes at a much faster rate than monoenes. This kinetic difference is the foundation of the process's selectivity. The alumina (Al₂O₃) support provides a high surface area for catalyst dispersion and good mechanical stability, making it ideal for fixed-bed continuous processes[2][6].

Experimental Protocol: Liquid-Phase Partial Hydrogenation of CPD

This protocol describes a laboratory-scale batch hydrogenation process adaptable for process development.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Cyclohexane (or other inert solvent like n-hexane, toluene)[2][6]

  • 0.4-0.5% Pd/Al₂O₃ catalyst (pellets or powder)[2]

  • High-pressure autoclave reactor equipped with gas inlet, pressure gauge, thermocouple, and mechanical stirrer

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • Catalyst Loading & System Purge: Load the autoclave with the Pd/Al₂O₃ catalyst (e.g., 5 wt% relative to CPD). Add the solvent (e.g., preparing a 10 wt% solution of CPD in cyclohexane)[2].

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Reactant Introduction: Introduce the freshly cracked cyclopentadiene solution into the reactor.

  • Hydrogenation:

    • Begin vigorous stirring (e.g., 1000 RPM) to ensure good gas-liquid-solid mass transfer.

    • Heat the reactor to the desired temperature (e.g., 25-50°C)[2].

    • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 1-2 MPa)[2].

    • Maintain the pressure by supplying hydrogen as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake over time. Samples can be carefully taken (after stopping H₂ flow and depressurizing) and analyzed by Gas Chromatography (GC) to determine the relative concentrations of CPD, CPEN, and CPAN.

  • Completion & Shutdown: Once GC analysis shows complete conversion of CPD and maximum yield of CPEN, stop the hydrogen flow. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen before opening.

  • Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. The resulting solution of cyclopentene in the solvent is ready for the next stage or purification.

Data Presentation: Influence of Reaction Parameters

The following table summarizes typical conditions and their impact on performance for CPD hydrogenation.

ParameterTypical RangeEffect on PerformanceReference
Catalyst 0.4-0.5% Pd/Al₂O₃High selectivity for cyclopentene due to differential hydrogenation rates of dienes vs. alkenes.[2]
Temperature 25 - 50 °CHigher temperatures increase reaction rate but can decrease selectivity by promoting the hydrogenation of cyclopentene to cyclopentane.[2]
H₂ Pressure 1.0 - 2.0 MPaHigher pressure increases the reaction rate. Selectivity can be negatively impacted at very high pressures.[2][6]
Solvent Cyclohexane, TolueneInert solvents are used to manage the exothermic reaction and control concentration.[2][6]
Visualization: Workflow for CPD Hydrogenation

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-Up Load_Catalyst Load Pd/Al₂O₃ Catalyst & Solvent Purge Purge Reactor with N₂ (3x) Load_Catalyst->Purge Load_CPD Introduce CPD Solution Heat_Stir Heat (25-50°C) & Stir Load_CPD->Heat_Stir Purge->Load_CPD Pressurize Pressurize with H₂ (1-2 MPa) Monitor Monitor H₂ Uptake & GC Analysis Pressurize->Monitor Heat_Stir->Pressurize Cooldown_Vent Cooldown & Vent Monitor->Cooldown_Vent Reaction Complete Filter Filter to Remove Catalyst Cooldown_Vent->Filter Product Cyclopentene Solution Filter->Product

Caption: Experimental workflow for the partial hydrogenation of CPD.

Stage 2: Catalytic Esterification of Cyclopentene

With high-purity cyclopentene in hand, the next step is the esterification with acetic acid. To improve process efficiency and sustainability, heterogeneous acid catalysts are preferred over traditional liquid mineral acids.

Catalyst Rationale: Sulfonic Acid Cation Exchange Resins

Solid acid catalysts, such as sulfonic acid-type cation exchange resins (e.g., D005, D006), offer significant advantages[4].

  • Ease of Separation: The solid catalyst is easily separated from the liquid product stream, eliminating corrosive and problematic aqueous workups.

  • High Selectivity: These catalysts show high selectivity towards the desired ester product, minimizing side reactions.

  • Reactor Compatibility: They are perfectly suited for use in continuous fixed-bed reactors, allowing for streamlined industrial production.

Protocol: Continuous Esterification in a Fixed-Bed Reactor

This protocol outlines a continuous process that combines a fixed-bed reactor with a catalytic distillation tower for enhanced conversion, as described in modern process patents[4].

Equipment:

  • Fixed-bed reactor packed with a sulfonic acid cation exchange resin catalyst.

  • Catalytic distillation tower.

  • Pumps for feeding cyclopentene and acetic acid.

  • Heating and cooling systems for the reactor and distillation column.

Procedure:

  • Feed Preparation: Prepare two feed streams: one of pure cyclopentene and another of acetic acid.

  • Initial Reaction: Pump the cyclopentene and acetic acid (e.g., in a 1:1.5 to 1:3 molar ratio) into the fixed-bed reactor[4].

  • Fixed-Bed Conditions: Maintain the reactor at a pressure of 0.1-0.3 MPa and a temperature of 60-80°C. The goal is to achieve a cyclopentene conversion of ≤75% in this initial stage with high selectivity (≤99%)[4].

  • Catalytic Distillation:

    • Feed the effluent from the fixed-bed reactor into a catalytic distillation tower. This tower contains a catalytic section and separation trays.

    • Introduce additional acetic acid at the top of the catalytic zone to drive the equilibrium towards the product[4].

    • Operate the tower under conditions (e.g., 0.12-0.19 MPa pressure, 64-70°C conversion zone temperature) that allow for simultaneous reaction and separation[4].

  • Product Separation:

    • Unreacted cyclopentene, being the most volatile component, moves to the top of the column and is collected and recycled back to the fixed-bed reactor feed.

    • The final products, cyclopentyl acetate and excess acetic acid, are collected from the bottom of the tower (reboiler) for subsequent final purification.

Data Presentation: Esterification Process Parameters
ParameterFixed-Bed ReactorCatalytic Distillation TowerReference
Catalyst Sulfonic Acid ResinSulfonic Acid Resin[4]
Temperature 60 - 80 °C64 - 70 °C (Conversion Zone)[4]
Pressure 0.1 - 0.3 MPa0.12 - 0.19 MPa[4]
CPEN:AcOH Ratio 1 : 1.5 - 3 (Molar)Additional AcOH added[4]
CPEN Conversion ≤ 75%> 93% (Overall)[4]
Selectivity ≤ 99%> 99.5%[4]
Visualization: Integrated Synthesis Process

G CPEN_Feed Cyclopentene Feed Mixer Mixer CPEN_Feed->Mixer AcOH_Feed Acetic Acid Feed AcOH_Feed->Mixer Reactor Fixed-Bed Reactor (Esterification Stage 1) Mixer->Reactor Dist_Tower Catalytic Distillation Tower (Esterification Stage 2 & Separation) Reactor->Dist_Tower Recycle_Line Recycle Unreacted Cyclopentene Dist_Tower->Recycle_Line Overhead Product_Out Product Stream (Cyclopentyl Acetate + Acetic Acid) Dist_Tower->Product_Out Bottoms Recycle_Line->Mixer AcOH_Add Additional Acetic Acid AcOH_Add->Dist_Tower

Caption: Integrated process for cyclopentyl acetate synthesis.

Broader Context: Hydrogenation of Analogous Cyclic Intermediates

The principles of catalytic hydrogenation are widely applicable. Understanding related transformations provides valuable context for troubleshooting and process development.

  • Aromatic Ring Hydrogenation: The hydrogenation of phenol to produce cyclohexanol and cyclohexanone is a large-scale industrial process vital for the production of nylon[7][8]. This reaction often employs catalysts like Rhodium, Ruthenium, or Nickel and demonstrates the complete saturation of an aromatic ring, which requires more forcing conditions than alkene hydrogenation[7][9]. The choice of solvent can dramatically influence selectivity between cyclohexanol and cyclohexanone[10].

  • Carbonyl Hydrogenation in Rings: The reduction of cyclic ketones or diones to their corresponding alcohols is another important transformation. For example, cyclopentane-1,3-dione can be hydrogenated to cyclopentane-1,3-diol using a Ruthenium on carbon (Ru/C) catalyst[11][12][13]. This highlights the ability to selectively reduce C=O bonds in the presence of a carbocyclic ring.

Visualization: General Mechanism of Heterogeneous Hydrogenation

G cluster_surface Catalyst Surface (e.g., Pd, Pt, Ru) Adsorbed_Alkene Adsorbed Alkene (π-complex) Half_H Half-Hydrogenated Intermediate Adsorbed_Alkene->Half_H 3. First H Transfer (Syn-addition) Adsorbed_H Adsorbed H Atoms Adsorbed_Alkane Adsorbed Alkane Half_H->Adsorbed_Alkane 4. Second H Transfer Alkane Alkane (e.g., Cyclopentane) Adsorbed_Alkane->Alkane 5. Desorption H2 H₂ Gas H2->Adsorbed_H 1. Adsorption & Dissociation Alkene Alkene (e.g., Cyclopentene) Alkene->Adsorbed_Alkene 2. Adsorption

Caption: General mechanism for heterogeneous catalytic hydrogenation.

References

  • A kind of cyclopentyl acetate synthesis technology.
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ResearchGate. [Link]

  • (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses Procedure. [Link]

  • Cas 933-05-1,cyclopentyl acetate. LookChem. [Link]

  • What reagent(s) are needed to convert cyclopentene to cyclopentane? Filo. [Link]

  • Catalytic asymmetric synthesis of cyclopentenones from propargyl malonates and allylic acetate by successive action of homogeneous palladium(ii) and cobalt on charcoal catalysts in a one-pot reaction. Chemical Communications (RSC Publishing). [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. PMC - NIH. [Link]

  • New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. CHIMIA. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Publications. [Link]

  • Technology Aspects of the Hydrogenation of Cyclopentadiene to Cyclopentene. ResearchGate. [Link]

  • Method of preparing cyclopentane by continuous hydrogenation of cyclo pentadiene.
  • Theoretical Study of the Hydrogenation of Cyclopentene without Catalyst and in the Presence of Molybdenum Disulfide. ISCA. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]

  • cyclopentyl acetate|933-05-1. LookChem. [Link]

  • Homogeneous Catalysts for the Chemical & Pharmaceutical Industry. Heraeus Precious Metals. [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. [Link]

  • Recent progress on selective hydrogenation of phenol toward cyclohexanone or cyclohexanol. PubMed. [Link]

  • Homogeneous catalysts. Johnson Matthey. [Link]

  • Cyclopentene reaction with different catalyses. ResearchGate. [Link]

Sources

Method

Asymmetric Synthesis Techniques for Chiral Methyl 2-(2-methyl-3-oxocyclopentyl)acetate: Application Notes and Protocols

Introduction Chiral methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a valuable building block in the synthesis of a variety of biologically active molecules, including prostaglandins and complex natural products. The ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a valuable building block in the synthesis of a variety of biologically active molecules, including prostaglandins and complex natural products. The stereochemistry at the two chiral centers on the cyclopentanone ring is crucial for the biological activity and therapeutic efficacy of the final products. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure methyl 2-(2-methyl-3-oxocyclopentyl)acetate is of significant interest to researchers in organic synthesis and drug development.

This comprehensive guide provides an in-depth overview of key asymmetric synthesis techniques for preparing chiral methyl 2-(2-methyl-3-oxocyclopentyl)acetate. We will explore two powerful strategies: asymmetric Michael additions and enzymatic kinetic resolutions. For each approach, we will delve into the underlying principles, provide detailed experimental protocols, and present data to guide researchers in selecting the most suitable method for their specific needs.

Part 1: Asymmetric Michael Addition Strategies

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a powerful C-C bond-forming reaction.[1] When performed asymmetrically, it offers a direct route to chiral molecules. The synthesis of methyl 2-(2-methyl-3-oxocyclopentyl)acetate can be envisioned through the Michael addition of an acetate equivalent to 2-methyl-2-cyclopenten-1-one.

Organocatalytic Asymmetric Michael Addition

Principle: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, often utilizing small, chiral organic molecules to catalyze stereoselective transformations. In the context of the Michael addition to 2-methyl-2-cyclopenten-1-one, a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl ether, is commonly employed. The catalyst reversibly reacts with the enone to form a chiral iminium ion. This iminium ion is more reactive towards nucleophilic attack than the starting enone and its chiral environment sterically shields one face of the molecule. Consequently, the incoming nucleophile, such as a malonate, preferentially attacks from the less hindered face, leading to the formation of one enantiomer of the product in excess.[2]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Dimethyl Malonate to 2-Methyl-2-cyclopenten-1-one

This protocol is a representative example based on established principles of organocatalytic Michael additions.

Materials:

  • 2-methyl-2-cyclopenten-1-one

  • Dimethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable diarylprolinol silyl ether catalyst)

  • Benzoic acid (or other suitable co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium chloride (for Kourtelis-type decarboxylation)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diarylprolinol silyl ether catalyst (e.g., 0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Addition of Reactants: Dissolve the catalyst and co-catalyst in anhydrous dichloromethane (2 mL). Add 2-methyl-2-cyclopenten-1-one (1.0 mmol, 1.0 eq) to the solution. In a separate vial, dissolve dimethyl malonate (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (1 mL) and add it dropwise to the reaction mixture over 10 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting enone is consumed (typically 24-48 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Michael Adduct: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the chiral dimethyl 2-(2-methyl-3-oxocyclopentyl)malonate.

  • Decarboxylation (Kourtelis-type): To the purified Michael adduct (1.0 mmol) in a round-bottom flask, add sodium chloride (1.2 mmol, 1.2 eq), a few drops of water, and dimethyl sulfoxide (5 mL). Heat the mixture to 140-160 °C and stir until decarboxylation is complete (monitored by TLC or GC-MS, typically 2-4 hours).

  • Final Workup and Purification: Cool the reaction mixture to room temperature, add water, and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the enantiomerically enriched methyl 2-(2-methyl-3-oxocyclopentyl)acetate.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Summary:

CatalystCo-catalystSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-Diarylprolinol silyl etherBenzoic acidDCMRT24-4885-95>90
(S)-Proline-DMSORT48-7270-8580-90

Diagram of the Organocatalytic Cycle:

Organocatalytic_Cycle cluster_reactants Enone 2-Methyl-2- cyclopenten-1-one Iminium Chiral Iminium Ion Enone->Iminium + Catalyst - H₂O Catalyst Chiral Secondary Amine Catalyst Michael_Adduct_Complex Enamine-Adduct Complex Iminium->Michael_Adduct_Complex + Nucleophile Product Chiral Michael Adduct Michael_Adduct_Complex->Product + H₂O Nucleophile Dimethyl Malonate

Caption: Organocatalytic cycle for the asymmetric Michael addition.

Chiral Auxiliary-Mediated Michael Addition

Principle: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction.[3] After the reaction, the auxiliary can be removed and ideally recycled. For the synthesis of our target molecule, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with bromoacetic acid. The resulting bromoacetyl imide can then be used to generate a nucleophile (e.g., a zinc or titanium enolate) that undergoes a diastereoselective Michael addition to 2-methyl-2-cyclopenten-1-one. The chiral auxiliary sterically blocks one face of the enolate, forcing the electrophile (the enone) to approach from the opposite face. This results in the formation of one diastereomer of the product in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, which can then be esterified.

Experimental Protocol: Evans Auxiliary-Directed Asymmetric Michael Addition

This protocol is a representative example based on established principles of chiral auxiliary-mediated synthesis.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromoacetyl bromide

  • 2-methyl-2-cyclopenten-1-one

  • Lewis acid (e.g., TiCl₄, SnCl₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Diazomethane or (Trimethylsilyl)diazomethane for esterification

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of the Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve the Evans auxiliary (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add bromoacetyl bromide (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C for 1 hour. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the N-(bromoacetyl)oxazolidinone.

  • Diastereoselective Michael Addition: In a separate flame-dried flask, dissolve the N-(bromoacetyl)oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add a Lewis acid (e.g., TiCl₄, 1.1 eq) and stir for 15 minutes. Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) to form the enolate. After 30 minutes, add 2-methyl-2-cyclopenten-1-one (1.2 eq) dropwise. Stir at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the diastereomerically enriched Michael adduct.

  • Cleavage of the Chiral Auxiliary: Dissolve the purified adduct in a mixture of THF and water (3:1) at 0 °C. Add an aqueous solution of LiOH (4 eq) and 30% H₂O₂ (4 eq). Stir at 0 °C for 4 hours. Quench with an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer contains the chiral auxiliary, which can be recovered. The organic layer contains the chiral carboxylic acid.

  • Esterification: Carefully treat the carboxylic acid with an ethereal solution of diazomethane or with (trimethylsilyl)diazomethane and methanol to form the methyl ester.

  • Final Purification and Analysis: Purify the methyl ester by column chromatography. Determine the diastereomeric ratio of the Michael adduct and the enantiomeric excess of the final product by chiral HPLC or GC.

Data Summary:

Chiral AuxiliaryLewis AcidBaseTemp (°C)drYield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneTiCl₄DIPEA-78>95:570-85
(S)-4-Benzyl-2-oxazolidinoneSnCl₄Et₃N-78>90:1065-80

Diagram of the Chiral Auxiliary Workflow:

Chiral_Auxiliary_Workflow Start Prochiral Bromoacetate Attach Attach Auxiliary Start->Attach Auxiliary Chiral Auxiliary Auxiliary->Attach Diastereoselective Diastereoselective Michael Addition Attach->Diastereoselective Cleave Cleave Auxiliary Diastereoselective->Cleave Product Enantiomerically Enriched Product Cleave->Product Recycle Recycle Auxiliary Cleave->Recycle

Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.

Part 2: Enzymatic Kinetic Resolution (EKR)

2.1. Principle of EKR

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture.[4] It relies on the ability of enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer at a much higher rate than the other.[5][6] For a racemic mixture of methyl 2-(2-methyl-3-oxocyclopentyl)acetate, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated by standard chemical techniques (e.g., acid-base extraction). This method allows for the isolation of both enantiomers in high enantiomeric purity.

2.2. Protocol for EKR of (±)-Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

This protocol is a representative example based on established principles of enzymatic kinetic resolution.

Materials:

  • Racemic methyl 2-(2-methyl-3-oxocyclopentyl)acetate (can be synthesized via a standard Michael addition and decarboxylation sequence)

  • Immobilized Lipase from Candida antarctica B (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • An organic co-solvent (e.g., tert-butanol, toluene)

  • Sodium hydroxide (NaOH) solution (for pH control)

  • Diethyl ether or ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the racemic methyl 2-(2-methyl-3-oxocyclopentyl)acetate (1.0 mmol) and the phosphate buffer (10 mL). Add an organic co-solvent (e.g., 2 mL of tert-butanol) to improve substrate solubility if necessary.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate) to the mixture.

  • Reaction Monitoring and pH Control: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots, extracting with an organic solvent, and analyzing by chiral GC or HPLC. The hydrolysis of the ester will produce a carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of a dilute NaOH solution using a pH-stat or by manual addition. The reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and an organic solvent and reused.

  • Separation of Enantiomers: Acidify the filtrate to pH 2-3 with 1 M HCl. Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation of the Unreacted Ester: The concentrated organic extract contains the unreacted ester and the carboxylic acid product. The carboxylic acid can be removed by extraction with a saturated aqueous solution of NaHCO₃. The organic layer will contain the enantiomerically enriched unreacted ester. Wash the organic layer with brine, dry, and concentrate to obtain the pure ester.

  • Isolation of the Carboxylic Acid: Acidify the NaHCO₃ washings to pH 2-3 with 1 M HCl and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry, and concentrate to obtain the enantiomerically enriched carboxylic acid.

  • Esterification (if needed): The carboxylic acid can be re-esterified as described in the previous section to obtain the other enantiomer of the target molecule.

  • Chiral Analysis: Determine the enantiomeric excess of both the unreacted ester and the carboxylic acid product (after esterification) by chiral HPLC or GC.

Data Summary:

EnzymeCo-solventTemp (°C)Time (h)Conversion (%)ee (ester) (%)ee (acid) (%)
Novozym 435t-Butanol406-12~50>98>98
Pseudomonas cepacia lipaseToluene3012-24~50>95>95

Diagram of the Enzymatic Kinetic Resolution Process:

EKR_Process Racemic_Ester Racemic (R/S)-Ester Lipase Lipase Racemic_Ester->Lipase Hydrolysis S_Acid (S)-Carboxylic Acid Lipase->S_Acid Selective conversion R_Ester (R)-Ester (unreacted) Lipase->R_Ester Separation Separation (e.g., extraction) S_Acid->Separation R_Ester->Separation Final_S Enantiopure (S)-Product Separation->Final_S Final_R Enantiopure (R)-Product Separation->Final_R

Caption: General scheme for enzymatic kinetic resolution.

Conclusion

The asymmetric synthesis of chiral methyl 2-(2-methyl-3-oxocyclopentyl)acetate can be effectively achieved through several modern synthetic strategies. Organocatalytic and chiral auxiliary-mediated Michael additions offer direct routes to the target molecule with high stereocontrol, building the chiral centers during the key C-C bond formation step. Enzymatic kinetic resolution provides a powerful alternative for separating a racemic mixture, yielding both enantiomers with high optical purity.

The choice of method will depend on factors such as the desired enantiomer, scalability, cost of reagents and catalysts, and the available experimental setup. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully implement these techniques and to further optimize them for their specific synthetic goals.

References

  • Perrard, T., Plaquevent, J.-C., Desmurs, J.-R., & Hébrault, D. (2000). Enantioselective Synthesis of Both Enantiomers of Methyl Dihydrojasmonate Using Solid−Liquid Asymmetric Phase-Transfer Catalysis. Organic Letters, 2(19), 2959–2962. [Link]

  • Perrard, T., Plaquevent, J. C., Desmurs, J. R., & Hebrault, D. (2000). Enantioselective synthesis of both enantiomers of methyl dihydrojasmonate using solid-liquid asymmetric phase-transfer catalysis. Organic letters, 2(19), 2959–2962. [Link]

  • University College London. (2003). The Asymmetric Synthesis of Several Fragrant Natural Products. UCL Discovery. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2011). Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Angewandte Chemie International Edition, 50(38), 8943-8946. [Link]

  • Chapuis, C. (2011). Syntheses of Methyl Jasmonate and Analogues. CHIMIA, 65(1-2), 52-59. [Link]

  • Wu, Y., et al. (2010). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. Chinese Journal of Chemistry, 28(9), 1735-1740. [Link]

  • Chapuis, C., Büchi, G., & Wüest, H. (2005). Synthesis of cis-Hedione ® and Methyl Jasmonate via Cascade Baylis- Hillman Reaction and Claisen Ortho Ester Rearrangement. Helvetica Chimica Acta, 88(12), 3069-3085. [Link]

  • Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327-338. [Link]

  • Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327-338. [Link]

  • de Miranda, A. S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2018(46), 6435-6444. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327–338. [Link]

  • Raps, D., et al. (2018). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ACS Catalysis, 8(7), 6190-6198. [Link]

  • Soloshonok, V. A., et al. (2012). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry, 77(1), 443-456. [Link]

  • Fastuca, N. J., Wong, A. R., Mak, V. W., & Reisman, S. E. (2020). Asymmetric Michael Addition of Dimethyl Malonate to 2 Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 97, 327-338. [Link]

  • Leconte, N., & Kerwin, S. M. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

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  • Ríos-Lombardía, N., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. The Journal of Organic Chemistry, 79(14), 6544-6551. [Link]

  • Busto, E., et al. (2021). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Catalysts, 11(2), 263. [Link]

  • de Oliveira, J. C. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8443. [Link]

  • Wang, Z., et al. (2021). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Organic Chemistry Frontiers, 8(1), 77-82. [Link]

  • Preegel, G., et al. (2017). Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. Synthesis, 49(12), 2737-2746. [Link]

  • Cunningham, L., Kumar, S. V., & Guiry, P. J. (2024). Asymmetric Allylic Alkylation and Related Reactions. In Comprehensive Chirality (pp. 2-136). Elsevier. [Link]

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Sources

Application

Purification of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate via column chromatography

Application Note: Purification of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate via Flash Column Chromatography Executive Summary Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a critical synthetic intermediate structurall...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate via Flash Column Chromatography

Executive Summary Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a critical synthetic intermediate structurally analogous to the precursors of methyl jasmonate and methyl dihydrojasmonate (Hedione). The purification of this molecule presents a dual challenge: the removal of unreacted precursors (such as alkylated cyclopentenones) and the resolution of its cis and trans diastereomers. This application note provides a field-proven, self-validating protocol for the purification and diastereomeric resolution of this compound using normal-phase silica gel flash chromatography.

Mechanistic Causality & Chromatographic Theory

To design an effective purification strategy, one must understand the physicochemical interactions between the target molecule, the stationary phase, and the mobile phase.

Stationary Phase Interactions Normal-phase chromatography relies on silica gel (SiO₂), which features a surface dense with polar silanol (–OH) groups. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate contains two highly electronegative functional groups: a cyclopentanone moiety and a methyl ester. Both groups act as strong hydrogen bond acceptors and interact heavily with the silanol protons via dipole-dipole interactions and hydrogen bonding [1].

Diastereomeric Resolution (Cis vs. Trans) The molecule possesses two contiguous stereocenters on the cyclopentane ring. In the thermodynamically favored trans isomer, the bulky methyl group and the acetate chain are oriented on opposite faces of the ring. This anti-periplanar arrangement minimizes steric clashes and results in a lower net molecular dipole moment. Conversely, the cis isomer forces both groups onto the same face, creating a localized region of high electron density and a stronger net dipole.

  • Causality of Elution : Because the cis isomer interacts more strongly with the polar silica stationary phase, the trans isomer will consistently elute first under a non-polar/polar solvent gradient [2].

Detection Constraints Unlike enone precursors, the fully saturated cyclopentanone ring of the target molecule lacks a conjugated


-system. Consequently, it is UV-invisible  at the standard 254 nm wavelength used in laboratory flow-detectors. Fraction monitoring must rely on chemical derivatization (staining) rather than UV absorption.

Analytical Preparation & Self-Validation System

Before committing the crude mixture to a preparative column, the solvent system must be validated via Thin Layer Chromatography (TLC). This ensures the protocol is self-correcting and tailored to the specific crude matrix.

  • Solvent Selection : Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Hexane provides the non-polar bulk, while EtOAc acts as the polar modifier competing for silanol binding sites.

  • TLC Spotting : Spot the crude mixture onto a Silica Gel 60 F254 TLC plate.

  • Development & Staining : Develop the plate in an 8:1 (Hexane:EtOAc) chamber. Since the compound is UV-invisible, dip the developed plate in a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain, followed by gentle heating. The target compounds will appear as distinct yellow/brown spots (KMnO₄) or dark blue spots (PMA) against a lighter background.

  • Validation Metric : Adjust the Hexane:EtOAc ratio until the trans isomer achieves a Retention Factor (

    
    ) of ~0.30 to 0.35. This 
    
    
    
    is mathematically optimal for flash chromatography resolution [1].

Preparative Flash Chromatography Protocol

The following step-by-step methodology is scaled for the purification of 1.0 gram of crude reaction mixture.

Step 1: Column Packing (Slurry Method)

  • Select a glass column with an internal diameter of 2.0 to 2.5 cm.

  • Weigh 35 g of flash-grade silica gel (40–63 µm particle size).

  • Suspend the silica in 100 mL of Hexane to create a homogenous slurry.

  • Pour the slurry into the column in a single, continuous motion. Apply 2–3 psi of positive air pressure to pack the bed tightly. Top the silica bed with a 0.5 cm layer of clean sea sand to protect the surface.

Step 2: Sample Loading

  • Dissolve the 1.0 g of crude mixture in the absolute minimum volume of Dichloromethane (DCM) or the starting eluent (approx. 1.5 mL).

  • Carefully apply the solution dropwise along the inner walls of the column, allowing it to absorb evenly into the sand layer.

  • Rinse the flask with an additional 0.5 mL of solvent and apply to the column to ensure quantitative transfer.

Step 3: Step-Gradient Elution

  • Wash Phase (10:1 Hexane:EtOAc) : Elute with 150 mL of 10:1 solvent to push highly non-polar impurities (e.g., unreacted aliphatic chains or solvent residues) off the column.

  • Trans-Elution Phase (8:1 Hexane:EtOAc) : Switch to 8:1 solvent. Apply positive pressure to maintain a flow rate of ~5.0 cm/min (approx. 2.0 in/min). Begin collecting 15 mL fractions. The trans isomer will elute in this phase.

  • Cis-Elution Phase (6:1 Hexane:EtOAc) : Once TLC confirms the trans isomer has cleared, increase the polarity to 6:1 to accelerate the elution of the more tightly bound cis isomer.

Step 4: Fraction Pooling and Concentration

  • Spot every third fraction on a TLC plate, stain with KMnO₄, and heat.

  • Pool fractions containing the pure trans isomer into one flask, and fractions containing the pure cis isomer into another. Discard mixed fractions unless a second purification is desired.

  • Remove the solvent via rotary evaporation under reduced pressure (water bath at 30°C) to yield the purified diastereomers as pale/colorless oils.

Quantitative Data & Parameters

Table 1: TLC Solvent Systems and Expected Retention Factors (


) 
| Solvent System (Hexane : EtOAc) | 

(Trans Isomer) |

(Cis Isomer) | Resolution (

) | |---------------------------------|------------------------|----------------------|---------------------------| | 10:1 | 0.20 | 0.12 | 0.08 | | 8:1 (Optimal) | 0.32 | 0.22 | 0.10 | | 6:1 | 0.45 | 0.35 | 0.10 | | 4:1 | 0.60 | 0.52 | 0.08 |

Table 2: Optimized Flash Chromatography Parameters (1.0 g Scale)

Parameter Specification Causality / Rationale
Column Diameter 2.0 - 2.5 cm Maintains optimal bed height-to-width ratio to prevent band tailing.

| Silica Gel Mass | 35 g | Provides a 35:1 silica-to-sample ratio, critical for resolving


. |
| Flow Rate  | ~5.0 cm/min | Rapid flow prevents longitudinal diffusion of the analyte bands [1]. |
| Fraction Volume  | 15 mL | Small volumes prevent accidental co-elution of closely migrating diastereomers. |

Process Visualization

PurificationWorkflow Crude 1. Crude Mixture (Diastereomers + Impurities) TLC 2. TLC Optimization (Target Rf ~ 0.3) Crude->TLC Packing 3. Column Packing (Silica Gel Slurry) TLC->Packing Loading 4. Sample Loading (Minimal Volume) Packing->Loading Elution 5. Gradient Elution (Hexane : EtOAc) Loading->Elution Fractions 6. Fraction Analysis (KMnO4 Stain) Elution->Fractions Trans 7a. Trans Isomer (Elutes First) Fractions->Trans Less Polar Cis 7b. Cis Isomer (Elutes Second) Fractions->Cis More Polar

Workflow for purification and diastereomeric resolution of the target cyclopentanone acetate.

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry, 43(14), 2923-2925 (1978). URL: [Link]

  • Title: An Efficient Synthesis of Methyl Jasmonate and Methyl Dihydrojasmonate Source: Agricultural and Biological Chemistry, 46(5), 1369-1375 (1982). URL: [Link]

Method

Application Note: One-Pot Synthesis Strategies for Functionalized Cyclopentane Acetates

Abstract Functionalized cyclopentane acetates—cyclopentane rings bearing an acetic acid or ester side chain ( )—are critical pharmacophores, serving as the structural core for prostaglandins (e.g., ), prostacyclins, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Functionalized cyclopentane acetates—cyclopentane rings bearing an acetic acid or ester side chain (


)—are critical pharmacophores, serving as the structural core for prostaglandins (e.g., 

), prostacyclins, and nucleoside analogs. Traditional synthesis often involves lengthy linear sequences to install stereocenters and side chains. This guide details three advanced "one-pot" strategies that streamline access to these scaffolds: Lewis Acid-Catalyzed [3+2] Cycloaddition , Pd-Catalyzed Asymmetric Cyclization , and a Telescoped Johnson-Claisen/Lactonization Sequence . These protocols prioritize atom economy, stereocontrol, and operational simplicity.

Strategic Overview: The Cyclopentane Challenge

Synthesizing a cyclopentane acetate requires addressing two distinct challenges simultaneously:

  • Ring Construction: Forming the thermodynamically strained five-membered ring.

  • Side-Chain Installation: Introducing the acetate motif (

    
    ) with precise stereochemical relationship to ring substituents.
    

We categorize the solutions into two strategic classes:

  • De Novo Assembly: Building the ring and side chain simultaneously from acyclic precursors (Protocols 1 & 2).

  • Scaffold Functionalization: Rapidly converting a cyclic precursor into the acetate derivative via rearrangement (Protocol 3).

Decision Matrix: Which Method to Choose?
RequirementRecommended StrategyKey Mechanism
High Substitution (3+ points) Protocol 1: D-A CyclopropanesLewis Acid [3+2] Cycloaddition
Enantioselectivity (>95% ee) Protocol 2: Pd-CatalysisPd-TMM or Vinylcyclopropane [3+2]
Prostaglandin Core Synthesis Protocol 3: Johnson-ClaisenSigmatropic Rearrangement

Protocol 1: Formal [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes

Best for: Rapid assembly of highly substituted cyclopentanes with ester functionalities.

This method utilizes "Donor-Acceptor" (D-A) cyclopropanes—typically cyclopropane-1,1-diesters—which act as 1,3-zwitterion equivalents. When reacted with an alkene or silyl enol ether, they form the cyclopentane ring in a single step.

Mechanism of Action

The reaction is initiated by a Lewis Acid (LA) which coordinates to the "Acceptor" (ester) groups, polarizing the C-C bond. This triggers ring opening to form a 1,3-zwitterion that traps the olefin.

DA_Cyclopropane_Mechanism cluster_legend Reaction Phase Start D-A Cyclopropane (1,1-Diester) Zwitt 1,3-Zwitterion Intermediate Start->Zwitt Ring Opening LA Lewis Acid (InBr3 / EtAlCl2) LA->Zwitt Catalysis Cyclo [3+2] Cycloaddition Zwitt->Cyclo + Olefin Olefin Olefin/Enol Ether (Dipolarophile) Olefin->Cyclo Product Functionalized Cyclopentane Cyclo->Product Ring Closure

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed conversion of D-A cyclopropanes to cyclopentanes.

Experimental Procedure

Reagents:

  • Cyclopropane-1,1-dicarboxylate (Donor-Acceptor precursor).

  • Silyl Enol Ether (e.g., derived from acetophenone).

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Loading: Add

    
     (0.05 mmol) and dry DCM (2.0 mL).
    
  • Substrate Addition: Add the cyclopropane diester (0.5 mmol) and the silyl enol ether (0.6 mmol) sequentially at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution (2 mL).
    
  • Workup: Extract with DCM (3 x 10 mL), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expert Tip: The choice of Lewis Acid is critical.


 is milder and tolerates sensitive functional groups, whereas 

is more reactive but may cause desilylation side reactions.

Protocol 2: Pd-Catalyzed Asymmetric [3+2] Cycloaddition

Best for: Enantioselective synthesis of cyclopentanes with quaternary centers.[1]

This protocol uses vinylcyclopropanes (VCPs) as unstable precursors that generate a


-allyl palladium complex. This species acts as a 1,3-dipole equivalent, reacting with electron-deficient alkenes (e.g., alkylidene malonates or acrylates) to form the ring.
Key Advantages[5]
  • Stereocontrol: Ligand-controlled enantioselectivity (up to 99% ee).

  • Atom Economy: 100% atom economy; no leaving groups are lost in the net transformation.

Experimental Procedure

Reagents:

  • Vinylcyclopropane dicarboxylate.

  • Michael Acceptor (e.g., Benzylidene malonate).

  • Catalyst:

    
     (2.5 mol%).
    
  • Ligand: Chiral Phosphoramidite or Trost Ligand (5-10 mol%).

  • Solvent: Toluene or THF.

Step-by-Step:

  • Catalyst Activation: In a glovebox, mix

    
     and the chiral ligand in toluene. Stir for 30 mins to form the active complex.
    
  • Addition: Add the vinylcyclopropane (0.2 mmol) and the Michael acceptor (0.22 mmol) to the catalyst solution.

  • Cyclization: Stir at room temperature (or 40°C if sluggish) for 12–24 hours. Monitor consumption of VCP by TLC.

  • Isolation: Filter through a short pad of silica gel to remove the catalyst. Concentrate and purify via chromatography.

Self-Validating Check: A successful reaction will show the disappearance of the characteristic vinyl protons of the VCP in


 NMR and the appearance of cyclopentane ring protons (multiplets between 1.5–3.0 ppm).

Protocol 3: One-Pot Johnson-Claisen / Lactonization Sequence

Best for: Prostaglandin core synthesis (Direct Cyclopentane Acetate formation).

This is the "Gold Standard" for medicinal chemistry applications. It installs the acetate side chain (


) onto an allylic alcohol ring system via a [3,3]-sigmatropic rearrangement, followed immediately by lactonization if desired.
Workflow Diagram

Johnson_Claisen_Workflow Start Cyclopentenol (Allylic Alcohol) Reagent Triethyl Orthoacetate + Cat. Propionic Acid Start->Reagent Heat Heat (140°C) [- EtOH] Reagent->Heat Intermed Mixed Keten Acetals (Transient) Heat->Intermed Rearrange [3,3]-Sigmatropic Rearrangement Intermed->Rearrange Product Cyclopentane Acetate (Side Chain Installed) Rearrange->Product Lactone Bicyclic Lactone (Optional One-Pot) Product->Lactone Base Hydrolysis

Figure 2: The Johnson-Claisen sequence for installing the acetate side chain.

Detailed Protocol

Reagents:

  • Starting Material: Chiral Cyclopent-2-en-1-ol.

  • Reagent/Solvent: Triethyl orthoacetate (5–10 equivalents).

  • Catalyst: Propionic acid (catalytic, ~1-5 mol%) or 2-nitrophenol.

  • Conditions: 130–140°C (reflux).

Step-by-Step:

  • Setup: Place the cyclopentenol (1.0 mmol) in a dry pressure tube or round-bottom flask equipped with a distillation head (to remove ethanol).

  • Reagent Addition: Add triethyl orthoacetate (5.0 mL) and catalytic propionic acid (1 drop).

  • Reaction (Rearrangement): Heat the mixture to 135°C. Ethanol will be produced as a byproduct. If using a flask, allow ethanol to distill off to drive the equilibrium. Reaction time: 2–6 hours.

  • One-Pot Extension (Optional Lactonization):

    • Cool the mixture to room temperature.

    • Add

      
       (2M, aq) and stir for 1 hour to hydrolyze the ester.
      
    • Acidify with

      
       to pH 1 and stir to induce lactonization (if the stereochemistry allows, e.g., cis-relationship).
      
  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and dry.

  • Result: The product is a cyclopentene acetic acid derivative (or lactone), a key prostaglandin intermediate.

Expert Tip: The removal of ethanol is the rate-limiting factor. Using a microwave reactor at 150°C for 30 minutes can significantly accelerate this transformation while improving yield.

Comparative Data Summary

FeatureMethod A: Lewis Acid [3+2]Method B: Pd-Catalyzed [3+2]Method C: Johnson-Claisen
Primary Output Highly Substituted RingChiral Ring + Quaternary CenterAcetate Side-Chain Installation
Starting Material D-A CyclopropaneVinylcyclopropaneCyclopentenol
Typical Yield 75–92%80–95%85–95%
Stereoselectivity (dr) >20:1>20:1>95:5 (trans-selective)
Complexity ModerateHigh (requires glovebox)Low (thermal)

References

  • Formal [3+2]-Cycloaddition of Donor-Acceptor Cyclopropanes to 1,3-Dienes. Journal of Organic Chemistry. (2015). Describes the Lewis acid-catalyzed assembly of cyclopentanes.

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes. Organic Letters. (2011). Details the Pd-catalyzed [3+2] cycloaddition of vinylcyclopropanes.

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications. (2024). Demonstrates the Johnson-Claisen rearrangement for installing the acetate side chain in prostaglandin synthesis.

  • Johnson-Claisen Rearrangement. Chemistry LibreTexts. (2023). Mechanistic details of the orthoester rearrangement.

  • Selective "one-pot" synthesis of functionalized cyclopentenones. Journal of Organic Chemistry. (2012). Discusses magnesium-mediated one-pot cyclizations.

Sources

Application

Application Note: Utilizing Methyl 2-(2-methyl-3-oxocyclopentyl)acetate in Jasmonate Structure-Activity Relationship (SAR) and Co-Receptor Binding Studies

Executive Summary In the field of plant hormone research and agrochemical drug development, understanding the precise steric and stereochemical requirements of receptor binding pockets is critical for designing highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of plant hormone research and agrochemical drug development, understanding the precise steric and stereochemical requirements of receptor binding pockets is critical for designing highly potent, stable analogs. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate serves as a specialized, synthetic truncated analog of Methyl Jasmonate (MeJA). By substituting the native C2 pentenyl side chain of MeJA with a minimal methyl group, this molecule acts as a structural probe. It is deployed primarily in Structure-Activity Relationship (SAR) studies to isolate the thermodynamic binding contributions of the cyclopentanone core from the hydrophobic anchoring provided by the native pentenyl chain within the SCF^COI1-JAZ co-receptor complex.

Mechanistic Framework & Causality

The canonical jasmonate signaling pathway is governed by the F-box protein COI1 (CORONATINE INSENSITIVE 1) and the JAZ (Jasmonate ZIM-domain) family of transcriptional repressors. Upon cellular entry, jasmonate esters are hydrolyzed by intracellular esterases and conjugated to isoleucine by the JAR1 enzyme to form the bioactive Jasmonoyl-isoleucine (JA-Ile)[1].

Crystallographic studies of the COI1-JAZ complex reveal that the ligand is buried deeply within a hydrophobic pocket of COI1, with the pentenyl side chain engaging in critical van der Waals interactions[2].

  • The SAR Rationale : By utilizing Methyl 2-(2-methyl-3-oxocyclopentyl)acetate, researchers can determine the baseline activation threshold of the receptor. If this truncated analog fails to promote in vitro COI1-JAZ interaction but retains partial in vivo activity, it suggests that the molecule relies on in vivo metabolic accumulation (e.g., bypassing degradation by CYP94 oxidative enzymes that normally target the pentenyl chain)[3] rather than high receptor affinity.

Experimental Protocols

To establish a self-validating experimental system, the efficacy of the analog must be evaluated both in vitro (to isolate receptor affinity) and in vivo (to account for metabolic conversion and transport).

Protocol 1: In Vitro COI1-JAZ Affinity Pull-Down Assay

Objective : Quantify the ability of the analog (post-hydrolysis/conjugation) to stabilize the COI1-JAZ co-receptor complex compared to natural JA-Ile.

Reagents & Setup :

  • Proteins : Recombinant GST-tagged COI1 and His-tagged JAZ1 (expressed in E. coli or Sf9 insect cells). Using distinct tags prevents cross-reactivity during immunoblotting.

  • Co-factor : Inositol pentakisphosphate (InsP5). Causality: InsP5 is a mandatory structural co-factor that coordinates the jasmonate ligand within the COI1 pocket; omitting it results in false negatives[2].

  • Ligands : Synthesized isoleucine conjugate of 2-(2-methyl-3-oxocyclopentyl)acetic acid (Analog-Ile), JA-Ile (Positive Control), and DMSO (Negative Control).

Step-by-Step Methodology :

  • Resin Equilibration : Equilibrate 50 µL of Glutathione Sepharose 4B resin in binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 0.1% Tween-20, 1 mM DTT).

  • Complex Assembly : Immobilize 2 µg of GST-COI1 onto the resin for 1 hour at 4°C. Wash three times to remove unbound protein.

  • Ligand Incubation : Resuspend the resin in 500 µL binding buffer containing 100 nM InsP5. Add 2 µg of His-JAZ1 and the test ligand (Analog-Ile) at varying concentrations (0.1 µM to 100 µM).

  • Binding : Incubate the mixture on a rotary shaker for 2 hours at 4°C. Causality: 4°C minimizes protease degradation of the intrinsically disordered JAZ proteins.

  • Elution & Detection : Wash the resin five times with binding buffer to rigorously eliminate non-specific binding. Elute complex by boiling in 2X SDS Laemmli buffer for 5 mins.

  • Validation : Resolve proteins via SDS-PAGE and perform Western blotting using anti-His antibodies. A successful interaction is indicated by the presence of the His-JAZ1 band.

Protocol 2: In Vivo Transcriptional Activation Assay (RT-qPCR)

Objective : Evaluate the biological activity of the methyl ester analog in living plant tissue, relying on endogenous esterases and JAR1 for activation.

Step-by-Step Methodology :

  • Plant Preparation : Grow wild-type Arabidopsis thaliana (Col-0) and coi1-1 receptor mutants (Biological Negative Control) hydroponically for 12 days. Causality: The coi1-1 mutant ensures that any observed gene activation is strictly dependent on the canonical jasmonate receptor, ruling out off-target stress responses.

  • Treatment : Transfer seedlings into liquid MS media containing 50 µM of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate, 50 µM MeJA (Positive Control), or 0.1% ethanol (Mock). Incubate for 3 hours.

  • RNA Extraction & cDNA Synthesis : Flash-freeze tissue in liquid nitrogen. Extract total RNA using a column-based kit with on-column DNase I digestion to prevent genomic DNA amplification. Synthesize cDNA using oligo(dT) primers.

  • qPCR Analysis : Perform RT-qPCR targeting early jasmonate-responsive marker genes (JAZ10, MYC2) and late defense genes (VSP2, LOX2). Normalize against the ACTIN8 housekeeping gene using the 2^-ΔΔCt method.

Quantitative Data Presentation

The following table summarizes the expected comparative efficacy profile of the truncated analog versus natural jasmonates, demonstrating the energetic penalty of removing the pentenyl side chain.

Compound / LigandSide Chain StructureIn Vitro COI1-JAZ Binding (Kd)In Vivo Gene Activation (VSP2 Fold Change)CYP94-Mediated Degradation Susceptibility
Coronatine (COR) Rigid ring system~20 nM (Ultra-high)> 500xVery Low
Natural JA-Ile C2-Pentenyl~50 nM (High)~ 150xHigh (Rapid turnover)
Methyl Analog-Ile C2-Methyl> 5,000 nM (Weak)~ 15xLow (Lacks oxidation site)
Mock (DMSO) N/ANo Binding1x (Baseline)N/A

Data Interpretation: The dramatic drop in in vitro binding affinity for the methyl analog confirms the pentenyl chain's necessity for optimal COI1 pocket anchoring. However, its residual in vivo activity suggests that its resistance to CYP94-mediated catabolism (which normally hydroxylates the pentenyl chain[3]) allows it to accumulate and trigger a baseline defense response.

Pathway Visualization

The diagram below illustrates the jasmonate signaling cascade and highlights the specific nodes where the synthetic analog integrates into the pathway.

G Analog Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (Truncated Jasmonate Analog) Esterase Intracellular Esterases (Cleavage of Methyl Ester) Analog->Esterase Cellular Uptake ActiveAcid 2-(2-methyl-3-oxocyclopentyl)acetic acid (+ JAR1-mediated Ile Conjugation) Esterase->ActiveAcid Hydrolysis COI1 SCF^COI1 E3 Ubiquitin Ligase (Receptor Pocket + InsP5) ActiveAcid->COI1 Binds Hydrophobic Pocket (Tests side-chain dependency) JAZ JAZ Repressor Proteins (Degron Motif) COI1->JAZ Recruits for Ubiquitination Proteasome 26S Proteasome Degradation JAZ->Proteasome Target Degradation MYC2 MYC2 Transcription Factor (Freed from Repression) JAZ->MYC2 Represses (in absence of ligand) Proteasome->MYC2 Releases Repression Genes Jasmonate-Responsive Genes (e.g., VSP2, LOX2, PDF1.2) MYC2->Genes Transcriptional Activation

Caption: Jasmonate perception pathway demonstrating the metabolic activation and receptor integration of the synthetic methyl analog.

References

  • Sheard, L. B., Tan, X., Mao, H., Withers, J., Ben-Nissan, G., Hinds, T. R., ... & Howe, G. A. (2010). Jasmonate perception by inositol-phosphate-potentiated COI1-JAZ co-receptor. Nature, 468(7322), 400-405.[Link]

  • Thines, B., Katsir, L., Melotto, M., Niu, Y., Mandaokar, A., Liu, G., ... & Browse, J. (2007). JAZ repressor proteins are targets of the SCF(COI1) complex during jasmonate signalling. Nature, 448(7154), 661-665.[Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021-1058. [Link]

  • Heitz, T., Widemann, E., Lugan, R., Miesch, L., Ullmann, P., Désaubry, L., ... & Franck, F. (2012). Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover. Journal of Biological Chemistry, 287(8), 6296-6306.[Link]

  • Zhai, Q., Yan, L., Tan, D., Chen, R., Sun, J., Gao, L., ... & Li, C. (2013). Phosphorylation-coupled proteolysis of the transcription factor MYC2 is important for jasmonate-signaled plant immunity. PLoS Genetics, 9(4), e1003422.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis. We will explore common challenges, provide detailed protocols, and explain the underlying chemical principles to improve your experimental outcomes.

Introduction

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a valuable building block in organic synthesis, notably as a precursor to various natural products and fragrance compounds like methyl jasmonate.[1][2] The core structure consists of a substituted cyclopentanone ring, which presents specific synthetic challenges. The most common and direct route to this β-keto ester is the intramolecular Dieckmann condensation of a substituted adipate diester.[3][4] However, achieving high yields requires careful control over reaction conditions to prevent side reactions and ensure efficient cyclization.

This guide provides a question-and-answer-based approach to address the most frequent issues encountered during this synthesis, focusing on the Dieckmann condensation pathway.

Troubleshooting Guide & FAQs

Q1: My Dieckmann condensation reaction has a very low yield or fails to proceed. What are the most critical factors to check?

A1: Low conversion in a Dieckmann condensation is a common issue that almost always points to problems with the reaction setup or reagents. The formation of the key enolate intermediate is highly sensitive to the reaction environment.[5][6]

Core Areas to Investigate:

  • Anhydrous Conditions: The single most critical factor is the complete absence of water. The base used (e.g., sodium ethoxide, potassium tert-butoxide) will preferentially react with any protic solvent like water or ethanol, quenching it before it can deprotonate the α-carbon of the diester. The enolate intermediate itself is also readily quenched by water.[5]

    • Validation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the base is fresh and has been handled under strictly anhydrous conditions.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial.

    • Expertise: A non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) is often superior to sodium ethoxide for this transformation. It minimizes competing intermolecular Claisen-type reactions and transesterification.[5][7]

    • Causality: The Dieckmann condensation is an equilibrium process. The reaction is driven forward by the deprotonation of the resulting β-keto ester product (which is acidic) by the alkoxide base. Therefore, slightly more than one equivalent of base is required to both catalyze the reaction and deprotonate the product to drive the equilibrium. Using a catalytic amount of base will result in poor yields.

  • Reaction Temperature: The temperature must be sufficient to overcome the activation energy but not so high as to promote decomposition or side reactions. For many Dieckmann cyclizations, heating the reaction mixture (e.g., in refluxing toluene or THF) is necessary.[5]

Optimized Protocol for Dieckmann Condensation

This protocol details the cyclization of dimethyl 3-methyladipate to form the target product.

ParameterRecommended ConditionRationale
Starting Material Dimethyl 3-methyladipateThe necessary 1,6-diester precursor.
Base Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic base minimizes side reactions.
Stoichiometry 1.05 - 1.1 equivalents of baseEnsures complete deprotonation of the product, driving the reaction.
Solvent Anhydrous TolueneAprotic, high-boiling solvent facilitates reaction under reflux.
Concentration High Dilution (0.1 - 0.5 M)Favors intramolecular cyclization over intermolecular polymerization.
Temperature Reflux (approx. 110 °C for Toluene)Provides sufficient energy for cyclization.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of base and intermediates by moisture/oxygen.
Workup Acidic Quench (e.g., aq. HCl)Neutralizes excess base and protonates the enolate product.
Q2: I am observing significant formation of a sticky, polymeric substance instead of my desired product. How can I prevent this?

A2: The formation of polymer is a classic sign that the intermolecular Claisen condensation is outcompeting the desired intramolecular Dieckmann condensation.[5] This occurs when an enolate from one diester molecule reacts with the ester group of another molecule.

The Solution: High-Dilution Conditions

The key to favoring the intramolecular pathway is to reduce the probability of two different reactant molecules finding each other. This is achieved by maintaining a very low concentration of the starting material throughout the reaction.

Experimental Workflow: High-Dilution Reaction Setup
  • Setup: In an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene and 1.1 equivalents of potassium tert-butoxide.

  • Heating: Bring the toluene/base suspension to reflux.

  • Slow Addition: Prepare a solution of the dimethyl 3-methyladipate in a minimal amount of anhydrous toluene in the dropping funnel.

  • Control: Add the diester solution dropwise to the refluxing base suspension over a period of 4-6 hours. This slow addition is critical to maintain high dilution.

  • Completion: After the addition is complete, continue to reflux for an additional 1-2 hours to ensure full conversion.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or GC after an acidic workup.

The diagram below illustrates the competing pathways. Under high concentration, Pathway B is significant. Under high dilution, Pathway A is favored.

G cluster_0 Reaction Conditions cluster_1 High Concentration cluster_2 High Dilution Diester Diester Starting Material Enolate Enolate Intermediate Diester->Enolate + Base Intermolecular Intermolecular Reaction (Pathway B) Enolate->Intermolecular + Another Diester Molecule Intramolecular Intramolecular Reaction (Pathway A) Enolate->Intramolecular (Self-cyclization) Polymer Polymeric Side Product Intermolecular->Polymer Product Desired Cyclic Product Intramolecular->Product

Caption: Competing reaction pathways. High dilution favors Pathway A.

Q3: My purification by distillation is giving a low recovery. Is there a better method?

A3: While vacuum distillation is a viable method for purifying Methyl 2-(2-methyl-3-oxocyclopentyl)acetate, β-keto esters can be thermally sensitive. Decomposition can occur at high temperatures, even under vacuum.

Recommended Purification Strategy: Column Chromatography

Flash column chromatography on silica gel is an excellent alternative for purification, especially on a lab scale.

Protocol for Chromatographic Purification
  • Workup: After the acidic quench, extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Carefully remove the solvent under reduced pressure.

  • Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis.

    • Elution: The desired product is moderately polar and should elute after any unreacted starting material.

  • Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Reaction Mechanism and Troubleshooting Logic

Understanding the mechanism is key to effective troubleshooting. The following diagrams outline the chemical transformation and a logical workflow for diagnosing issues.

Mechanism: Dieckmann Condensation

dieckmann_mechanism start Dimethyl 3-methyladipate enolate Enolate Formation (α-deprotonation) start->enolate + Base (-ROH) cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Alkoxide Intermediate cyclization->intermediate expulsion Elimination of Methoxide intermediate->expulsion product_enolate Product Enolate (Deprotonated β-keto ester) expulsion->product_enolate + Base (-ROH) Drives Equilibrium final_product Methyl 2-(2-methyl-3-oxocyclopentyl)acetate product_enolate->final_product + H₃O⁺ (Workup)

Caption: Stepwise mechanism of the Dieckmann condensation.

Troubleshooting Decision Tree

troubleshooting_flowchart decision decision issue issue solution solution start Start Synthesis check_yield Is Yield Low? start->check_yield check_conversion Is starting material consumed? check_yield->check_conversion Yes issue_no_reaction Issue: No Reaction/ Incomplete Conversion check_yield->issue_no_reaction No check_side_products Are there significant side products? check_conversion->check_side_products Yes solution_purification Optimize Purification: - Use Column Chromatography - Check for losses during workup check_conversion->solution_purification No, looks clean but low mass solution_check_reagents 1. Verify Base Activity & Stoichiometry 2. Ensure Anhydrous Conditions 3. Increase Temperature/Time issue_no_reaction->solution_check_reagents Solution check_side_products->solution_purification No issue_polymer Issue: Polymer Formation check_side_products->issue_polymer Yes solution_high_dilution Implement High-Dilution Protocol (Slow addition of substrate) issue_polymer->solution_high_dilution Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyclopentane formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. Retrieved from [Link]

  • Sisido, K., Kurozumi, S., & Utimoto, K. (1969). Synthesis of Methyl dZ-Jasmonate. The Journal of Organic Chemistry, 34(9), 2661-2664.
  • Name Reaction. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate. Retrieved from [Link]

  • Hailes, H. C., et al. (2001). Synthesis of methyl epijasmonate and cis-3-(2-oxopropyl)-2-(pent-2 Z-enyl)-cyclopentan-1-one. Tetrahedron, 57(51), 10329-10333.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Lima, F., et al. (2018). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 83(21), 13456-13464.
  • OpenStax. (2023). The Robinson Annulation Reaction. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester.
  • ResearchGate. (n.d.). Investigation of Methyl Acetate Production by Reactive Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl (2-pent-2-enyl-3-oxo-1-cyclopentyl)acetate. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during cyclopentyl acetate formation

Welcome to the Technical Support Center for Cyclopentyl Acetate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the es...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentyl Acetate Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the esterification of secondary alcohols.

Cyclopentanol is notoriously prone to side reactions under standard esterification conditions. This guide provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to ensure high-yield, high-purity cyclopentyl acetate formation.

Workflow: Catalyst Selection & Side-Reaction Risks

Workflow A Cyclopentanol Esterification B Strong Acid (H2SO4) / Heat A->B Traditional C Mild Base (DMAP/EDC) / Room Temp A->C Lab Scale D Solid Acid (Clay/Resin) / Moderate Heat A->D Industrial E High Yield: Cyclopentene (E1 Elimination) B->E F High Yield: Cyclopentyl Acetate (No Carbocation) C->F G Good Yield: Cyclopentyl Acetate (Scalable/Green) D->G

Decision tree for cyclopentanol esterification highlighting side-reaction risks.

Section 1: Troubleshooting & FAQs

Q1: Why is my Fischer esterification yielding cyclopentene instead of cyclopentyl acetate? A1: This is a classic thermodynamic issue with secondary alcohols. Under standard Fischer esterification conditions (using strong acids like


 and high heat), the hydroxyl group of cyclopentanol is protonated and leaves as water. This forms a secondary carbocation intermediate[1]. Because elimination is entropically favored at high temperatures, the carbocation rapidly loses an adjacent proton to form cyclopentene via an E1 elimination pathway[2].

Q2: I am also detecting dicyclopentyl ether in my GC-MS. How is this forming? A2: Etherification is a competing


 side reaction. The same secondary carbocation that leads to cyclopentene can be intercepted by an unreacted cyclopentanol molecule acting as a nucleophile[1]. To suppress both alkene and ether formation, you must completely avoid the carbocation intermediate by switching away from strong Brønsted acids.

Q3: How does the addition of DMAP prevent these side reactions? A3: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst. Instead of protonating the alcohol, DMAP attacks the acylating agent (e.g., acetic anhydride or an EDC-activated carboxylic acid) to form a highly reactive N-acylpyridinium intermediate[3][4]. This intermediate is so electrophilic that it readily reacts with the secondary alcohol at 0 °C to room temperature. By keeping the reaction cold and avoiding strong acids, the carbocation pathway is entirely shut down, eliminating dehydration risks[3].

Q4: Can I use industrial-scale green chemistry instead of toxic coupling reagents? A4: Yes. For scalable operations, solid acid catalysts such as sulfonic acid-modified cation exchange resins or Montmorillonite clays are highly effective[5][6]. These heterogeneous catalysts provide localized acidity to drive the esterification but restrict the molecular mobility required for intermolecular etherification. Operating at controlled temperatures (60–80 °C) with azeotropic water removal keeps E1 elimination to a minimum (<10%)[5][7].

Section 2: Mechanistic Divergence

Mechanism Alc Cyclopentanol Prot Protonated Alcohol (R-OH2+) Alc->Prot +H+ (Strong Acid) Carbo Secondary Carbocation Prot->Carbo -H2O (Rate Limiting) Ester Cyclopentyl Acetate (Desired) Prot->Ester +Acetic Acid Alkene Cyclopentene (E1 Elimination) Carbo->Alkene -H+ (Heat) Ether Dicyclopentyl Ether (SN1) Carbo->Ether +Cyclopentanol

Mechanistic divergence of cyclopentanol under strong acid catalysis.

Section 3: Quantitative Catalyst Comparison

To optimize your workflow, compare the operational parameters and side-reaction profiles of standard esterification methodologies:

Esterification MethodReagentsOperating TempExpected YieldPrimary Side ProductRisk Level
Fischer (Acid Catalyzed) Acetic Acid,

80–100 °C40–50%Cyclopentene (E1)High
Acyl Chloride Acetyl Chloride, Pyridine0–25 °C85–95%None (if anhydrous)Low
Steglich / DMAP Acetic Acid, EDC, DMAP0–25 °C> 95%N-acylated adductsVery Low
Solid Acid Catalysis Acetic Acid, Montmorillonite60–116 °C70–85%Ethers / OlefinsModerate

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and strategic phase separations ensure that you can verify the success of the reaction at each step without immediate reliance on complex analytical machinery.

Protocol A: Mild Steglich Esterification (Zero-Elimination Pathway)

This method is ideal for lab-scale synthesis where yield and purity are prioritized over reagent cost[3].

  • Initialization: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve cyclopentanol (1.0 eq), acetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

    • Self-Validation Check: As the reaction warms to room temperature over 12 hours, monitor via Thin Layer Chromatography (TLC). The disappearance of the lower

      
       cyclopentanol spot and the emergence of a higher 
      
      
      
      ester spot confirms conversion[3].
  • Strategic Quenching & Workup: Dilute the mixture with DCM.

    • Wash 1 (5% aqueous HCl): Protonates the DMAP, rendering it water-soluble and stripping it into the aqueous phase.

    • Wash 2 (Saturated aqueous

      
      ):  Deprotonates any unreacted acetic acid, pulling it into the aqueous phase as sodium acetate.
      
    • Wash 3 (Brine): Removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield pure cyclopentyl acetate.
    
Protocol B: Acetyl Chloride & Pyridine Method

This method is faster and avoids coupling reagents, utilizing a weak base to neutralize acidic byproducts[8][9].

  • Initialization: Dissolve cyclopentanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via a syringe.

    • Self-Validation Check: The immediate formation of a dense, white precipitate (pyridinium chloride) visually confirms two things: the acyl chloride is successfully reacting, and the destructive HCl byproduct is being safely neutralized[9].

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Filter off the pyridinium chloride salts. Wash the organic filtrate sequentially with water and brine, dry over

    
    , and evaporate the solvent.
    

References

  • Google Patents - CN108821971A - A kind of cyclopentyl acet
  • PMC - Chemoselective Acylation of Nucleosides -[Link]

  • Google Patents - CN102603486A - Method for preparing cyclopentanol
  • Chemistry LibreTexts - Elimination Reactions of Alcohols - [Link]

  • Asian Journal of Chemistry - Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst - [Link]

  • YouTube (Khan Academy) - Esterification of alcohols - [Link]

  • Master Organic Chemistry - Elimination Reactions of Alcohols - [Link]

  • Google Patents - US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as c

Sources

Troubleshooting

Technical Support Center: Optimizing Stereoselectivity in Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Production

Introduction: The stereoselective synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is of significant interest due to its application as a key intermediate and building block in the synthesis of complex molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The stereoselective synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is of significant interest due to its application as a key intermediate and building block in the synthesis of complex molecules, including pharmaceuticals and fragrances.[1][2] Achieving high stereochemical purity is paramount, as the biological activity and physical properties of the final products are often dictated by their specific three-dimensional structure. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the stereoselectivity of this important cyclopentanone derivative.

The core challenge lies in controlling the relative (cis/trans) and absolute (R/S) configuration at the two stereocenters, C1 and C2. This guide addresses common issues encountered during synthesis, provides mechanistic insights, and offers validated protocols to enhance stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high stereoselectivity in this synthesis?

A1: The most successful strategies often involve asymmetric organocatalysis, particularly intramolecular aldol or Michael reactions.[3] Proline and its derivatives are widely used catalysts that operate through an enamine mechanism to create chiral intermediates, effectively guiding the stereochemical outcome of the cyclization.[4] Other methods include substrate-controlled reactions using chiral auxiliaries and metal-catalyzed asymmetric hydrogenations or cycloadditions.[5][6]

Q2: How can I accurately determine the diastereomeric ratio (cis:trans) and enantiomeric excess (ee) of my product?

A2: A combination of analytical techniques is recommended for unambiguous stereochemical assignment.

  • ¹H NMR Spectroscopy: This is the primary method for determining the diastereomeric ratio (d.r.). The relative stereochemistry (cis vs. trans) results in different magnetic environments for the cyclopentyl protons, leading to distinct, well-resolved signals that can be integrated to determine the ratio.[7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). Using a suitable chiral stationary phase, the enantiomers are separated, and their relative peak areas provide a precise ee value.[9]

  • Gas Chromatography (GC): For volatile derivatives, GC with a chiral column can also be an effective method for separating and quantifying stereoisomers.[7]

  • Derivatization: In cases where direct analysis is difficult, derivatizing the product with a chiral agent, such as Mosher's acid, creates diastereomeric esters that can be readily distinguished and quantified by standard NMR or HPLC.[10][11]

Q3: What is the mechanistic basis for stereocontrol in organocatalyzed reactions for this synthesis?

A3: In proline-catalyzed intramolecular reactions, the catalyst first reacts with a ketone moiety of the acyclic precursor to form a chiral enamine intermediate.[3][12] This enamine is the key nucleophile. The stereochemistry is set during the subsequent intramolecular C-C bond formation. The catalyst's rigid structure orients the reacting groups in a specific conformation within the transition state, favoring attack from one face of the electrophile, thereby controlling both diastereoselectivity and enantioselectivity.[13][14]

Troubleshooting Guide: Common Stereoselectivity Issues

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

You are observing a nearly 1:1 mixture of cis and trans isomers or a ratio that is far from the desired outcome.

Potential Cause Explanation Recommended Solution
Incorrect Temperature The transition state energies leading to the cis and trans diastereomers can be very close. Higher temperatures may provide enough energy to overcome the small activation energy difference, leading to a loss of selectivity.[15] Aldol additions are often reversible, and thermodynamic control at higher temperatures might favor the undesired isomer.[16]Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity.
Suboptimal Solvent Choice The solvent plays a crucial role in stabilizing the transition state.[17][18] Solvent polarity, viscosity, and its ability to form hydrogen bonds can alter the conformation of the catalytic intermediate and the substrate, directly impacting which diastereomeric pathway is favored.Action: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO). Non-polar solvents often favor more organized, chair-like transition states, which can enhance selectivity.[6]
Inappropriate Catalyst or Base For base-catalyzed reactions, the size and nature of the base can influence the geometry (E/Z) of the enolate formed, which in turn dictates the syn/anti (related to cis/trans in the product) outcome.[14] For organocatalyzed reactions, the specific catalyst structure is critical.Action: If using a base, screen different bases (e.g., LDA, KHMDS, DBU). For organocatalysis, screen different proline derivatives or other chiral amines. The steric and electronic properties of the catalyst must be matched to the substrate.[4]
Presence of Water Trace amounts of water can interfere with the catalyst, hydrolyze intermediates, or disrupt the organized transition state, leading to a loss of stereocontrol.Action: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Problem 2: Product Epimerization (Loss of Stereochemical Purity Post-Reaction)

The initially formed product has high stereopurity, but this degrades during workup or purification.

Potential Cause Explanation Recommended Solution
Harsh pH During Workup The proton alpha to the carbonyl group (at C2) is acidic and susceptible to removal under either acidic or basic conditions. This can lead to enolization and subsequent re-protonation, scrambling the stereocenter and causing epimerization to the more thermodynamically stable isomer.[19][20]Action: Use a buffered or mild aqueous workup (e.g., saturated NH₄Cl solution instead of strong acid/base). Minimize the time the product is in contact with acidic or basic media. Ensure complete neutralization before solvent removal.
High Temperatures During Purification Prolonged heating, such as during distillation or on a rotovap at high temperatures, can provide enough energy to induce epimerization, especially if catalytic amounts of acid or base are still present.[21]Action: Use lower temperatures for solvent removal. Purify via flash column chromatography at room temperature instead of distillation if the compound is heat-sensitive. Ensure all acidic/basic catalysts have been thoroughly removed before heating.
Silica Gel Acidity Standard silica gel is slightly acidic and can catalyze the epimerization of sensitive compounds during column chromatography.Action: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent) before packing the column. Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving issues with low stereoselectivity.

G start Problem: Low Stereoselectivity (Poor d.r. or ee) check_purity Step 1: Verify Starting Material Purity & Structure (NMR, GC-MS) start->check_purity issue_found Issue Found? (Impurity, Isomer) check_purity->issue_found purify_sm Purify Starting Material (Distill, Recrystallize) issue_found->purify_sm Yes optimize_conditions Step 2: Optimize Reaction Conditions issue_found->optimize_conditions No purify_sm->start Re-run temp Lower Temperature (e.g., 25°C -> 0°C -> -20°C) optimize_conditions->temp solvent Screen Solvents (Toluene, CH2Cl2, THF, etc.) optimize_conditions->solvent catalyst Screen Catalysts / Ligands (e.g., Proline derivatives) optimize_conditions->catalyst concentration Adjust Concentration (Check for aggregation) optimize_conditions->concentration check_workup Step 3: Investigate Post-Reaction Epimerization catalyst->check_workup If improvement is seen, but purity degrades workup_issue Epimerization Occurring? check_workup->workup_issue workup_issue->optimize_conditions No, problem is in the reaction modify_workup Modify Workup/Purification - Mild quench (NH4Cl) - Neutralize silica gel - Avoid high heat workup_issue->modify_workup Yes success Success: High Stereoselectivity Achieved modify_workup->success

Caption: A logical workflow for troubleshooting low stereoselectivity.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Intramolecular Aldol Reaction

This protocol is a representative procedure for synthesizing the target molecule with high stereocontrol using (S)-proline as the catalyst.

Materials:

  • Acyclic keto-aldehyde precursor

  • (S)-Proline (catalyst)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the acyclic keto-aldehyde precursor (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the precursor in anhydrous DMSO (approx. 0.1 M concentration). Add (S)-proline (0.2 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25 °C) and monitor its progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NH₄Cl solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Methyl 2-(2-methyl-3-oxocyclopentyl)acetate.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by integration of well-resolved peaks in the ¹H NMR spectrum.[7] Determine the enantiomeric excess by chiral HPLC analysis.[9]

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg/mL.

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended for better signal dispersion).

  • Signal Identification: Identify distinct signals that are unique to each diastereomer. Protons on the cyclopentane ring, particularly the one at C2 or the methyl group protons, are often well-resolved. For example, the methyl doublet for the cis isomer might appear at a different chemical shift than the doublet for the trans isomer.

  • Integration: Carefully integrate the area of the identified signal for the major diastereomer and the corresponding signal for the minor diastereomer.

  • Calculation: The diastereomeric ratio (d.r.) is the ratio of the two integral values. For example, if the integral for the major isomer is 1.00 and for the minor is 0.15, the d.r. is 1.00:0.15, or approximately 85:15.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Ishihara, K., Kurihara, H., & Yamamoto, H. (1997). A New Chiral BLA-Lewis Acid Catalyst for Enantioselective Michael Addition of Silyl Enol Ethers to α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society. [Link]

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  • Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of Chemical Research. [Link]

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  • Imwinkelried, R., & Seebach, D. (1984). Influence of the solvent and the temperature on the stereoselectivity of the Michael addition of lithium enolates to nitroolefins. Helvetica Chimica Acta. [Link]

  • Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science. [Link]

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. [Link]

  • Stork, G., & Dowd, P. (1963). A New Method for the Alkylation of Ketones. Journal of the American Chemical Society. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric composition and absolute configuration of alcohols and amines. The Journal of Organic Chemistry. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. [Link]

  • PNAS. New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • YouTube. Aldol Addition Reactions with Lithium & Proline. Justin B. Christie - IOC 21. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • Science. Epimerization of tertiary carbon centers via reversible radical cleavage of unactivated C(sp3)–H bonds. Science. [Link]

  • Chemical Communications. Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry. [Link]

  • European Journal of Organic Chemistry. Theoretical and Experimental Study of the Regioselectivity of Michael Additions. Wiley Online Library. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Chemical Reviews. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. ACS Publications. [Link]

  • Wiley-VCH. Stereoselective Acetate Aldol Reactions. Wiley-VCH. [Link]

  • ResearchGate. The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • LookChem. Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate. LookChem. [Link]

  • ResearchGate. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate. ResearchGate. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • YouTube. Diastereoselectivity in Aldol condensation. Chemistry by Dr. Anamik Shah. [Link]

  • University of Wisconsin-Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Biophysics Instrumentation Facility. [Link]

  • EPA CompTox Chemicals Dashboard. Methyl (2-pentyl-3-oxocyclopentyl)acetate. EPA. [Link]

Sources

Optimization

Technical Support Center: Decarboxylation Protocols for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Current Status: Operational Subject: Troubleshooting Krapcho Decarboxylation & Synthesis Workflows Target Molecule: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (and related Jasmonate/Hedione intermediates) Core Directive...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Krapcho Decarboxylation & Synthesis Workflows Target Molecule: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (and related Jasmonate/Hedione intermediates)

Core Directive & Scope

You have accessed the technical support hub for the synthesis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate . This molecule is a critical intermediate in the synthesis of fragrances (dihydrojasmonates) and prostaglandins.

The most common "decarboxylation issue" associated with this target arises during the conversion of its gem-diester precursor (a malonate derivative) into the desired mono-ester. This process typically utilizes Krapcho decarboxylation conditions (LiCl/DMSO/Heat).

This guide addresses:

  • Stalled Reactions: Incomplete conversion of the malonate precursor.

  • Chemo-selectivity Failures: Unwanted hydrolysis of the side-chain ester.

  • Stereochemical Drift: Loss of cis/trans selectivity during high-heat decarboxylation.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

Decarb_Troubleshooting Start Start: Reaction Analysis Check_TLC Check TLC/LCMS (Precursor vs. Product) Start->Check_TLC Stalled Issue: Reaction Stalled (SM Remaining) Check_TLC->Stalled Incomplete Byproducts Issue: Byproducts Formed Check_TLC->Byproducts Impure Check_Temp Check Temp Is T > 140°C? Stalled->Check_Temp Check_Mass Identify Mass Shift Byproducts->Check_Mass Check_Salt Check Salt/Solvent LiCl + DMSO? Check_Temp->Check_Salt Yes Soln_Temp Solution: Increase T or Switch to DMAc Check_Temp->Soln_Temp No (<140°C) Soln_Water Solution: Add 1-2 eq Water (Proton Source) Check_Salt->Soln_Water Anhydrous? Acid_Product Product is Acid (M-14) (Saponification) Check_Mass->Acid_Product Mass = Expected - 14 Ring_Open Ring Opening (Retro-Dieckmann) Check_Mass->Ring_Open Complex Mixture Soln_Buffer Solution: Reduce Water Buffer pH Acid_Product->Soln_Buffer

Figure 1: Diagnostic logic for decarboxylation failures. Identify if the issue is kinetic (stalled) or thermodynamic/chemical (byproducts).

Technical Support FAQs (Troubleshooting)

Issue 1: The reaction stalls at 50-60% conversion.

Diagnosis: Lack of proton source or insufficient temperature. Technical Explanation: The Krapcho decarboxylation mechanism involves the nucleophilic attack of a chloride ion (from LiCl) on the methyl ester, forming a carboxylate. This species spontaneously decarboxylates to form an enolate .[1] This enolate must be protonated to form the final product. If your solvent system is strictly anhydrous, the enolate accumulates, and the reaction equilibrium stalls. Corrective Action:

  • Add Water: Introduce 1.0–2.0 equivalents of water to the DMSO mixture. This drives the reaction forward by quenching the enolate.

  • Temperature Check: Ensure the internal temperature is 150–160°C . Refluxing DMF (153°C) is often borderline; DMSO (189°C) allows for higher internal temperatures.

Issue 2: Formation of the Carboxylic Acid (Hydrolysis) instead of Methyl Ester.

Diagnosis: "Runaway" hydrolysis (Saponification). Technical Explanation: While water is necessary (see above), excess water at high temperatures (160°C) acts as a nucleophile, hydrolyzing the retained methyl acetate side chain. This yields 2-(2-methyl-3-oxocyclopentyl)acetic acid instead of the methyl ester. Corrective Action:

  • Limit Water: Strictly control water addition to 1–2 equivalents relative to the substrate.

  • Neutral Conditions: Ensure the reaction pH remains near neutral. If using crude precursor from a basic step (like Michael addition), neutralize it completely before beginning decarboxylation. Residual methoxide/hydroxide accelerates saponification.

Issue 3: Loss of cis-stereochemistry.

Diagnosis: Thermodynamic Equilibration. Technical Explanation: The cis-isomer (side chains on the same face) is often the desired kinetic product (especially for Hedione-type odors). However, the trans-isomer is thermodynamically more stable. Prolonged heating at 160°C facilitates keto-enol tautomerism, scrambling the stereocenter at the


-position (C2).
Corrective Action: 
  • Minimize Heat Duration: Monitor reaction by GC every 30 minutes. Quench immediately upon consumption of starting material.

  • Alternative Method: If stereoretention is critical, consider a Pd-catalyzed decarboxylation (allyl ester route) at lower temperatures, though this requires a different precursor (allyl malonate).

Validated Experimental Protocol

Protocol: Krapcho Decarboxylation of Dimethyl 2-(2-methyl-3-oxocyclopentyl)malonate

This protocol is designed to maximize yield while minimizing side-chain hydrolysis.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate (Diester) 1.0 eqPrecursor
LiCl (Lithium Chloride) 2.0 - 3.0 eqNucleophile/Lewis Acid
Water 1.1 - 1.5 eqProton Source (Critical)
DMSO 5-10 Vol (mL/g)Polar Aprotic Solvent
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add the gem-diester substrate, LiCl (anhydrous), and DMSO.

  • Water Addition: Add the calculated amount of water (1.1 eq). Do not omit this step.

  • Heating: Heat the mixture to 155°C (internal temperature).

    • Note: Evolution of CO₂ gas will be observed. Ensure the system is vented to a bubbler.

  • Monitoring: Sample every hour.

    • TLC:[2] 50% EtOAc/Hexane (Stain: Anisaldehyde or PMA). Product is less polar than the diester.

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice-cold brine (50 mL).

    • Extract with Ethyl Acetate (3 x 50 mL). Avoid DCM if possible to prevent emulsion with DMSO.

    • Wash combined organics with water (2x) to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography or vacuum distillation.

Mechanistic Visualization

Understanding the mechanism prevents errors. The diagram below illustrates the Krapcho pathway and the specific point where water is required.

Krapcho_Mechanism Substrate Gem-Diester (Substrate) Complex Li+ Coordination (Activation) Substrate->Complex LiCl Attack Cl- Attack on Methyl Complex->Attack Heat Carboxylate Beta-Keto Carboxylate (Unstable) Attack->Carboxylate -MeCl Enolate Enolate Intermediate + CO2 (Gas) Carboxylate->Enolate -CO2 Protonation Protonation (Requires H2O) Enolate->Protonation + H2O Product Mono-Ester Product Protonation->Product

Figure 2: Reaction mechanism. Note that without H2O (Step 5), the Enolate accumulates, stalling the reaction.

References & Authority

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis, 805–822.

    • Foundational text establishing the LiCl/DMSO protocol.

  • Yu, J., et al. (2010). Practical Synthesis of Methyl Dihydrojasmonate. Organic Process Research & Development.

    • Specific application to cyclopentyl acetate derivatives (Hedione synthesis).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

    • Standard reference for handling DMSO extractions and high-temp workups.

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Link

    • General mechanistic overview.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Oxocyclopentyl Acetate Solvolysis

Welcome to the Technical Support Center for reaction rate optimization of α-carbonyl systems. As drug development increasingly relies on complex, sterically hindered cyclic frameworks, understanding the solvolytic behavi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reaction rate optimization of α-carbonyl systems. As drug development increasingly relies on complex, sterically hindered cyclic frameworks, understanding the solvolytic behavior of intermediates like oxocyclopentyl acetates and mesylates is critical.

This guide is designed for researchers and application scientists who need to maximize reaction rates, control stereochemistry, and troubleshoot stalled solvolysis or substitution reactions.

Core Principles: Causality in α-Carbonyl Solvolysis

To maximize the reaction rate of 1,3,3-trimethyl-2-oxocyclopentyl acetates (or mesylates) , you must understand the governing mechanism. Unlike highly hindered acyclic analogs (e.g., 1,1,3,3-tetramethyl-2-oxobutyl systems) which relieve ground-state back-strain (B-strain) by ionizing via a limiting


 pathway, the cyclic nature of the oxocyclopentyl ring restricts such conformational relief[2].

Consequently, oxocyclopentyl acetates are forced into an


 (intermediate) pathway  characterized by profound Nucleophilic Solvent Participation (NSP) [1][2]. The reaction rate is therefore governed by the extended Grunwald-Winstein (GW) equation:


Where:

  • 
      = Solvent Nucleophilicity (Sensitivity parameter 
    
    
    
    )
  • 
      = Solvent Ionizing Power (Sensitivity parameter 
    
    
    
    )

Troubleshooting Guide & FAQs

Q: My solvolysis reaction of 1,3,3-trimethyl-2-oxocyclopentyl acetate is completely stalled in 97% Trifluoroethanol (TFE) and Acetic Acid (AcOH). Why? A: You are observing the classic "downward dispersion" effect in the Grunwald-Winstein plot[1]. While TFE and AcOH have excellent ionizing power (


), they possess very low solvent nucleophilicity (

). Because the oxocyclopentyl system requires nucleophilic solvent participation to stabilize the transition state, the lack of nucleophilic push in TFE or AcOH drastically reduces the reaction rate[2][3]. Switch to a solvent with higher

, such as 80% aqueous ethanol.

Q: How can I experimentally verify if my specific oxocyclopentyl derivative is undergoing


 or 

(intermediate) solvolysis?
A: You must utilize an Azide Probe Experiment (see Protocol 2 below). By introducing sodium azide (

) into the solvent, you provide a powerful nucleophile. If the substrate reacts via limiting

, the addition of azide will barely affect the overall reaction rate. However, for oxocyclopentyl systems undergoing

(intermediate) solvolysis, the addition of azide will markedly accelerate the rate (often by a factor of 200+ relative to baseline)[2].

Q: I am observing 100% inversion of configuration in my isolated products. Is this an error in my structural assignment? A: No, this is the expected stereochemical outcome. The 100% inversion of configuration is a self-validating hallmark of the


(intermediate) pathway dictated by the cyclic oxocyclopentyl framework[2]. The nucleofuge departs while the solvent strictly attacks from the opposite face, preventing racemization.

Quantitative Solvent Parameter Data

Solvent SystemNucleophilicity (

)
Ionizing Power (

)
Empirical Rate Impact on Oxocyclopentyl Systems
80% Ethanol (aq) 0.000.00Baseline (

)
- Standard reference rate.
100% Methanol +0.17-0.92Fast - Excellent balance of

and

.
100% Ethanol +0.37-1.75Moderate - High

offsets the lower

.
Acetic Acid (AcOH) -2.35-0.61Very Slow - Lacks sufficient nucleophilic push.
97% TFE -3.30+1.83Stalled - Severe downward dispersion due to low

.

Experimental Protocols

Protocol 1: Kinetic Rate Determination via Titrimetry/HPLC

Purpose: To establish the baseline solvolysis rate constant (


) in a chosen solvent.
  • Preparation: Prepare a

    
     solution of the oxocyclopentyl acetate/mesylate in the target solvent (e.g., 80% v/v Ethanol/Water) equilibrated to 
    
    
    
    in a thermostated bath.
  • Sampling: At recorded time intervals, withdraw

    
     aliquots of the reaction mixture.
    
  • Quenching: Immediately quench the aliquot by injecting it into

    
     of ice-cold acetone containing an internal standard (e.g., biphenyl for HPLC).
    
  • Quantification:

    • Titrimetric: Titrate the liberated acid with standardized

      
       aqueous NaOH using bromothymol blue as an indicator.
      
    • HPLC: Analyze the disappearance of the starting material peak relative to the internal standard.

  • Calculation: Plot

    
     versus time (
    
    
    
    ). The slope of the linear regression yields the first-order rate constant (
    
    
    ).
Protocol 2: Azide Probe Experiment for Mechanistic Validation

Purpose: To quantify the susceptibility of the substrate to Nucleophilic Solvent Participation (NSP).

  • Baseline Setup: Set up two parallel reaction flasks containing 50% aqueous ethanol at

    
    .
    
  • Azide Addition: To Flask A, add

    
     Sodium Azide (
    
    
    
    ). To Flask B, add
    
    
    
    
    . (Ensure ionic strength is kept constant by adding an inert salt like
    
    
    if necessary).
  • Initiation: Inject the oxocyclopentyl substrate to achieve a

    
     concentration in both flasks.
    
  • Tracking: Monitor the reaction rate using Protocol 1.

  • Validation: Calculate the

    
    -value (susceptibility to azide attack). A marked acceleration (e.g., 
    
    
    
    ) confirms an
    
    
    (intermediate) mechanism requiring high-
    
    
    solvents[1][2].

Mechanistic Workflow & Decision Matrix

Use the following decision tree to logically deduce the optimal solvent system based on the steric environment of your α-carbonyl substrate.

SolventSelection Start Substrate: α-Carbonyl Acetate/Mesylate Sterics Analyze Steric Environment at the α-Carbon Start->Sterics Acyclic Highly Hindered Acyclic (e.g., 1,1,3,3-tetramethyl-2-oxobutyl) Sterics->Acyclic Acyclic/Bulky Cyclic Moderately Hindered Cyclic (e.g., 1,3,3-trimethyl-2-oxocyclopentyl) Sterics->Cyclic Cyclic Base SN1 Limiting SN1 Pathway (B-Strain Relief Dominates) Acyclic->SN1 SN2 SN2 (Intermediate) Pathway (Requires Nucleophilic Push) Cyclic->SN2 Solvent1 Optimize Ionizing Power (Y) Select: TFE, HFIP, or AcOH SN1->Solvent1 Solvent2 Optimize Nucleophilicity (N) & (Y) Select: Aqueous EtOH or MeOH SN2->Solvent2

Decision matrix for solvent selection in alpha-carbonyl solvolysis based on steric pathways.

References

  • Solvent Effects and Steric Course in the Solvolysis of 1,3,3-Trimethyl-2-oxocyclopentyl Mesylate in Comparison with 1,1,3,3-Tetramethyl-2-oxobutyl System Source: Bulletin of the Chemical Society of Japan (nii.ac.jp) URL:[Link]

  • Marked Difference between 1,1,3,3-Tetramethyl-2-oxobutyl and 1,3,3-Trimethyl-2-oxo-cyclopentyl Systems in the Grunwald–Winstein Relationships in Solvolysis Source: Chemistry Letters | Oxford Academic (nii.ac.jp) URL:[Link]

  • Correlation of the rates of solvolysis of arylmethyl p-toluenesulfonates: application of the aromatic ring parameter Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

Sources

Optimization

Preventing hydrolysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate during storage

Executive Summary: The Stability Challenge Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a bifunctional ester-ketone intermediate, structurally analogous to truncated jasmonates.[1][2] While the cyclopentanone ring intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Challenge

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a bifunctional ester-ketone intermediate, structurally analogous to truncated jasmonates.[1][2] While the cyclopentanone ring introduces steric nuances, the primary stability risk during storage is the hydrolysis of the methyl ester moiety into its corresponding carboxylic acid, 2-(2-methyl-3-oxocyclopentyl)acetic acid, and methanol.[1][2]

This degradation is not spontaneous; it is driven by moisture ingress and catalyzed by trace acidic or basic residues remaining from synthesis or purification. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing a causal analysis of why hydrolysis occurs and a rigorous protocol to prevent it.

Diagnostic Hub: Troubleshooting & FAQs

Direct answers to the most common failure modes reported by our research partners.

Q1: My compound was 98% pure by GC last month. Now it shows a new peak and smells sharp. What happened?

Diagnosis: You are likely observing acid-catalyzed hydrolysis .[1][2] The Mechanism: The sharp odor is characteristic of carboxylic acids (or acetic acid byproducts in other contexts, though here it is the cyclopentyl acid). The "new peak" on GC is the free acid. Root Cause:

  • Residual Water: The sample was likely stored with trace moisture (>500 ppm).

  • Acidic Surface: If purified on silica gel, acidic silanol groups may have leached or remained in the oil, acting as a catalyst.

  • Thermal Cycling: Storing at -20°C is good, but if the vial was opened before reaching room temperature, atmospheric water condensed inside.

Q2: I stored the sample under Nitrogen, but it still degraded. Why?

Diagnosis: "Inert" gas does not equal "Dry" gas. The Insight: Standard laboratory nitrogen lines often contain trace moisture unless passed through a Drierite/molecular sieve train. Furthermore, nitrogen is lighter than air. If you flushed the headspace and immediately capped it, oxygen/moisture might have re-entered before the seal was tight. Corrective Action: Use Argon (heavier than air) to create a stable blanket and ensure the gas source is anhydrous.

Q3: Can I store this compound in a standard plastic Falcon tube?

Answer: Absolutely not. Reasoning:

  • Permeability: Polypropylene and polyethylene are permeable to water vapor over time.[2]

  • Leaching: Plasticizers can leach into the ester.

  • Adsorption: Esters can adsorb onto the plastic walls, altering concentration. Requirement: Use borosilicate glass vials with PTFE (Teflon)-lined caps .

Technical Deep Dive: The Hydrolysis Mechanism

To prevent the issue, one must understand the enemy. The hydrolysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a nucleophilic acyl substitution.[1][2]

HydrolysisMechanism Ester Target Molecule (Methyl Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Reversible Addition Water H2O (Moisture) Water->Ester Attack C=O Catalyst Catalyst (H+ or OH-) Catalyst->Ester Attack C=O Products Degradation Products (Carboxylic Acid + MeOH) Intermediate->Products Collapse (Irreversible in water)

Figure 1: The hydrolytic pathway.[1][2] Note that while the reaction is reversible, the presence of excess moisture drives the equilibrium toward the carboxylic acid degradation product.

Validated Prevention Protocols

Do not rely on "hope" as a strategy.[2] Use these self-validating systems.

Protocol A: The "Zero-Water" Storage Workflow

Use this for long-term storage (>1 month).[1][2]

Step 1: Residual Water Removal (Azeotropic Drying) [1][2]

  • Why: High vacuum alone often fails to remove water trapped in the viscous oil matrix.

  • Action: Dissolve the ester in anhydrous Dichloromethane (DCM) or Toluene .

  • Procedure: Rotate on a rotary evaporator. The solvent forms an azeotrope with water, carrying it off. Repeat 2x.

  • Final Strip: Apply high vacuum (<1 mbar) for 2 hours to remove solvent traces.[1][2]

Step 2: The Argon Blanket

  • Why: Argon is denser than air and settles over the liquid surface, physically displacing moist air.

  • Action:

    • Place the oil in an amber glass vial (Amber protects against photo-oxidation, though less critical for hydrolysis, it is Good Laboratory Practice).

    • Insert a needle connected to an anhydrous Argon source.[2]

    • Flow gently (do not splash) for 30 seconds.

    • While the gas is flowing, screw the cap on tight.

Step 3: The Secondary Barrier

  • Action: Wrap the cap junction with Parafilm M or, preferably, electrical tape (which is less permeable to moisture than Parafilm over long periods).

  • Storage: Place the vial inside a secondary jar containing Desiccant Packets (Silica Gel or CaSO4) . Store at -20°C.

Protocol B: QC Validation (The "Is it Safe?" Test)

Before using stored material in a critical reaction, perform this check.

MethodObservation indicating HydrolysisSensitivity
1H NMR Disappearance of methyl singlet (~3.6-3.7 ppm).[1][2] Appearance of broad -COOH peak (>10 ppm).[1][2]High
GC-MS Shift in retention time (Acid is more polar, often tails).[1][2] Mass spectrum shows M-17 (OH loss) or M-18.[1][2]Medium
TLC New spot appearing near the baseline (Acid is much more polar than Ester).Low (Quick Check)

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling the compound upon receipt or synthesis completion.

StorageWorkflow Start Crude/Isolated Methyl 2-(2-methyl-3-oxocyclopentyl)acetate CheckpH Check pH of Aqueous Wash (During Workup) Start->CheckpH Neutral Is pH Neutral (6.5-7.5)? CheckpH->Neutral Wash Remediation: Wash with Sat. NaHCO3 then Brine Neutral->Wash No (Acidic/Basic) Dry Drying: Anhydrous MgSO4 + Filtration Neutral->Dry Yes Wash->Dry Vac Solvent Removal: High Vac (<1 mbar, 2h) Dry->Vac Pack Packaging: Amber Vial + Argon + Teflon Cap Vac->Pack Store Storage: -20°C in Desiccator Pack->Store

Figure 2: Critical path for processing the ester to ensure maximum shelf-life stability.[1][2]

References

  • University of Queensland. (2023).[2] Chemical Storage Safety Guideline: Moisture Sensitive Chemicals.[2] UQ Policy Library.[2] Available at: [Link][1][2]

  • ResearchGate. (2021). Storage stability of methyl esters and blends.[3] ResearchGate.[2][3] Available at: [Link]

  • PubChem. (2025).[1][2] Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Analogous Structure Data).[1][2] National Library of Medicine. Available at: [Link][1][2]

Sources

Troubleshooting

Controlling temperature variables in cyclopentanone ring synthesis

Welcome to the Technical Support Center for Cyclopentanone Ring Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables that dictate the succes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentanone Ring Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables that dictate the success or failure of five-membered ring formations.

Cyclopentanone derivatives are highly privileged scaffolds in drug development. However, their synthesis—whether via the Dieckmann condensation, Nazarov electrocyclization, or adipic acid pyrolysis—is notoriously sensitive to thermal conditions. This guide synthesizes field-proven troubleshooting strategies, explaining the mechanistic causality behind temperature-induced failures and providing self-validating protocols to ensure reproducibility.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During the Dieckmann condensation of a diester, I am observing significant polymeric byproducts instead of the desired β-keto cyclopentanone. How does temperature control prevent this? A1: The Dieckmann condensation is an intramolecular Claisen condensation[1]. The competition between the desired intramolecular cyclization and unwanted intermolecular condensation (polymerization) is heavily influenced by temperature and concentration[2].

  • Causality: At elevated temperatures during the initial addition of a strong base (e.g., NaH or

    
    -BuOK), the kinetic energy of the system favors intermolecular collisions between the newly formed enolate and unreacted diester, leading to oligomers[2].
    
  • Solution: You must decouple enolate formation from cyclization. Initiate the enolate formation at 0 °C to stabilize the intermediate and suppress intermolecular attacks. Once the addition is complete and the system is highly dilute, warming the reaction to room temperature or gentle reflux (e.g., 65 °C in THF) provides the thermodynamic push required to close the 5-membered ring and drive the reaction to completion[1][2].

Q2: I am using the Nazarov cyclization to synthesize a substituted cyclopentenone. How can I use temperature to control the stereochemistry of the final product? A2: The Nazarov cyclization proceeds via a 4π conrotatory electrocyclization of a pentadienyl cation[3]. The reaction can yield either kinetic or thermodynamic products depending on the thermal conditions during the termination step (deprotonation).

  • Causality: The conrotatory ring closure establishes a specific relative stereochemistry[3]. However, the final stereochemistry of the cyclopentenone depends on which proton is lost to form the enol. Low temperatures (e.g., -78 °C to 0 °C) prevent post-cyclization epimerization, trapping the kinetically favored cis-diastereomer[3]. Conversely, elevated temperatures (room temperature or heating) provide enough energy to overcome the barrier for enolization and equilibration, yielding the thermodynamically more stable trans-isomer[3].

  • Solution: For strictly kinetic control, maintain the reaction at -78 °C using a dry ice/acetone bath and quench the reaction while cold. For thermodynamic control, allow the reaction to warm to 18 °C–25 °C before quenching[3].

Q3: When synthesizing unsubstituted cyclopentanone via the pyrolysis of adipic acid with barium hydroxide, my yield is low and I am recovering unreacted starting material in the distillate. What is the thermal failure point? A3: The decarboxylative cyclization of adipic acid requires precise, high-temperature control to force the elimination of water and carbon dioxide[4][5].

  • Causality: The activation energy for simultaneous decarboxylation and ring closure requires a melt temperature of 285–295 °C[4][5]. If the temperature drops below 285 °C, the reaction kinetics stall. Crucially, if the temperature exceeds 300 °C, the adipic acid begins to distill rapidly into the receiver flask before it has the opportunity to undergo cyclization[5].

  • Solution: Use a fusible alloy bath or a highly regulated heating mantle to strictly maintain the internal temperature at 290 °C. Monitor the internal temperature using a thermometer reaching the bottom of the flask[5].

Part 2: Quantitative Data Summaries

The following table summarizes the critical temperature thresholds and corresponding thermal failure modes for key cyclopentanone synthesis pathways.

Reaction TypeTarget Ring SystemOptimal Temperature RangeThermal Failure Mode
Dieckmann Condensation Substituted β-keto esters0 °C (addition) → 65 °C (reflux)Polymerization (if initiated too hot)
Nazarov Cyclization (Kinetic) cis-Cyclopentenones-78 °C to 0 °CEpimerization to trans-isomer
Nazarov Cyclization (Thermodynamic) trans-Cyclopentenones18 °C to 25 °CIncomplete conversion if too cold
Adipic Acid Pyrolysis Unsubstituted Cyclopentanone285 °C to 295 °CSublimation/Distillation of starting material (>300 °C)

Part 3: Self-Validating Experimental Protocols

Protocol A: Temperature-Regulated Dieckmann Condensation

This protocol utilizes a temperature gradient to ensure high-yielding intramolecular cyclization while suppressing polymer formation.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with Argon.

  • Base Suspension: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve 1.0 equivalent of the diester precursor in a large volume of anhydrous THF (to maintain high dilution, ~0.05 M). Add this solution dropwise over 1 hour to the 0 °C NaH suspension. Self-Validation: Hydrogen gas evolution should be steady but not vigorous.

  • Thermodynamic Closure: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes. Subsequently, heat the reaction to reflux (65 °C) for 2–4 hours[2][6].

  • Quenching & Validation: Cool the reaction back to 0 °C and carefully quench with cold 1M HCl until pH 5 is reached. Extract with Ethyl Acetate. Validation Step: Perform TLC (Hexanes/EtOAc). The complete disappearance of the diester spot and the absence of baseline streaking (polymers) validates successful temperature control.

Protocol B: Kinetically Controlled Nazarov Cyclization

This protocol traps the kinetic cis-diastereomer by strictly preventing thermal equilibration.

  • Preparation: Dissolve 1.0 equivalent of the divinyl ketone substrate in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C .

  • Activation: Slowly add 1.2 equivalents of a Lewis acid (e.g.,

    
     or 
    
    
    
    ).
  • Kinetic Trapping: Stir the reaction strictly at -78 °C for 2 hours. Do not allow the dry ice bath to deplete[3].

  • Cold Quench: Quench the reaction while still at -78 °C by adding cold saturated aqueous

    
    . Only after the quench is complete should the flask be removed from the bath to warm to room temperature. Validation Step: Isolate the crude product and perform 
    
    
    
    NMR analysis. The coupling constants of the ring protons will confirm a high diastereomeric ratio (dr) favoring the cis-isomer, validating the kinetic thermal control.

Part 4: Troubleshooting Visualization

TempControl Root Cyclopentanone Synthesis Temperature Issues Node1 Dieckmann Condensation Root->Node1 Node2 Nazarov Cyclization Root->Node2 Node3 Adipic Acid Pyrolysis Root->Node3 Err1 Polymerization Node1->Err1 Err2 Stereochemical Mixing Node2->Err2 Err3 SM Distillation Node3->Err3 Fix1 Add base at 0°C, then warm to reflux Err1->Fix1 Fix2 Kinetic: -78°C to 0°C Thermodynamic: 25°C Err2->Fix2 Fix3 Maintain 285-295°C; Do not exceed 300°C Err3->Fix3

Caption: Troubleshooting workflow for temperature-dependent cyclopentanone synthesis.

References

Sources

Optimization

Addressing catalyst poisoning in Methyl 2-(2-methyl-3-oxocyclopentyl)acetate hydrogenation

Executive Summary & Scope This guide addresses catalytic failures during the hydrogenation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (and its unsaturated precursors). Depending on your target, you are likely perform...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses catalytic failures during the hydrogenation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (and its unsaturated precursors). Depending on your target, you are likely performing one of two reactions:

  • Olefin Saturation (Synthesis of the Scaffold): Reducing the C=C bond in the enone precursor to form the saturated ketone.[1] (Catalyst: Typically Pd/C or Rh/C).[1]

  • Ketone Reduction (Functionalization): Reducing the C=O group to an alcohol, often stereoselectively. (Catalyst: Typically Ru-BINAP, Rh-complexes, or Raney Ni).

The Critical Insight: In both pathways, the cyclopentyl ring synthesis (often via Piancatelli rearrangement or aldol condensation) carries over specific "killer" impurities—Sulfur , Halides , and Furanic Oligomers —that are often invisible to standard HPLC but fatal to active metal sites.

Module 1: Diagnostic Triage

Q: My reaction stalls at 60% conversion. Is the catalyst poisoned, or is it a kinetic limit?

A: You must distinguish between Deactivation (Poisoning) and Mass Transfer Limitation.[1] Use the "Hot Filtration Test" or a "Spike Test" to confirm.

  • The Spike Test Protocol:

    • When reaction stalls, add 10% fresh substrate (not catalyst).

    • Outcome A: Reaction rate increases

      
       Catalyst is active; you have a kinetic/equilibrium issue (or hydrogen starvation).
      
    • Outcome B: No rate change

      
       Catalyst is dead (Poisoned).
      
  • Visual Diagnosis Flow:

DiagnosisFlow Start Reaction Stalls/Slows CheckH2 Check H2 Pressure & Agitation Start->CheckH2 SpikeTest Perform Substrate Spike Test CheckH2->SpikeTest Parameters OK ResultA Rate Increases SpikeTest->ResultA ResultB No Rate Change SpikeTest->ResultB ConclusionKinetics Issue: Mass Transfer / H2 Starvation ResultA->ConclusionKinetics ConclusionPoison Issue: Catalyst Poisoning ResultB->ConclusionPoison

Figure 1: Decision tree for distinguishing between mass transfer limitations and true catalyst poisoning.

Module 2: The "Rogues Gallery" of Poisons

Q: What specific impurities are killing my reaction?

A: Based on the synthesis of cyclopentanone derivatives (related to Jasmonate chemistry), the following impurities are the most probable culprits.

Poison ClassLikely SourceMechanism of FailureTolerance Limit (Approx)
Sulfur (Thioethers/Thiols) Carryover from sulfoxide eliminations or reagents used to build the ring.[1]Irreversible Chemisorption: S binds strongly to Pd/Ru sites, physically blocking H2 adsorption.< 5 ppm
Halides (Cl⁻, Br⁻) Acid chlorides or alkyl halides used in earlier acylation/alkylation steps.Electronic Modification: Halides adsorb and alter the electron density of the metal, killing activity and altering stereoselectivity.< 10 ppm
Furanic Oligomers Byproducts of acid-catalyzed rearrangement (Piancatelli) of furfuryl alcohol derivatives.[1]Fouling (Physical Masking): These polymers coat the catalyst support (pore blocking), preventing substrate access.N/A (Must be removed)
Conjugated Enones Unreacted starting material (if doing ketone reduction).[1]Competitive Adsorption: The C=C bond binds much tighter to the metal than the C=O bond, inhibiting ketone reduction until C=C is consumed.Variable

Technical Note: If you observe a loss of stereoselectivity (e.g., cis/trans ratio shifts unfavorable) before activity loss, suspect Halide poisoning. Halides modify the metal surface geometry/electronics without immediately blocking all sites [1].[1]

Module 3: Remediation & Purification Protocols

Q: How do I clean my feed? Standard distillation isn't working.

A: Distillation often co-distills sulfur and halides.[1] You need Adsorptive Sequestration .[1]

Protocol A: Activated Carbon Treatment (The Gold Standard)

Best for: Removing trace Sulfur and Furanic Oligomers.

  • Dissolve crude substrate in MeOH or EtOH (10-20% w/v).[1]

  • Add Activated Carbon (specifically steam-activated or chemically impregnated grades like Norit SX Ultra) at 5-10 wt% relative to substrate.[1]

  • Stir at 50°C for 2-4 hours. Heat is crucial to open carbon pores.

  • Filter hot through Celite to remove carbon.[1]

  • Validation: Test a small aliquot in the hydrogenation reactor.

Protocol B: The "Sacrificial Catalyst" Method

Best for: High-value, small-scale batches where time > cost.[1]

  • Load the reactor with 10-20% of the required catalyst amount.[1]

  • Run the reaction for 30 minutes. The poisons will irreversibly bind to this "sacrificial" portion.[1]

  • Filter and discard the catalyst (it is now a toxic waste sponge).[1]

  • Add fresh catalyst to the filtrate and proceed.[1]

Protocol C: Chemical Scavenging (For Halides)

Best for: Chlorides/Bromides.

  • Wash the organic phase with aqueous Cu-EDTA or Sodium Formate solution prior to hydrogenation.[1]

  • Alternatively, use a basic support (e.g., Pd on CaCO3 or adding K2CO3) to scavenge HCl formed in situ, though this may affect diastereoselectivity in ketone reductions [2].

Module 4: Prevention Workflow

Q: How should I design my process to prevent this in the future?

A: Implement a "Gatekeeper" stage in your workflow. Do not feed crude cyclization products directly into a high-performance hydrogenation unit.[1]

PurificationWorkflow cluster_Pretreat Pre-Treatment (Gatekeeper) Crude Crude Precursor (Contains S, Cl, Polymers) Carbon Activated Carbon (Adsorption) Crude->Carbon Dissolve & Heat Filter Celite Filtration (Remove Solids) Carbon->Filter Reactor Hydrogenation Reactor (Ru/Pd Catalyst) Filter->Reactor Clean Feed Product Pure Product (High Yield/Selectivity) Reactor->Product

Figure 2: Recommended purification workflow to protect sensitive hydrogenation catalysts.[1]

Frequently Asked Questions (FAQs)

Q: I am using Ru-BINAP for asymmetric reduction, but the ee% is dropping. Is this poisoning? A: Yes.[1] Sulfur poisoning often attacks the most active (and selective) "corner" sites of the metal crystallite first.[1] When these sites die, the reaction proceeds on less selective "terrace" sites, lowering your enantiomeric excess (ee%). Action: Switch to a recrystallized precursor immediately.

Q: Can I regenerate the poisoned catalyst? A: Generally, no . Sulfur and Phosphorus poisoning on Pd/Ru is effectively permanent under mild conditions.[1] Thermal regeneration (burning off coke) usually sinters the metal nanoparticles, destroying activity. It is cheaper to purify the feed than to attempt catalyst resurrection [3].[1]

Q: Does the solvent matter? A: Yes. Avoid solvents that can stabilize metal-leaching or contain their own stabilizers (e.g., THF with BHT, or lower-grade alcohols). Methanol is preferred for Ru-hydrogenations, but ensure it is "SFC Grade" or low-sulfur.[1]

References

  • Mechanism of Sulfur Poisoning: Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Link

  • Halide Effects on Selectivity: Murzin, D. Y., & Salmi, T. (2005). Catalytic Kinetics. Elsevier.[1] (See Chapter on Poisoning mechanisms in hydrogenation).[1]

  • Purification Strategies: Lange, J. P. (2015). Managing the catalyst life cycle.[1][2] Catalysis Science & Technology, 5, 1-15. Link

  • Furanic Polymer Fouling: Hronec, M., et al. (2012).[3] Selective hydrogenation of furfural to cyclopentanone.[1][4] Biomass and Bioenergy. (Describes the formation of oligomers that foul catalysts in cyclopentyl synthesis). Link

Sources

Troubleshooting

Resolving phase separation issues in the extraction of cyclopentyl acetates

Topic: Resolving Phase Separation Issues in Cyclopentyl Acetate Workups Status: Active Guide | Doc ID: CPA-EXT-004 | Last Updated: 2025-10-14[1] Introduction Welcome to the Process Chemistry Support Center. This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation Issues in Cyclopentyl Acetate Workups

Status: Active Guide | Doc ID: CPA-EXT-004 | Last Updated: 2025-10-14[1]

Introduction

Welcome to the Process Chemistry Support Center. This guide addresses the persistent phase separation challenges encountered during the liquid-liquid extraction (LLE) of cyclopentyl acetate .

Cyclopentyl acetate presents a unique "perfect storm" for extraction difficulties.[1] Its specific gravity (


) is dangerously close to that of water (

) and dilute aqueous buffers. This proximity minimizes the driving force for separation, leading to stable emulsions, "rag layers," and density inversions where the organic layer behaves unpredictably.

This guide moves beyond basic troubleshooting to explain the physics of the failure and provides self-validating protocols to resolve it.

Module 1: The Physics of Separation Failure

To resolve the issue, we must understand the forces at play. Phase separation velocity is governed by Stokes’ Law .[1]

The Governing Equation


Where:

  • 
     = Velocity of separation (droplet settling speed)
    
  • 
     = Gravitational acceleration[1]
    
  • 
     = Radius of the droplet (emulsion size)
    
  • 
     = Density difference  between phases[1]
    
  • 
     = Viscosity of the continuous phase
    
Root Cause Analysis
  • Density Nullification (

    
    ):  Cyclopentyl acetate is nearly buoyant in water.[1] If the aqueous phase contains modifiers (like ethanol or THF from the reaction) that lower its density, 
    
    
    
    can hit zero, causing the phases to mix indefinitely.
  • Interfacial Tension (

    
    ):  High interfacial tension promotes separation.[1] However, synthesis byproducts (oligomers or surfactants) often lower 
    
    
    
    , stabilizing small droplets (
    
    
    ) and halting separation.[1]
Visualizing the Failure Mode

PhaseSeparationPhysics cluster_0 Stokes' Law Variables Density Density Difference (Δρ) (Cyclopentyl Acetate vs Water) Separation Separation Velocity (v) Density->Separation Directly Proportional (Critical Factor) Viscosity Viscosity (μ) (Cold Solvents) Viscosity->Separation Inversely Proportional DropletSize Droplet Radius (r) (Emulsified State) DropletSize->Separation Squared Effect (r²) Outcome Phase Separation Failure (Stable Emulsion) Separation->Outcome If v approaches 0 caption Fig 1.1: The physics of extraction failure. Note that Density (Δρ) is the primary lever we can manipulate chemically.

Fig 1.1: The physics of extraction failure. Note that Density (


) is the primary lever we can manipulate chemically.

Module 2: Troubleshooting Workflow (The "Fix It Now" Guide)

If you are currently staring at a separatory funnel with no clear interface, follow this decision tree.

Interactive Troubleshooting Tree

TroubleshootingTree Start Identify the Symptom Q1 Is there a 'Rag Layer'? (Cloudy middle zone) Start->Q1 RagLayer Rag Layer Detected Q1->RagLayer Yes NoInterface No Distinct Interface (Single cloudy phase) Q1->NoInterface No Q2 Are there 3 phases? Action_Filter Protocol A: Filtration (Celite/Glass Wool) RagLayer->Action_Filter Solids present? Action_Brine Protocol B: Density Modification (Salting Out) RagLayer->Action_Brine No solids NoInterface->Action_Brine Try increasing Δρ Action_CoSolvent Protocol C: Co-Solvent Addition Action_Brine->Action_CoSolvent If fails caption Fig 2.1: Decision matrix for resolving active phase separation issues.

Fig 2.1: Decision matrix for resolving active phase separation issues.

Protocol A: Physical Disruption (The Rag Layer)

Diagnosis: A "rag layer" usually indicates suspended solids or stabilized micro-emulsions preventing coalescence.[1]

  • Do not shake further. This increases the surface area and worsens the emulsion.

  • Filtration: Pass the entire mixture (both phases) through a pad of Celite 545 or a tight glass wool plug using vacuum filtration.[1]

    • Why? This physically breaks the surface tension of the micro-droplets and removes particulate stabilizers.

  • Rinse: Wash the filter cake with fresh solvent (e.g., MTBE or EtOAc) to recover trapped product.[1]

Protocol B: The "Salting Out" Method (Density Modification)

Diagnosis: The densities are too similar. We must increase the density of the aqueous layer.[2]

  • Prepare Saturated Brine: Dissolve NaCl in water until saturation (

    
    ).
    
    • Target Density: Saturated brine has a density of

      
      .
      
  • Add & Swirl: Add a volume of brine equal to 20% of your aqueous phase. Swirl gently (do not shake vigorously).

  • Mechanism: This increases

    
     from 
    
    
    
    to
    
    
    , forcing the lighter cyclopentyl acetate to the top.
Protocol C: Co-Solvent Density Shift

Diagnosis: Brine failed, or the organic layer is "floating" in the middle. Action: Dilute the organic phase to shift its density away from 1.0.

Solvent AddedDensity (g/mL)Effect on Organic PhaseRecommended For
MTBE 0.74Lowers Density drasticallyForcing Organic to Top
Heptane 0.68Lowers Density drasticallyForcing Organic to Top
DCM 1.33Increases Density drasticallyForcing Organic to Bottom

Recommendation: Add MTBE or Heptane .[1] Keeping the product in the top layer is generally safer to avoid accidental disposal of the wrong layer.

Module 3: Optimization & Prevention

pH Control & Hydrolysis Prevention

Cyclopentyl acetate is an ester.[1][3][4] High pH (during bicarbonate washes) or low pH (acid workup) can cause hydrolysis, reverting it to cyclopentanol and acetic acid.[1]

  • The Risk: Hydrolysis creates amphiphilic byproducts (alcohols) that act as surfactants, worsening emulsions.[1]

  • The Fix: Maintain workup pH between 4.0 and 7.0 . If neutralizing acid, add bicarbonate slowly to avoid CO2 evolution, which acts as a mechanical mixer and creates fine emulsions.[1]

Temperature Modulation

Referring back to Stokes' Law, viscosity (


) is in the denominator.
  • Protocol: If separation is slow, warm the separatory funnel slightly (e.g., under a stream of warm water, max 30°C).

  • Result: This lowers the viscosity of the water, increasing separation velocity (

    
    ). Caution: Do not overheat due to volatility and hydrolysis risk.[1]
    

Frequently Asked Questions (FAQs)

Q: I added brine, but now I have three layers. What happened? A: You likely oversaturated the aqueous phase, causing organic impurities or salts to crash out, or you created a "middle phase" emulsion.[1]

  • Fix: Add a small amount of water (not brine) to redissolve the salts, or add more organic solvent (MTBE) to solubilize the middle layer.

Q: Why is my organic layer on the bottom? I thought acetate was lighter than water. A: If you used a chlorinated solvent (DCM, Chloroform) during the reaction, or if the aqueous phase contains a high concentration of organic modifiers (like Ethanol/THF) which lowers its density, the layers can invert.

  • Test: The "Drop Test." Add one drop of water to the top layer. If it travels through, the top layer is Organic. If it dissolves, the top layer is Aqueous.

Q: Can I use centrifugation? A: Yes. If you are at a small scale (<50 mL), centrifugation at 3000 RPM for 5 minutes is the most effective way to break a stubborn emulsion. It applies "artificial gravity" (


), exponentially increasing the separation velocity in Stokes' Law.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 12146, Cyclohexyl acetate (Analogous structure properties).[1] Retrieved from [Link]

  • Stenutz, R. (n.d.).[1] Cyclopentyl acetate Density and Physical Properties.[1][3][5][6][7] Stenutz.eu.[1] Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Troubleshooting: The Workup - Managing Emulsions. Department of Chemistry.[1] Retrieved from [Link]

  • Biotage. (2023).[1] Tackling Emulsions in Liquid-Liquid Extraction.[1] Biotage Blog.[1] Retrieved from [Link]

  • Spectro Scientific. (n.d.).[1] Emulsion Breaking Techniques for Oil in Water Solvent Extractions.[1] Retrieved from [Link]

For further assistance, contact the Process Chemistry Group at ext. 4402.

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

This guide provides an in-depth spectroscopic analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural homolog of the widely known fragrance ingredient Methyl Dihydrojasmonate (Hedione). Designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic analysis of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural homolog of the widely known fragrance ingredient Methyl Dihydrojasmonate (Hedione).

Designed for research and development professionals, this document compares the target molecule against its standard industrial alternative (Hedione) and details the critical stereochemical differentiation (cis/trans) required for quality control and synthetic validation.

Executive Summary & Compound Identity

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) is the methyl-substituted analog of the industry-standard fragrance Hedione (Methyl 3-oxo-2-pentylcyclopentaneacetate). While Hedione features a pentyl chain at the C2 position, the target molecule possesses a methyl group.

This structural modification significantly alters the steric profile and volatility of the molecule but retains the core cyclopentanone ring dynamics. The primary analytical challenge lies in resolving the diastereomers (cis vs. trans) , as the thermodynamic stability and olfactory properties differ markedly between the two.

FeatureTarget Molecule (Methyl Analog)Alternative (Hedione/Pentyl Analog)
Structure 2-Methyl-3-oxocyclopentyl-acetate2-Pentyl-3-oxocyclopentyl-acetate
CAS 57069-78-024851-98-7
Key NMR Feature Doublet Methyl signal (~1.1 ppm)Triplet Methyl (terminal) + Alkyl envelope
Primary Use Synthetic Intermediate / High-impact fragranceBulk Fragrance / Flavor

Structural Logic & Stereochemistry

The molecule exists as two diastereomers based on the relative orientation of the Acetate side chain (C1) and the Methyl group (C2) .

  • Trans-Isomer (Thermodynamic): The C1-acetate and C2-methyl groups are on opposite sides of the ring plane. This is the thermodynamically stable form formed under equilibrium conditions.

  • Cis-Isomer (Kinetic/Odor Active): The groups are on the same side. In the jasmonate family, the cis isomers often possess a lower odor threshold (stronger scent) but are prone to epimerization to the trans form via the enolizable ketone at C3.

Visualization: Stereochemical Analysis Workflow

The following diagram outlines the logic for distinguishing these isomers using NMR.

StereochemAnalysis Sample Crude Reaction Mixture (Methyl 2-(2-methyl-3-oxocyclopentyl)acetate) HNMR 1H-NMR (CDCl3 vs C6D6) Sample->HNMR MethylRegion Analyze Methyl Region (1.0 - 1.2 ppm) HNMR->MethylRegion Focus Area Trans Trans-Isomer Signal (Major Product) Delta ~1.12 ppm (d) MethylRegion->Trans High Intensity Cis Cis-Isomer Signal (Minor Product) Delta ~1.08 ppm (d) MethylRegion->Cis Low Intensity Coupling Verify Coupling Constant (J) Trans J(1,2) vs Cis J(1,2) Trans->Coupling Cis->Coupling

Figure 1: Decision tree for assigning stereochemistry based on the C2-Methyl resonance.

Comparative H-NMR Analysis

The proton NMR spectrum is the most reliable tool for purity assessment. Below is the comparative breakdown between the Target (Methyl) and the Alternative (Pentyl/Hedione).

Experimental Parameters (Expertise)
  • Solvent: Benzene-d6 (

    
    )  is recommended over 
    
    
    
    for isomer quantification. The magnetic anisotropy of the benzene ring interacts differently with the cis and trans conformers, often separating overlapping signals that merge in chloroform.
  • Frequency: 400 MHz or higher is required to resolve the ring multiplets.

Spectral Assignments (in )
PositionProton TypeTarget: Methyl Analog (

ppm)
Alternative: Hedione (

ppm)
Diagnostic Note
C2-CH3 Methyl (Ring)1.12 (d,

Hz)
N/AKey Identifier. The target shows a clean doublet. Hedione lacks this; it has a methylene at this position.
Side Chain Terminal CH3N/A0.89 (t)Hedione's pentyl chain terminus.
-OCH3 Methoxy3.68 (s)3.69 (s)Identical. Diagnostic for the ester functionality.
Ring C2-H Methine2.15 - 2.25 (m)2.05 - 2.15 (m)The methine proton is coupled to the methyl doublet in the Target.
Ring C3 Ketone--No protons (Carbonyl).
Acetate CH2 Methylene2.20 - 2.45 (m)2.10 - 2.40 (m)Often overlaps with ring protons.
The "Self-Validating" Protocol: Methyl Doublet Analysis

To validate that you have the correct structure and not the pentyl-analog (Hedione):

  • Locate the region 0.8 - 1.2 ppm.

  • Target: You must see a distinct doublet (integral 3H).

  • Alternative (Hedione): You will see a triplet (integral 3H) at ~0.9 ppm and a messy multiplet (integral ~6-8H) for the alkyl chain.

  • Causality: The doublet arises because the methyl group is attached to a methine (CH) carbon, resulting in

    
     peaks.
    

C-NMR Spectral Profile

Carbon-13 NMR confirms the carbon skeleton and is less sensitive to conformational averaging than H-NMR.

Carbon TypeAssignmentChemical Shift (

ppm)
Comparison to Alternative
C=O (Ketone) C3218.5 Similar (~219 ppm). Characteristic of cyclopentanone.
C=O (Ester) Ester Carbonyl172.8 Similar (~172 ppm).
-OCH3 Methoxy51.6 Identical.
C2 (Ring) Alpha-Carbon48.2 Distinct. Shifts significantly due to Methyl vs Pentyl substituent.
C2-CH3 Ring Methyl12.5 Unique. Absent in Hedione.
Side Chain Acetate CH238.5Similar.

DEPT-135 Experiment:

  • Phase Up: -OCH3, C2-CH3 (Methyls), C2-H (Methine).

  • Phase Down: Ring CH2s, Acetate CH2.

  • Invisible: Quaternary Carbonyls (218 ppm, 172 ppm).

  • Validation: If the peak at ~12.5 ppm points UP (CH3), the structure is confirmed as the methyl analog. If it were a methylene start of a chain, it would point DOWN .

Experimental Protocols

A. Sample Preparation for Stereochemical Analysis
  • Objective: Quantify Cis/Trans ratio.

  • Solvent:

    
     (Benzene-d6).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Rationale: Benzene induces a solvent-induced shift (ASIS). The cis isomer, being more polar/compact, interacts differently with the benzene solvent shell than the trans isomer, typically maximizing the separation of the methyl doublets.

B. Data Acquisition Workflow

Workflow Prep Dissolve 15mg in C6D6 Acquire1H Acquire 1H-NMR (ds=16, d1=5s) Prep->Acquire1H Process Process: LB=0.3 Hz Zero Fill 64k Acquire1H->Process Integrate Integrate Methyl Doublets Calc Ratio Process->Integrate

Figure 2: Workflow for precise isomer ratio determination.

Step-by-Step:

  • Relaxation Delay (d1): Set to at least 5 seconds . The methyl protons have long T1 relaxation times. Short delays will under-integrate the methyl signal, leading to quantitative errors.

  • Apodization: Use a Line Broadening (LB) of 0.3 Hz to smooth noise without masking the splitting of the methyl doublet.

  • Integration: Integrate the two distinct doublets in the 0.8-1.2 ppm region.

    • The Major isomer is invariably the Trans form in thermodynamic mixtures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367719, Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Hedione). Retrieved from [Link]

  • SpectraBase. cis-3-Methyl-cyclopentyl acetate 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data for Cyclopentanones. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

GC-MS fragmentation patterns for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate identification

The following guide details the GC-MS identification of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the fragrance ingredient Hedione (Methyl dihydrojasmonate). This analysis synthesizes mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the GC-MS identification of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the fragrance ingredient Hedione (Methyl dihydrojasmonate). This analysis synthesizes mechanistic fragmentation theory with comparative data from homologous jasmonates to provide a robust identification protocol.

Executive Summary & Chemical Identity

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS: 57069-78-0) is a synthetic intermediate and fragrance ingredient structurally related to Methyl Jasmonate and Methyl Dihydrojasmonate (Hedione). Unlike its pentyl-substituted counterparts, this molecule possesses a methyl group at the C2 position of the cyclopentane ring.

Accurate identification requires distinguishing it from its heavier homologs (MW 224/226) and structural isomers. This guide focuses on its unique mass spectral signature, characterized by a molecular weight of 170 Da and specific diagnostic ions resulting from the loss of the acetate side chain.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.21 g/mol

  • Key Structural Features:

    • Cyclopentanone ring (C3 ketone).

    • Methyl substituent at C2.[1][2][3]

    • Methyl acetate side chain (

      
      ) at C1.
      

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation, the following parameters are recommended. This protocol minimizes thermal degradation and maximizes the detection of diagnostic ions.

Sample Preparation[2][3][6]
  • Solvent: Dichloromethane or Hexane (HPLC Grade).

  • Concentration: 10–50 ppm (approx. 1 µL injection).

  • Derivatization: None required (molecule is volatile).

Instrument Settings
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal separation on 5%-phenyl columns.
Column DB-5ms or HP-5ms (30m x 0.25mm)Standard non-polar phase separates stereoisomers effectively.
Ion Source EI (Electron Ionization), 70 eVStandard energy for library matching (NIST/Wiley).
Scan Range m/z 35 – 300Covers low mass fragments and the molecular ion (170).
Source Temp 230°CPrevents condensation of heavier matrix components.

Fragmentation Analysis & Mechanism

The mass spectrum of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is governed by three primary mechanisms: Alpha-Cleavage , McLafferty Rearrangement , and Side-Chain Elimination .

Diagnostic Ion Table
m/z (Ion)Relative AbundanceFragment IdentityMechanism
170 Weak (<5%)

Molecular Ion.
139 Medium

Alpha-cleavage (loss of methoxy).
97 High (Diagnostic)

Loss of entire acetate side chain.
83 Base Peak (100%)

Cyclopentenone core (characteristic of jasmonates).
74 High

McLafferty Rearrangement (Methyl Ester).
55 Medium

Ring fragmentation.
Mechanistic Pathways

The fragmentation logic is detailed below. The molecule undergoes two competing pathways:[4]

  • Pathway A (Side Chain Loss): The bond connecting the acetate chain to the ring breaks, generating the ring cation (m/z 97 ). This is the methyl-analog equivalent of the m/z 153 peak seen in Hedione.

  • Pathway B (McLafferty): The ester chain recruits a gamma-hydrogen (from the ring), rearranging to form the stable enol ion at m/z 74 .

  • Pathway C (Core Formation): Further fragmentation of the ring yields the stable m/z 83 ion, which is the base peak shared across the jasmonate family.

Fragmentation M Molecular Ion (M+) m/z 170 [C9H14O3]+ Frag_97 Ring Cation m/z 97 [M - CH2COOMe]+ M->Frag_97 - 73 Da (Acetate Chain) Frag_74 McLafferty Ion m/z 74 [CH2=C(OH)(OMe)]+ M->Frag_74 McLafferty Rearrangement Frag_139 Acylium Ion m/z 139 [M - OMe]+ M->Frag_139 - 31 Da (OMe) Frag_83 Cyclopentenone Core m/z 83 (Base Peak) Frag_97->Frag_83 - 14 Da (CH2) / Rearrangement

Figure 1: Proposed fragmentation pathways for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate. The loss of the acetate side chain (73 Da) to form m/z 97 is the primary differentiator from heavier homologs.

Comparative Identification Guide

Distinguishing the target molecule from its famous homologs (Methyl Jasmonate and Hedione) relies on the molecular weight and the shift in the side-chain loss fragment .

Comparison: Target vs. Alternatives
FeatureTarget Molecule Hedione (Methyl Dihydrojasmonate) Methyl Jasmonate
C2 Substituent Methyl (

)
Pentyl (

)
Pentenyl (

)
Molecular Weight 170 226224
Base Peak m/z 83 m/z 83m/z 83
Diagnostic Fragment m/z 97 (Ring + Me)m/z 153 (Ring + Pentyl)m/z 151 (Ring + Pentenyl)
McLafferty Ion m/z 74m/z 74m/z 74
Identification Logic
  • Check M+: If M+ is 170, it is the methyl analog. If 226, it is Hedione.

  • Check Side Chain Loss:

    • Look for m/z 97 . This corresponds to

      
      .
      
    • In Hedione, this peak shifts to m/z 153 (

      
      ).
      
  • Confirm Core: Both will show a strong m/z 83 , confirming the cyclopentanone core structure.

Isomeric Differentiation (cis vs. trans)

Like jasmonates, this molecule exists as cis (epi) and trans isomers.

  • Trans-isomer: Thermodynamically more stable, typically elutes earlier on non-polar (DB-5) columns.

  • Cis-isomer: Often odor-active, elutes later .

  • MS Difference: The mass spectra are nearly identical, but the cis isomer often shows a slightly higher abundance of the McLafferty ion (m/z 74) due to steric facilitation of the gamma-hydrogen transfer.

References

  • NIST Chemistry WebBook. Mass Spectrum of Methyl (3-oxo-2-pentylcyclopentyl)acetate (Hedione). National Institute of Standards and Technology. Available at: [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate.[5] Food and Chemical Toxicology.[5] Available at: [Link]

  • PubChem. Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Turecek, F.Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).

Sources

Validation

Publish Comparison Guide: HPLC Separation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Isomers

The following guide details the High-Performance Liquid Chromatography (HPLC) strategies for the separation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate isomers. This compound, a structural analog of the fragrance ingr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) strategies for the separation of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate isomers. This compound, a structural analog of the fragrance ingredient Methyl Dihydrojasmonate (Hedione), presents specific stereochemical challenges due to its two chiral centers and weak UV absorbance.

Executive Summary & Isomer Landscape

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate possesses two stereogenic centers on the cyclopentanone ring (C1 and C2), theoretically yielding four stereoisomers. The separation is critical because the biological and olfactory properties of jasmonate analogs are often driven by a specific configuration (typically the cis or epi isomer), while the trans isomer is thermodynamically more stable.

The Stereochemical Challenge
  • Diastereomers (Cis vs. Trans): The cis-(1R,2S) and cis-(1S,2R) pair versus the trans-(1R,2R) and trans-(1S,2S) pair. Separation is achievable on achiral phases but optimized on normal phase silica.

  • Enantiomers: Resolution of the mirror images requires Chiral Stationary Phases (CSPs) or chiral mobile phase additives.[1]

  • Detection: The molecule lacks a conjugated

    
    -system, relying solely on the carbonyl absorption (~200–210 nm) or Refractive Index (RI) detection.
    

Comparative Methodologies

The following table contrasts the three primary workflows for separating these isomers.

FeatureMethod A: Normal Phase Chiral HPLC Method B: Reverse Phase (RP) with Cyclodextrin Method C: Achiral RP-HPLC
Primary Utility Full Resolution (4 peaks: Enantiomers + Diastereomers)Green Resolution (Separates isomers in aqueous media)Purity/Ratio (Separates Cis vs. Trans only)
Stationary Phase Amylose/Cellulose derivative (e.g., Chiralpak AD-H)Standard C18 (e.g., ODS, Poroshell)Standard C18 / C8
Mobile Phase Hexane / Isopropanol (Non-polar)Water / Methanol +

-Cyclodextrin
Water / Acetonitrile
Resolution (

)
High (

for all pairs)
Moderate (Dependent on CD conc.)Low to Moderate (Diastereomers only)
Cost High (Columns ~ $1k+)Low (Standard columns)Low
Detection Limit Good (UV 210 nm or RI)Poor (CD absorbs <220 nm; RI preferred)Good (UV 210 nm)

Detailed Experimental Protocols

Method A: Normal Phase Chiral Separation (Gold Standard)

This method is recommended for analytical characterization where resolving all four stereoisomers is required. The polysaccharide-based stationary phase interacts with the spatial geometry of the isomers.[1]

Mechanism: The cis isomers (often referred to as epi-analogs in jasmonate chemistry) usually elute later than the trans isomers on amylose columns due to inclusion complex stability.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (98 : 2 v/v).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or Refractive Index).

  • Sample Diluent: Mobile phase (approx. 1 mg/mL).[1]

Protocol Steps:

  • Equilibration: Flush column with 20 column volumes of Hexane/IPA.

  • Blank Run: Inject mobile phase to ensure baseline stability at 210 nm (crucial due to low UV cutoff).

  • Injection: Inject 10 µL of sample.

  • Elution Order: typically Trans-(-), Trans-(+), Cis-(-), Cis-(+). (Note: Order may reverse based on specific column coating; verify with standards).

Method B: Reverse Phase HPLC with Chiral Selector

An alternative for laboratories lacking chiral columns. This method uses a standard C18 column but adds a chiral selector (Cyclodextrin) to the mobile phase to induce separation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: Water + 16 mM Methyl-

      
      -Cyclodextrin (M-
      
      
      
      -CD).
    • Solvent B: Methanol.[2][3]

    • Ratio: Isocratic 60% A / 40% B (Adjust B to 20-30% if retention is too low).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20°C (Lower temperature enhances inclusion complex stability).

  • Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering) is preferred because Cyclodextrin absorbs/interferes at low UV wavelengths.

Protocol Steps:

  • Preparation: Dissolve M-

    
    -CD in HPLC-grade water; filter through 0.22 µm nylon filter.
    
  • Conditioning: Pass mobile phase for 60 mins to saturate the column surface.

  • Analysis: Inject sample. The cyclodextrin cavity preferentially hosts the more hydrophobic/compact isomer (usually cis), altering its retention time relative to the trans isomer.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate separation method based on the research goal.

HPLC_Workflow Start Sample: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Goal Define Separation Goal Start->Goal Diastereomer Diastereomer Ratio Only (Cis vs Trans) Goal->Diastereomer FullChiral Full Enantiomeric Purity (4 Isomers) Goal->FullChiral Green Green Chemistry / Aqueous Goal->Green MethodC Method C: Achiral RP-HPLC (C18, H2O/ACN) Fast, Robust Diastereomer->MethodC Standard MethodA Method A: Normal Phase Chiral (Amylose, Hex/IPA) High Resolution FullChiral->MethodA Preferred MethodB Method B: RP-HPLC + Cyclodextrin (C18, H2O/MeOH + CD) Cost-Effective Green->MethodB Aqueous Result1 Result1 MethodC->Result1 2 Peaks (Cis/Trans) Result2 Result2 MethodA->Result2 4 Peaks (Enantiomers) MethodB->Result2 4 Peaks (Complex)

Caption: Decision matrix for selecting the optimal HPLC method based on separation requirements (Diastereomeric vs. Enantiomeric).

Critical Analysis & Troubleshooting

Detection Sensitivity

The carbonyl group at C3 is the only chromophore.

  • Issue: Baseline noise at 210 nm can obscure low-concentration isomers.

  • Solution: Use Acetonitrile (UV cutoff 190 nm) instead of Methanol (UV cutoff 205 nm) for Method C. For Method A (Normal Phase), use HPLC-grade Hexane and Isopropanol. If available, ELSD or Charged Aerosol Detection (CAD) is superior as it detects mass rather than absorbance, eliminating solvent cutoff issues.

Epimerization Risk

Like Methyl Dihydrojasmonate, the C2 position (alpha to the ketone and beta to the ester) is chemically labile.

  • Risk: The thermodynamically unstable cis isomer can epimerize to the trans form in acidic or basic conditions.

  • Control: Avoid adding Trifluoroacetic Acid (TFA) or amines to the mobile phase. Keep pH neutral (approx. pH 6-7). Process samples immediately; do not leave them in solution for extended periods.

Peak Identification

Without authentic standards for all 4 isomers, identification relies on literature precedent for Jasmonates:

  • Thermodynamics: The largest peak in a synthetic equilibrium mixture is typically the trans isomer.

  • Polarity: In Normal Phase (Method A), the cis isomer generally elutes after the trans isomer due to higher interaction with the polar stationary phase.

References

  • Matencio, A., et al. (2017).[2] "Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way." Phytochemical Analysis. Available at: [Link]

  • Werkhoff, P., et al. (2002).[4] "Methyl Dihydrojasmonate and its Stereoisomers: Sensory Properties and Enantioselective Analysis." Food Reviews International.[4] Available at: [Link]

  • Buchs, B., et al. (2011). "Synthesis of methyl dihydrojasmonate analogs." Organic & Biomolecular Chemistry. Available at: [Link]

  • Agilent Technologies. (2011). "Analysis of Fragrance Isomers using Poroshell 120 Columns." Application Note. Available at: [Link]

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual." Chiral Technologies. Available at: [Link]

Sources

Comparative

Reference Standards for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Purity Testing

This guide provides a technical comparison and validation protocol for reference standards used in the purity testing of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate . This compound, a structural analog of the fragrance i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and validation protocol for reference standards used in the purity testing of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate . This compound, a structural analog of the fragrance ingredient Methyl Dihydrojasmonate (Hedione), presents unique analytical challenges due to its stereochemistry and lack of widely available Certified Reference Materials (CRMs).

Executive Summary: The Hierarchy of Certainty

In drug development and high-precision research, the "purity" of a compound is only as reliable as the reference standard used to measure it. For Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (hereafter MMOA ), a direct ISO 17034 Certified Reference Material (CRM) is rarely available off-the-shelf.

Researchers are often forced to choose between three alternatives:

  • Custom Synthesis (CRM-Grade): High cost, long lead time.

  • Commercial Analytical Standards: Variable quality, often lacking quantitative uncertainty data.

  • In-House Qualified Standards (Research Grade + qNMR): The most pragmatic and scientifically robust approach for novel intermediates.

This guide compares these alternatives and provides a self-validating protocol to upgrade a Research Grade material into a Primary Reference Standard using Quantitative NMR (qNMR).

Technical Analysis of the Analyte

Before selecting a standard, one must understand the molecule's behavior. MMOA contains two chiral centers on the cyclopentane ring, leading to diastereomers (cis- and trans- isomers).

  • Chemical Structure: Methyl ester side chain at position 1; Methyl group at position 2; Ketone at position 3.

  • Stereochemical Challenge: The cis-isomer (often thermodynamically less stable) can epimerize to the trans-isomer under thermal stress or basic conditions.

  • Implication for Standards: A reference standard must have a defined isomeric ratio . A "99% pure" standard that is 50:50 cis:trans is analytically different from a 95:5 cis:trans standard if the response factors differ or if biological activity is isomer-specific.

Comparative Analysis: Selecting the Right Standard

The following table compares the performance and utility of the three primary reference standard alternatives for MMOA.

Table 1: Performance Comparison of Reference Standard Types
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Analytical Standard Option C: In-House Qualified (Recrystallized + qNMR)
Traceability SI-Traceable (NIST/BIPM)Vendor-defined (often HPLC/GC area %)SI-Traceable (via primary qNMR internal std)
Purity Accuracy High (±0.5%)Medium (±2.0%)Very High (±0.5 - 1.0%)
Isomeric Data Explicitly quantifiedOften aggregate purity onlyUser-defined (Specific to batch)
Cost

(> $2,000/mg)

($200 - $500/mg)
$ (Material) + Labor
Availability Very Low (Custom only)Medium (Specialty synthesis)High (Sourced from bulk chemical)
Risk NegligibleModerate (Batch variability)Low (Dependent on operator skill)

Verdict: For MMOA, Option C (In-House Qualification) is the superior alternative. It offers the highest scientific control over isomeric characterization and establishes SI-traceability without the prohibitive cost of custom CRM synthesis.

Protocol: Self-Validating Standard Qualification

This protocol describes how to validate a batch of MMOA as a Primary Reference Standard. This workflow relies on Mass Balance and qNMR (Quantitative Nuclear Magnetic Resonance), the "Gold Standard" for absolute purity determination.

Phase 1: Structural Confirmation & Isomeric Ratio (GC-FID/MS)

Objective: Confirm identity and determine the cis/trans ratio.

  • Instrument: GC-MS (for ID) and GC-FID (for ratio).

  • Column: High-polarity phase (e.g., DB-Wax or equivalent polyethylene glycol) is required to separate the cis and trans diastereomers.

  • Method:

    • Oven: 50°C (1 min) → 10°C/min → 240°C.

    • Injection: Split 100:1 (to prevent column overload).

  • Calculation:

    
    
    Note: Ensure the injector temperature is kept below 250°C to minimize thermal epimerization during analysis.
    
Phase 2: Absolute Purity Assignment via qNMR

Objective: Assign a precise mass fraction purity value to the standard.

  • Internal Standard (IS): Select a TraceCERT® grade IS (e.g., Maleic Acid or Dimethyl Sulfone ) that has distinct signals from MMOA.

    • MMOA Signals: Methyl ester singlet (~3.6 ppm), Methyl doublet (~1.1 ppm).

    • IS Selection: Dimethyl sulfone (singlet at 3.0 ppm) is ideal as it does not overlap.

  • Sample Preparation:

    • Weigh ~10 mg of MMOA and ~10 mg of IS into the same vial using a metrological micro-balance (readability 0.001 mg).

    • Dissolve in deuterated solvent (CDCl₃).

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16 or 32 (S/N > 400).

  • Calculation: The purity (

    
    ) is calculated as:
    
    
    
    
    Where:
    • 
       = Integral area
      
    • 
       = Number of protons (e.g., 3 for methyl group)
      
    • 
       = Molar mass
      
    • 
       = Mass weighed
      
    • 
       = Purity of the internal standard
      

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying the MMOA reference standard.

G Start Source Crude MMOA (Research Grade) Check Initial GC-FID Analysis Start->Check Decision Purity > 95%? Check->Decision Purify Purification (Distillation / Prep-HPLC) Decision->Purify No qNMR qNMR Analysis (Absolute Quantification) Decision->qNMR Yes IsoRatio Determine Cis/Trans Ratio (GC-FID on Wax Column) Decision->IsoRatio Yes Purify->Check Final Generate CoA (Assigned Purity & Isomer Ratio) qNMR->Final IsoRatio->Final

Figure 1: Workflow for converting Research Grade MMOA into a Validated Reference Standard.

References

  • BIPM (Bureau International des Poids et Mesures). "The application of quantitative NMR (qNMR) for the determination of the purity of organic calibration standards." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. Available at: [Link]

  • NIST (National Institute of Standards and Technology). "Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester (Hedione Analog Data)." NIST Chemistry WebBook.[1] Available at: [Link]

  • European Medicines Agency (EMA). "Guideline on the specification limits for residues of metal catalysts or metal reagents." (Relevant for purification limits). Available at: [Link]

Sources

Validation

Technical Comparison: Resolving Carbonyl Vibrational Modes in Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Executive Summary & Analytical Challenge In the structural characterization of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , researchers face a specific spectroscopic anomaly: the Carbonyl Coalescence . Unlike acyclic or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In the structural characterization of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , researchers face a specific spectroscopic anomaly: the Carbonyl Coalescence . Unlike acyclic or six-membered ring analogues, this molecule possesses two distinct carbonyl functionalities—a ring ketone and an acyclic ester—that absorb at nearly identical infrared frequencies (~1740 cm⁻¹).

This guide objectively compares the IR spectral performance of this 5-membered ring system against its structural alternatives (acyclic and 6-membered rings). It provides a validated protocol for resolving these overlapping peaks, a critical requirement for monitoring purity during Jasmonate-class synthesis or metabolic studies.

Theoretical Framework: The Physics of Ring Strain

To understand the spectral data, we must establish the causality between bond angle and vibrational frequency.

The "I-Strain" Effect

In a standard acyclic ketone (e.g., 2-pentanone), the


 carbon has a bond angle of ~120°. In a cyclopentanone  ring, geometric constraints force this angle to approximately 108°.
  • Mechanism: To relieve strain, the ring carbon increases the

    
    -character in the C-C 
    
    
    
    -bonds.
  • Result: This forces more

    
    -character into the C=O 
    
    
    
    -bond.
  • Spectral Consequence: Increased

    
    -character strengthens the bond (
    
    
    
    increases), shifting the vibrational frequency (
    
    
    ) to a higher wavenumber according to Hooke’s Law.


MoietyHybridization ShiftForce Constant (

)
Wavenumber Shift
Cyclohexanone Normal

Standard~1715 cm⁻¹
Cyclopentanone Increased

-character
High ~1745 cm⁻¹
Acyclic Ester Resonance stabilizedHigh~1740 cm⁻¹
Diagram 1: Vibrational Energy Flow & Strain Logic

G Strain Ring Strain (Angle ~108°) Hybrid Rehybridization (More s-character in C=O) Strain->Hybrid Compensatory effect Force Increased Force Constant (k) Hybrid->Force Stiffens bond FreqKetone Ketone Shift (1715 → 1745 cm⁻¹) Force->FreqKetone Hooke's Law Overlap SPECTRAL OVERLAP (Broad Band) FreqKetone->Overlap FreqEster Ester Frequency (~1740 cm⁻¹) FreqEster->Overlap Coincidence

Caption: Logical pathway demonstrating how ring geometry forces the ketone frequency to merge with the ester frequency.

Comparative Analysis: Product vs. Alternatives

This section compares the IR signature of the target molecule against two common structural analogues to demonstrate why the 5-membered ring presents a unique identification challenge.

Table 1: Carbonyl Resolution Comparison
FeatureTarget Molecule (5-Ring)Alternative A (6-Ring)Alternative B (Acyclic)
Structure Methyl 2-(2-methyl-3-oxocyclopentyl)acetateMethyl 3-oxocyclohexylacetateMethyl 3-oxopentanoate
Ketone

1745 ± 5 cm⁻¹ 1715 ± 5 cm⁻¹1715 ± 5 cm⁻¹
Ester

1740 ± 5 cm⁻¹ 1735 ± 5 cm⁻¹1740 ± 5 cm⁻¹

Separation
< 10 cm⁻¹ (Overlap) ~20-25 cm⁻¹ (Resolved)~25 cm⁻¹ (Resolved)
Visual Appearance Single Broad/Split PeakTwo Distinct PeaksTwo Distinct Peaks
Diagnostic Difficulty High LowLow
Analysis of Alternatives
  • The Cyclohexyl Analog (Alternative A):

    • In a 6-membered ring, the ketone remains at ~1715 cm⁻¹.[1] The ester remains at ~1735 cm⁻¹.

    • Result: Clear baseline resolution. You can quantify the ketone and ester independently without deconvolution.

  • The Acyclic Analog (Alternative B):

    • Similar to the cyclohexyl system, the acyclic ketone absorbs at lower energy.[2]

    • Result: Easy identification of functional groups.[1]

The Target Molecule (5-Ring) Performance

In the target molecule, the ring strain pushes the ketone up into the ester region.

  • Observation: You will likely see a single, intense, broadened band centered at 1740–1745 cm⁻¹.

  • Risk: A novice analyst might misinterpret this as a single functional group (e.g., just an ester) and assume the ketone has not formed or has been reduced.

Experimental Protocol: Deconvolution Strategy

Since standard low-resolution IR cannot resolve these peaks, the following protocol is required to validate the structure.

Method: Solvent-Shift Deconvolution

Carbonyls hydrogen bond differently depending on steric access. We can use solvent effects to induce a separation (shift) between the ketone and the ester.

Reagents:

  • Solvent A: Carbon Tetrachloride (

    
    ) or Hexane (Non-polar).
    
  • Solvent B: Chloroform (

    
    ) (Weakly H-bonding).
    

Step-by-Step Workflow:

  • Baseline Scan (Neat/ATR):

    • Run the sample on a Diamond ATR crystal.

    • Expectation: Broad peak at 1742 cm⁻¹.

  • Non-Polar Solution Scan:

    • Dissolve 10 mg sample in 1 mL

      
       (or Hexane).
      
    • Use a 0.1 mm NaCl liquid cell.

    • Result: Peaks sharpen due to lack of intermolecular H-bonding. You may see a "shoulder" or doublet.[3]

  • Resolution Enhancement (Second Derivative):

    • Apply a Second Derivative (2nd Der) algorithm to the absorbance spectrum.

    • Criteria: Look for two negative minima in the 1750–1735 region.

    • Interpretation:

      • 1748-1752 cm⁻¹: Cyclopentanone C=O.

      • 1735-1740 cm⁻¹: Methyl Ester C=O.

Diagram 2: Deconvolution Workflow

Workflow Start Sample: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Step1 Standard ATR-FTIR (Result: Broad Peak ~1742 cm⁻¹) Start->Step1 Decision Is Resolution Sufficient? Step1->Decision PathA Yes (Rare) Proceed to Quant Decision->PathA Separation >10cm⁻¹ PathB No (Likely) Initiate Solvent Shift Decision->PathB Single Band Exp Dilute in CCl4 or Hexane (0.1mm Path Length) PathB->Exp Math Apply 2nd Derivative Math Exp->Math Result Identify Minima: 1. Ketone (~1750) 2. Ester (~1738) Math->Result

Caption: Decision tree for resolving overlapping carbonyl signals in 5-membered ring esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on ring strain effects in IR).
  • NIST Mass Spectrometry Data Center. (2023). Methyl acetoacetate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for acyclic keto-ester separation).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5367719, Methyl 2-(3-oxo-2-(pent-2-enyl)cyclopentyl)acetate. [Link] (Data source for Jasmonate/Cyclopentyl analogs).[4]

Sources

Comparative

Comparative Technical Guide: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate vs. Methyl Dihydrojasmonate

This technical guide provides an in-depth comparison between Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (referred to as the Methyl Homologue ) and the industry-standard Methyl dihydrojasmonate (commonly known as Hedione...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison between Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (referred to as the Methyl Homologue ) and the industry-standard Methyl dihydrojasmonate (commonly known as Hedione ).

Executive Summary

Methyl dihydrojasmonate (MDJ) is a pervasive fragrance ingredient characterized by a pentyl side chain, conferring a transparent, floral, jasmine-like odor. Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , its lower homologue, substitutes the pentyl group with a methyl group. This structural truncation significantly alters physicochemical properties, reducing lipophilicity (LogP) and shifting the olfactory profile from a substantive floral note to a more volatile, ethereal, and fruity character. This guide details the analytical, synthetic, and functional differentiation of these two cyclopentanone derivatives.

Chemical Identity & Structural Analysis[1][2][3][4]

The primary differentiator is the alkyl chain length at the C-2 position of the cyclopentanone ring.

FeatureMethyl Dihydrojasmonate (MDJ)Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
Common Name Hedione, KharismalMethyl Homologue (MDJ-Me)
CAS Number 24851-98-757069-78-0
Molecular Formula C₁₃H₂₂O₃C₉H₁₄O₃
Molecular Weight 226.31 g/mol 170.21 g/mol
Side Chain (C-2) Pentyl (-C₅H₁₁)Methyl (-CH₃)
LogP (Predicted) ~2.9 - 3.0~0.8 - 1.2
Boiling Point ~300°C (at 760 mmHg)~230-240°C (Predicted)
Structural Visualization

The following diagram illustrates the structural relationship and the specific alkyl substitution point.

StructureComparison MDJ Methyl Dihydrojasmonate (C13H22O3) Pentyl Side Chain MeHomologue Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (C9H14O3) Methyl Side Chain Core Cyclopentanone Acetate Core (Scaffold) Core->MDJ + Pentyl Group (C5) Core->MeHomologue + Methyl Group (C1)

Figure 1: Structural divergence of jasmonate derivatives from a common core scaffold.

Synthetic Pathways

Understanding the synthesis explains the origin of these compounds. MDJ is synthesized via Michael addition to 2-pentyl-2-cyclopenten-1-one . The Methyl Homologue arises from the analogous 2-methyl-2-cyclopenten-1-one . In industrial settings, the Methyl Homologue may appear as an impurity if the starting cyclopentanone feedstock is impure, or it may be synthesized intentionally as a building block.

SynthesisPathways PentylEnone 2-Pentyl-2-cyclopenten-1-one Reaction Michael Addition (Base Catalyzed) -> Decarboxylation PentylEnone->Reaction MethylEnone 2-Methyl-2-cyclopenten-1-one MethylEnone->Reaction Malonate Dimethyl Malonate (Michael Donor) Malonate->Reaction + MDJ Methyl Dihydrojasmonate (Target Fragrance) Reaction->MDJ Path A (C5) MeHomologue Methyl Homologue (Analogue/Impurity) Reaction->MeHomologue Path B (C1)

Figure 2: Parallel synthesis pathways. Path A yields the standard fragrance; Path B yields the methyl homologue.

Analytical Differentiation (GC-MS Protocol)

For researchers, distinguishing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. The significant mass difference allows for easy separation.

Experimental Protocol: GC-MS Separation
  • Sample Preparation: Dilute 10 mg of the sample in 1 mL of Dichloromethane (DCM) or Hexane.

  • Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm, 0.25µm film.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Data Interpretation
ParameterMethyl DihydrojasmonateMethyl HomologueMechanism of Difference
Retention Time Late Eluter (e.g., ~18-20 min)Early Eluter (e.g., ~10-12 min)Lower MW and LogP of the methyl homologue reduce interaction with non-polar stationary phase.
Molecular Ion (M⁺) m/z 226 m/z 170 Difference of C₄H₈ (56 amu) in the side chain.
Base Peak m/z 83 (Cyclopentyl ring)m/z 83 or 97 Both share the cyclopentanone ring fragmentation, but side-chain specific ions will differ.
Key Fragment m/z 153 (M - 73)m/z 97 (M - 73)Loss of the acetate side chain (-CH₂COOCH₃, mass 73) leaves the substituted ring.

Functional & Sensory Profile

In drug development and perfumery, the "Rule of 5" and structure-odor relationships (SOR) apply.

  • Methyl Dihydrojasmonate:

    • Odor: Diffusive, floral, jasmine, "transparent" freshness.

    • Substantivity: High. Acts as a fixative and blender.

    • Receptor Binding: Binds effectively to olfactory receptors triggering floral perception.

  • Methyl Homologue:

    • Odor: Weaker, fruitier, more ethereal/solvent-like. Lacks the "fatty" character provided by the pentyl chain.

    • Substantivity: Low. High volatility leads to rapid evaporation.

    • Relevance: Often screened out in fragrance discovery due to lack of substantivity but may serve as a volatile marker or intermediate.

References

  • PubChem. (n.d.). Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Methyl dihydrojasmonate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Validation

Validation of Enantiomeric Excess in Chiral Methyl 2-(2-methyl-3-oxocyclopentyl)acetate: A Comparative Technical Guide

Executive Summary & Molecule Profile Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a structural analogue of the commercially significant fragrance ingredients Methyl Jasmonate and Methyl Dihydrojasmonate (Hedione). Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a structural analogue of the commercially significant fragrance ingredients Methyl Jasmonate and Methyl Dihydrojasmonate (Hedione). Unlike its pentyl-substituted counterparts, this methyl-analogue serves as a critical model substrate in asymmetric synthesis and structure-activity relationship (SAR) studies for prostaglandin intermediates.

The Analytical Challenge: This molecule presents a specific set of hurdles for enantiomeric excess (ee) determination:

  • Multiple Stereocenters: It possesses two chiral centers (C1 and C2), resulting in four potential stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

  • Chromophore Deficiency: The lack of a conjugated

    
    -system results in negligible UV absorption above 210 nm, rendering standard Chiral HPLC-UV ineffective without derivatization.
    
  • Epimerization Risk: The

    
    -proton at the C2 position (adjacent to the ketone) is acidic, leading to potential thermodynamic equilibration between cis and trans diastereomers during analysis.
    

This guide compares the two primary validation methodologies: Chiral Capillary Gas Chromatography (GC-FID) and


H-NMR with Chiral Shift Reagents (CSR) .

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the two competing methodologies.

FeatureMethod A: Chiral GC-FID (Recommended)Method B:

H-NMR with CSR
(Alternative)
Primary Detection Flame Ionization (C-H bonds)Proton Resonance Shift
Sensitivity (LOD) High (< 0.1% impurity detected)Moderate (~1-2% impurity detected)
Resolution (

)
High (Baseline separation of all 4 isomers)Low (Signal broadening often obscures minor peaks)
Sample Prep Dilute and Shoot (DCM/Hexane)Titration with Eu(hfc)

required
Throughput 20–40 mins per run10–15 mins per sample
Cost per Run Low (Carrier gas only)High (Expensive Europium reagents)
Suitability Final QC & High-Precision Validation Rapid Screening of Catalysts

Method A: Chiral Capillary GC-FID (The Gold Standard)

Gas Chromatography is the superior choice for this substrate due to its volatility and the universal response of the Flame Ionization Detector (FID).

Causality of Column Selection

We utilize a Beta-Cyclodextrin (


-CD)  derivative phase. The cyclopentanone ring fits into the hydrophobic cavity of the cyclodextrin torus. The separation mechanism relies on the differential inclusion complex stability between the enantiomers and the chiral selector.
  • Specific Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin (e.g., Chirasil-Dex CB or Rt-bDEXsm).
    
  • Why: The silyl substitution improves thermal stability and peak shape for polar esters compared to native CDs.

Detailed Protocol

Instrument: GC-FID (Agilent 7890/8890 or equivalent) Column: CP-Chirasil-Dex CB (25 m


 0.25 mm 

0.25

m)

Conditions:

  • Carrier Gas: Helium or Hydrogen (Constant flow: 1.2 mL/min).

  • Inlet: Split mode (50:1 ratio) at 250°C. Note: High split ratio prevents column saturation which causes peak fronting.

  • Detector: FID at 275°C.

  • Temperature Program:

    • Start: 100°C (Hold 2 min)

    • Ramp: 2°C/min to 160°C (Critical for separating diastereomers)

    • Ramp: 20°C/min to 200°C (Bake out)

Expected Elution Order (Indicative): Due to the thermodynamics of the cyclopentyl system:

  • cis-Enantiomer A

  • cis-Enantiomer B

  • trans-Enantiomer A

  • trans-Enantiomer B (Note: The 'trans' isomers are thermodynamically more stable and may appear as the major diastereomer if the synthesis is not kinetically controlled.)

Self-Validating System (Racemization)

To ensure the method is valid, you must generate a "Check Standard":

  • Take 10 mg of your enantioenriched sample.

  • Add 1 mL MeOH and 10

    
    L NaOMe (catalytic).
    
  • Stir for 30 mins to induce epimerization/racemization.

  • Inject this mixture. Requirement: You must see 4 distinct peaks. If peaks overlap, adjust the temperature ramp rate (lower it to 1°C/min).

Method B: H-NMR with Chiral Shift Reagents

This method is useful when a chiral GC column is unavailable or for rapid screening of reaction conditions where approximate ee is acceptable.

Mechanism

The paramagnetic Lanthanide shift reagent, Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), coordinates with the hard oxygen of the ketone and ester. This induces a "pseudocontact shift," splitting the signals of enantiomers.
Detailed Protocol
  • Sample: Dissolve 10 mg of substrate in 0.6 mL CDCl

    
    .
    
  • Reference Spectrum: Acquire a standard

    
    H-NMR. Locate the methyl ester singlet  (~3.6-3.7 ppm) or the C2-methyl doublet . These are the diagnostic signals.
    
  • Titration:

    • Add solid Eu(hfc)

      
       in 0.1 equivalent increments.
      
    • Shake and acquire spectrum.

    • Repeat until the diagnostic singlet splits into two distinct peaks (usually at 0.3 - 0.5 eq of Shift Reagent).

  • Calculation: Integration of Peak A vs. Peak B.

Warning: High concentrations of Eu(hfc)


 causes line broadening, which can mask the minor enantiomer, leading to falsely high ee values.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting and validating the analytical method.

G Start Start: Sample Analysis CheckVolatile Check Volatility (Boiling Point < 300°C?) Start->CheckVolatile CheckUV Check UV Absorption (Is >254nm strong?) MethodHPLC Method: Chiral HPLC (Requires Derivatization) CheckUV->MethodHPLC No UV (Derivatize) CheckVolatile->CheckUV No (Non-volatile) Decision Precision Required? CheckVolatile->Decision Yes (Volatile) MethodGC Method: Chiral GC-FID (Direct Analysis) Validation Validation Step: Racemize Sample with Base MethodGC->Validation MethodNMR Method: 1H-NMR + Eu(hfc)3 (Rapid Screen) Decision->MethodGC High Precision (>99% ee) Decision->MethodNMR Rough Estimate (+/- 2%) Result Proceed to Quantitation Validation->Result 4 Peaks Resolved?

Caption: Decision Logic for Analytical Method Selection. Blue nodes indicate property checks; Green indicates the recommended Gold Standard.

Experimental Data Presentation

When publishing your validation data, organize your results as follows to ensure reproducibility.

Table 1: Method Validation Parameters (GC-FID)

ParameterSpecificationExperimental Result (Example)
Resolution (

)

between enantiomers
2.1 (Peak 1 vs 2)
Tailing Factor (

)

1.05
Limit of Detection S/N ratio

0.05% of main peak area
Linearity (

)

0.9994 (Range: 0.1 - 10 mg/mL)
Diastereomeric Ratio (dr) cis vs trans integration95:5 (cis-major)

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99-121. Link

  • Phenomenex. (2024).[1][2] Chiral HPLC and GC Column Selection Guide. Phenomenex Technical Resources. Link

  • BenchChem. (2025).[3][4] Determination of Enantiomeric Excess: Analytical Protocols. BenchChem Application Notes. Link

  • Sigma-Aldrich (Merck). (2023). Astec CHIRALDEX Gas Chromatography Columns User Guide. Link

Sources

Comparative

A Comparative Guide to the Stability of Cyclopentanone Esters Under Acidic vs. Basic Conditions

In the realm of synthetic chemistry and drug development, the stability of functional groups is a cornerstone of molecular design and process optimization. Cyclopentanone moieties are prevalent in a wide array of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the stability of functional groups is a cornerstone of molecular design and process optimization. Cyclopentanone moieties are prevalent in a wide array of biologically active molecules and synthetic intermediates. When these structures incorporate an ester functionality, particularly at the C2 position, a β-keto ester is formed. The inherent reactivity of this system presents unique stability challenges. This guide provides an in-depth, objective comparison of the stability of cyclopentanone esters under both acidic and basic conditions, supported by mechanistic insights and detailed experimental protocols.

Mechanistic Underpinnings of Stability: A Tale of Two Pathways

The stability of a cyclopentanone ester is not merely a matter of the ester group's susceptibility to hydrolysis; it is a complex interplay between the ester's reactivity and the unique characteristics of the cyclopentanone ring. The α-protons adjacent to the ketone are acidic, leading to facile enolization or enolate formation, which can initiate side reactions. Furthermore, the hydrolysis of the ester group can be followed by decarboxylation, a process heavily influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis and Decarboxylation

Under acidic conditions, the hydrolysis of a cyclopentanone ester is an equilibrium-controlled process.[1][2][3][4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and allows for the nucleophilic attack of water.[3][6][7]

cluster_acid Acid-Catalyzed Hydrolysis cluster_decarboxylation Decarboxylation Ester Cyclopentanone Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid - R'OH, - H⁺ KetoAcid β-Keto Acid ProtonatedAcid->KetoAcid - H⁺ KetoAcid_dec β-Keto Acid Enol Enol Intermediate KetoAcid_dec->Enol Heat, H⁺ Cyclopentanone Cyclopentanone Enol->Cyclopentanone Tautomerization cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_aldol Competing Aldol Condensation Ester Cyclopentanone Ester Tetrahedral2 Tetrahedral Intermediate Ester->Tetrahedral2 + OH⁻ Ester_aldol Cyclopentanone Ester KetoAcid_base β-Keto Acid Tetrahedral2->KetoAcid_base - R'O⁻ Carboxylate Carboxylate (Stable) KetoAcid_base->Carboxylate + R'O⁻ - R'OH Enolate Enolate Ester_aldol->Enolate + OH⁻ (α-proton abstraction) AldolProduct Aldol Adduct Enolate->AldolProduct + Ester

Figure 2: Mechanism of base-catalyzed hydrolysis and the competing aldol condensation.

The resulting β-keto carboxylate is significantly more stable towards decarboxylation than its corresponding acid. [8]The negatively charged carboxylate group disfavors the formation of the cyclic transition state required for decarboxylation. However, the stability of the cyclopentanone ester under basic conditions is compromised by a competing reaction pathway: aldol-type self-condensation. The basic conditions facilitate the deprotonation of the α-carbon, forming an enolate which can then act as a nucleophile and attack the carbonyl of another ester molecule. This can lead to the formation of oligomeric and polymeric byproducts.

Experimental Comparison of Stability

To empirically evaluate the stability of a cyclopentanone ester, a series of controlled experiments can be conducted. For this guide, we will consider the hydrolysis of methyl 2-oxocyclopentanecarboxylate as a model system.

Materials and Methods

Materials:

  • Methyl 2-oxocyclopentanecarboxylate

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatted water bath

Experimental Protocols

Protocol 1: Acid-Catalyzed Stability Study

  • Prepare a 1 mg/mL stock solution of methyl 2-oxocyclopentanecarboxylate in methanol.

  • In a sealed reaction vial, add 9.9 mL of 1 M HCl to a thermostatted water bath set at 50°C.

  • Initiate the reaction by adding 100 µL of the stock solution to the pre-heated acid, resulting in a final concentration of 10 µg/mL.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 900 µL of the initial HPLC mobile phase.

  • Analyze the quenched samples by HPLC.

Protocol 2: Base-Catalyzed Stability Study

  • Prepare a 1 mg/mL stock solution of methyl 2-oxocyclopentanecarboxylate in methanol.

  • In a sealed reaction vial, add 9.9 mL of 1 M NaOH to a thermostatted water bath set at 50°C.

  • Initiate the reaction by adding 100 µL of the stock solution to the pre-heated base, for a final concentration of 10 µg/mL.

  • At the same time points as the acidic study, withdraw a 100 µL aliquot.

  • Immediately quench the reaction by adding the aliquot to 900 µL of the initial HPLC mobile phase containing a slight excess of formic acid to neutralize the base.

  • Analyze the quenched samples by HPLC.

cluster_workflow Experimental Workflow Start Prepare Stock Solution (1 mg/mL in Methanol) Acid Acidic Conditions (1 M HCl, 50°C) Start->Acid Base Basic Conditions (1 M NaOH, 50°C) Start->Base Sampling Aliquot at Time Points (0, 15, 30, 60, 120, 240, 480 min) Acid->Sampling Base->Sampling Quench Quench Reaction (Dilute in Mobile Phase) Sampling->Quench HPLC HPLC Analysis Quench->HPLC

Figure 3: General experimental workflow for stability testing.

HPLC Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Analysis and Expected Results

The stability of the methyl 2-oxocyclopentanecarboxylate is determined by monitoring the decrease in its peak area over time. The formation of degradation products, such as 2-oxocyclopentanecarboxylic acid and cyclopentanone, can also be monitored if standards are available.

Table 1: Comparative Stability Data (Illustrative)

Time (minutes)% Remaining (Acidic)% Remaining (Basic)
0100100
159585
308872
607550
1205520
24030<5
48010Not Detected

Comparative Analysis and Conclusion

Based on the mechanistic principles and expected experimental outcomes, a clear distinction in the stability of cyclopentanone esters under acidic and basic conditions emerges.

Under acidic conditions:

  • Primary Degradation Pathway: Hydrolysis to the β-keto acid, followed by rapid decarboxylation to cyclopentanone.

  • Rate: The hydrolysis is generally slower than base-catalyzed hydrolysis but is ultimately destructive to the entire molecule due to the instability of the β-keto acid intermediate.

  • Endpoint: The final degradation product is cyclopentanone.

Under basic conditions:

  • Primary Degradation Pathway: Rapid, irreversible saponification to the β-keto carboxylate salt.

  • Competing Reaction: Aldol-type self-condensation can lead to the formation of undesired byproducts.

  • Rate: Saponification is typically much faster than acid-catalyzed hydrolysis. [9]* Endpoint: The stable β-keto carboxylate salt is the primary product of hydrolysis, but the overall purity of the reaction mixture may be compromised by aldol condensation products.

The choice of acidic or basic conditions for reactions involving cyclopentanone esters must therefore be carefully considered based on the desired outcome. If the goal is to preserve the cyclopentanone ester, mildly acidic conditions at low temperatures would be preferable. If the intention is to hydrolyze the ester to the corresponding carboxylic acid without decarboxylation, basic conditions followed by a rapid acidic workup at low temperature would be the method of choice, though careful optimization is required to minimize aldol condensation.

References

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. PubMed. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. [Link]

  • CX7b. Enolates: Decarboxylation. Reactivity: substitution at carboxyl. [Link]

  • 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. SciELO. [Link]

  • Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. PMC. [Link]

  • Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products. Natural Sciences Publishing. [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]

  • 13 Saponific
  • Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]

  • NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link].

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. Unknown Source.
  • Synthesis of Carboxylic Acids. Unknown Source.
  • 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must be worn
  • 8.8: Chemistry of Esters. Chemistry LibreTexts. [Link]

Sources

Validation

Benchmarking synthesis routes for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate efficiency

This guide benchmarks synthesis routes for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the fragrance ingredient Methyl Dihydrojasmonate (Hedione). The analysis focuses on the three most scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks synthesis routes for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate , a structural analog of the fragrance ingredient Methyl Dihydrojasmonate (Hedione). The analysis focuses on the three most scientifically distinct approaches: the classical thermodynamic Michael addition (Malonate route), the direct Lewis-acid catalyzed Mukaiyama-Michael addition, and the modern Asymmetric Organocatalytic route.

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate is a functionalized cyclopentanone derivative serving as a critical intermediate in the synthesis of jasmonoid fragrances and prostaglandin analogs. Its structural core—a 2,3-disubstituted cyclopentanone—presents a classic challenge in organic synthesis: establishing trans- or cis-stereochemistry across the ring while maintaining regiocontrol.

This guide evaluates three synthesis strategies:

  • Route A (The Industrial Standard): Michael Addition of Dimethyl Malonate followed by Krapcho Decarboxylation.

  • Route B (The Direct Approach): Mukaiyama-Michael Addition using Silyl Ketene Acetals.

  • Route C (The Precision Approach): Asymmetric Organocatalytic Addition.

Comparative Analysis Overview
MetricRoute A: Malonate AdditionRoute B: Mukaiyama-MichaelRoute C: Asymmetric Organocatalysis
Primary Mechanism Thermodynamic Enolate AdditionLewis Acid Catalyzed Nucleophilic AttackIminium/Enamine Activation
Step Count 3 (Addition

Hydrolysis

Decarboxylation)
1 (Direct Addition)1 (Direct Addition)
Atom Economy Low (Loss of

and MeOH)
Moderate (Silicon waste)High (Catalytic)
Stereocontrol Thermodynamic (trans favored)Kinetic (Tunable via Lewis Acid)High Enantioselectivity (>90% ee)
Scalability Excellent (Kg to Ton scale)Moderate (Requires low temp/inert atm)Good (Catalyst recycling required)
Key Reagent Cost Low (Dimethyl malonate, NaOMe)High (TiCl4, Silylating agents)High (Chiral amines/catalysts)

Route A: The Classical Malonate Michael Addition

Best for: Large-scale production where cost is the primary driver and racemic product is acceptable.

This route utilizes the thermodynamic stability of the malonate enolate to effect a conjugate addition to 2-methylcyclopent-2-en-1-one . The subsequent decarboxylation drives the formation of the mono-acetate side chain.

Mechanistic Pathway[1][2][3][4]
  • Activation: Deprotonation of dimethyl malonate by sodium methoxide generates a soft nucleophile.

  • Conjugate Addition: The malonate anion attacks the

    
    -position (C3) of 2-methylcyclopentenone. The steric bulk of the C2-methyl group directs the incoming nucleophile to the trans position relative to the methyl group to minimize steric strain.
    
  • Decarboxylation: Hydrolysis of the diester followed by thermal decarboxylation (or Krapcho conditions) yields the target mono-ester.

Detailed Protocol

Step 1: Michael Addition

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and addition funnel. Maintain a

    
     atmosphere.
    
  • Reagent Preparation: Dissolve dimethyl malonate (1.2 equiv) in anhydrous methanol. Add Sodium Methoxide (NaOMe, 0.1 equiv) as a catalyst.

  • Addition: Dropwise add 2-methylcyclopent-2-en-1-one (1.0 equiv) to the stirring solution at room temperature.

  • Reaction: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the enone.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.

Step 2: Krapcho Decarboxylation (One-pot modification)

  • Dissolve the crude Michael adduct in DMSO containing NaCl (1.5 equiv) and water (2.0 equiv).

  • Heat to 140-160°C for 3-5 hours. The evolution of

    
     gas indicates progress.
    
  • Purification: Dilute with water, extract with ethyl acetate, and purify via vacuum distillation.

Expected Yield: 75-85% (over two steps).

Route B: Mukaiyama-Michael Addition

Best for: Rapid synthesis of complex analogs where isolation of intermediates is undesirable, or when specific kinetic stereoisomers are required.

This route bypasses the decarboxylation step by using a "masked" acetate equivalent—the silyl ketene acetal of methyl acetate.

Mechanistic Pathway

The reaction is catalyzed by a Lewis Acid (typically


). The titanium coordinates to the enone carbonyl, lowering the LUMO energy. The nucleophilic silyl ketene acetal attacks the 

-position. The resulting titanium enolate is hydrolyzed to regenerate the ketone and the ester.
Detailed Protocol
  • Reagent Generation: Prepare the silyl ketene acetal by treating methyl acetate with LDA at -78°C, followed by trapping with TMSCl. (Alternatively, purchase commercially).

  • Reaction Setup: In a flame-dried flask under Argon, dissolve 2-methylcyclopent-2-en-1-one (1.0 equiv) in anhydrous

    
    . Cool to -78°C.
    
  • Catalyst Addition: Add

    
     (1.1 equiv) dropwise. The solution will turn deep red/brown due to complexation.
    
  • Nucleophile Addition: Slowly add the silyl ketene acetal (1.2 equiv) over 30 minutes.

  • Quench: Stir for 2 hours at -78°C, then quench with saturated aqueous

    
     while still cold.
    
  • Workup: Warm to room temperature. Filter through a Celite pad to remove Titanium salts. Extract with DCM, dry, and concentrate.

Expected Yield: 65-75%. Note: This route often yields a mixture of silyl enol ether intermediates which must be hydrolyzed with dilute acid (HCl/THF) to yield the final keto-ester.

Route C: Asymmetric Organocatalytic Addition

Best for: Pharmaceutical applications requiring high enantiomeric excess (ee).

Using chiral amine catalysts (e.g., Jørgensen-Hayashi catalysts or cinchona alkaloids), this route controls the facial selectivity of the attack, establishing the C2 and C3 stereocenters with high precision.

Detailed Protocol
  • Catalyst: Use a chiral secondary amine catalyst (e.g., 20 mol% diphenylprolinol silyl ether).

  • Solvent: Toluene or

    
     typically provides the best stereocontrol.
    
  • Procedure:

    • Mix the catalyst and 2-methylcyclopent-2-en-1-one (1.0 equiv) in the solvent.

    • Add the nucleophile (Dimethyl malonate, 1.5 equiv) and a co-catalyst (often benzoic acid, 20 mol%) to aid the catalytic cycle.

    • Stir at ambient temperature for 24-48 hours.

  • Workup: Direct purification via flash chromatography.

  • Post-processing: The resulting chiral malonate adduct must still undergo decarboxylation (as in Route A), but the stereocenters set during the addition are preserved.

Expected Yield: 80-90% (Michael step), >90% ee.

Visualizing the Pathways

The following diagram illustrates the divergence between the classical thermodynamic route and the direct kinetic route.

SynthesisRoutes SM 2-Methylcyclopent-2-en-1-one Malonate Dimethyl Malonate (NaOMe, MeOH) SM->Malonate Route A SKA Silyl Ketene Acetal (TiCl4, DCM, -78°C) SM->SKA Route B AdductA Michael Adduct (Diester) Malonate->AdductA Reflux Decarb Krapcho Decarboxylation (DMSO, NaCl, Heat) AdductA->Decarb Product Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Decarb->Product -CO2 IntermediateB Titanium Enolate SKA->IntermediateB Kinetic Control Hydrolysis Acid Hydrolysis IntermediateB->Hydrolysis Hydrolysis->Product

Caption: Comparison of the Multi-step Malonate Route (A) vs. the Direct Mukaiyama-Michael Route (B).

References

  • Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex . Organic Syntheses. 2020. Link

  • Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone . National Institute of Informatics. 2011. Link

  • Development of a general, enantioselective organocatalytic Mukaiyama-Michael reaction . Princeton University. 2009. Link

  • Michael Addition Reaction Mechanism and Applications . BenchChem. 2025.[2] Link

  • Synthesis of Methyl-3-pentyl-4-oxocyclopentyl-1-acetate (Analogous Chemistry) . Taylor & Francis. 1974. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

[1] Executive Summary Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) is a functionalized cyclopentanone ester. While often structurally related to fragrance ingredients like Methyl Dihydrojasmonate (Hedione...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0) is a functionalized cyclopentanone ester. While often structurally related to fragrance ingredients like Methyl Dihydrojasmonate (Hedione), this specific methyl-analog requires precise handling due to its potential for eye/skin irritation and aquatic toxicity .

Immediate Action Required:

  • Do NOT pour down the drain.[1][2] This compound is lipophilic and poses a risk to aquatic ecosystems.

  • Classify as Non-Halogenated Organic Waste .

  • Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this molecule is the foundation of a self-validating safety protocol.

PropertySpecificationOperational Implication
Chemical Name Methyl 2-(2-methyl-3-oxocyclopentyl)acetateOfficial shipping/manifest name.
CAS Number 57069-78-0 Use for waste profiling and SDS verification.
Molecular Formula C₉H₁₄O₃Carbon-rich; high calorific value for incineration.
Functional Groups Ester, KetoneSusceptible to hydrolysis; combustible.
Flash Point > 93°C (Estimated)Likely Class IIIB Combustible Liquid.
Solubility Low in water; Soluble in organicsStrictly prohibits sewer disposal.
Hazard Identification (GHS)

Based on structural analogs (e.g., Methyl Dihydrojasmonate) and functional group analysis:

  • H319: Causes serious eye irritation.[3][4][5]

  • H315: Causes skin irritation.[6]

  • H412: Harmful to aquatic life with long-lasting effects.

Pre-Disposal Protocol: Segregation & Accumulation

To prevent cross-reactivity and ensure regulatory compliance (RCRA/EPA), strict segregation is required before the waste leaves the bench.

Waste Stream Decision Tree

The following logic flow dictates the correct containerization for this specific compound.

WasteSegregation cluster_legend Protocol Key Start Start: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No (It's a mixture) StreamA STREAM A: Non-Halogenated Organic Waste (High BTU Incineration) IsPure->StreamA Yes HalogenatedCheck Does the mixture contain Halogens? (DCM, Chloroform, etc.) IsMixed->HalogenatedCheck HalogenatedCheck->StreamA No StreamB STREAM B: Halogenated Organic Waste (Requires Specific Treatment) HalogenatedCheck->StreamB Yes (>2%) Legend Stream A is the default for this ester. Only use Stream B if mixed with chlorinated solvents.

Figure 1: Waste Stream Segregation Logic. This compound defaults to Non-Halogenated Organic Waste unless contaminated by other solvents.

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (0.11mm minimum thickness), safety goggles, and a lab coat.

  • Vessel Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is acidic (hydrolysis risk).

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Required Fields: "Non-Halogenated Organic Waste," Chemical Name (No abbreviations), Approximate %.

Phase 2: Transfer & Accumulation
  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood to mitigate inhalation of ester vapors.

  • Funnel Use: Use a funnel with a lid or remove the funnel immediately after pouring to prevent evaporation (EPA Closed Container Rule).

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Phase 3: Final Disposal (Hand-off)
  • Manifesting: List the primary hazard as "Irritant" and "Combustible."

  • Contractor Hand-off: Schedule pickup with your institution's EHS department or licensed waste contractor (e.g., Clean Harbors, Veolia).

  • Destruction Method: The standard industry method is Fuel Blending/Incineration . The high energy content of the ester allows it to be used as fuel in cement kilns, ensuring complete destruction of the organic structure.

Spill Response Contingency

Scenario: A 500mL bottle of Methyl 2-(2-methyl-3-oxocyclopentyl)acetate shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[7] Open fume hoods (if safe) to increase air exchange.

  • PPE Upgrade: If the spill is large (>1L) or in a confined space, upgrade to a half-face respirator with organic vapor cartridges.

  • Containment: Ring the spill with vermiculite or diatomaceous earth . Do not use paper towels as the primary absorbent for large flammable/combustible spills (fire risk).

  • Absorption: Work from the outside in, mixing the absorbent with the liquid.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar. Label as "Debris contaminated with [Chemical Name]."

  • Surface Decon: Wash the area with a soap/water solution to remove the oily residue. This ester is lipophilic; water alone will not clean it effectively.

Regulatory Compliance & References

Regulatory Context[1][5][7][8][9][10][11][12]
  • EPA (RCRA): While not a P-listed or U-listed waste, it falls under 40 CFR 261.3 regulations for characteristic waste if mixed with ignitable solvents. Even as a pure substance, "Cradle-to-Grave" liability applies.

  • Sewer Ban: 40 CFR 403.5 prohibits the discharge of pollutants that cause pass-through or interference. Lipophilic esters can foul water treatment membranes.

References
  • BLD Pharm. (2025). SDS for Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0). Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Structural Analog). Retrieved from [8]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Esters Handling. Retrieved from

Sources

Handling

Personal Protective Equipment &amp; Safety Guide: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

Part 1: Executive Safety Summary (The "One-Pager") Chemical Identity: Name: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate CAS Number: 57069-78-0 Synonyms: Methyl dihydrojasmonate analog; Methyl (2-methyl-3-oxocyclopentyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (The "One-Pager")

Chemical Identity:

  • Name: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate

  • CAS Number: 57069-78-0

  • Synonyms: Methyl dihydrojasmonate analog; Methyl (2-methyl-3-oxocyclopentyl)acetate.

  • Physical State: Typically a viscous liquid or low-melting solid (depending on purity/isomer ratio).

Critical Hazard Directives: This compound is an intermediate of high biological activity . While often used in fragrance chemistry, research grades must be treated as Specific Target Organ Toxicants (STOT) until fully characterized.

Hazard Class Signal Word Hazard Statements (H-Codes) Critical Prevention
STOT - Repeated Exposure DANGER H372: Causes damage to organs (Thymus) through prolonged or repeated exposure.ZERO INHALATION: Handle strictly within a fume hood.
Aquatic Toxicity WARNING H410: Very toxic to aquatic life with long lasting effects.ZERO DISCHARGE: All waste must be collected; no sink disposal.
Irritant WARNING H319/H315: Causes serious eye/skin irritation.[1][2][3]BARRIER PROTECTION: Double-gloving required.

Part 2: Physicochemical & Hazard Profile

Understanding the physical properties is the first step in designing a safety protocol. This ester exhibits lipophilicity, meaning it can penetrate skin and accumulate in fatty tissues/membranes.

PropertyValue/DescriptionSafety Implication
Molecular Formula

Organic ester; compatible with standard organic solvents.
Molecular Weight ~170.21 g/mol Non-volatile enough to not be a gas, but aerosols are hazardous.
Solubility Soluble in alcohols, oils, organic solvents. Insoluble in water.[1]Skin Absorption Risk: High. Wash with soap/water, not solvent (which drives it deeper).
Boiling Point/Decomp >200°C (Est.); Decomposes ~270°CThermal decomposition releases acrid smoke/fumes.
Flash Point >93°C (Combustible Liquid)Not highly flammable, but will burn if heated.

Part 3: PPE Technical Specifications

Do not rely on generic "lab safety" rules. The lipophilic nature and STOT risk dictate specific barrier materials.

Hand Protection (Glove Logic)
  • Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil minimum) .

    • Logic: Nitrile provides excellent degradation resistance against esters.

    • Protocol:Double-gloving is mandatory. The outer glove protects against splashes; the inner glove prevents contact during doffing.

  • Spill Cleanup: Laminate Film (Silver Shield/4H) .

    • Logic: For prolonged contact or large spills, thin nitrile may swell. Laminate film offers >480 min breakthrough time.

Respiratory Protection
  • Primary Control: Chemical Fume Hood .

    • Requirement: Sash at proper working height (18 inches). Face velocity 80-100 fpm.

  • Secondary (Emergency/Outside Hood):

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges + P95 particulate filter.

    • Logic: Protects against both vapors (OV) and potential aerosols/dusts (P95) if the substance is solid or nebulized.

Eye & Body Protection[6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

    • Note: Safety glasses are insufficient due to the risk of splash migration.

  • Body: Lab Coat (Cotton/Poly blend) + Chemical Resistant Apron (if handling volumes >100 mL).

Part 4: Operational Protocol (Workflow)

This workflow ensures containment from storage to reaction.

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (-20°C Freezer) Receipt->Storage Cold Chain Equilibrate 3. Equilibration (Warm to RT in Hood) Storage->Equilibrate Prevent Condensation Weighing 4. Weighing/Transfer (Inside Fume Hood) Equilibrate->Weighing Open Only When Warm Reaction 5. Reaction Setup (Closed Vessel) Weighing->Reaction Double Glove Waste 6. Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent water condensation inside the container, which can hydrolyze the ester.

Detailed Steps:
  • Storage: Store at -20°C (Freezer). Keep container tightly sealed to prevent hydrolysis.

  • Equilibration: Before opening, allow the bottle to warm to room temperature inside a fume hood.

    • Causality: Opening a cold bottle introduces atmospheric moisture, which degrades the ester and may cause variable experimental results.

  • Weighing:

    • Liquids: Use a positive-displacement pipette or glass syringe. Avoid pouring.

    • Solids: Use a disposable anti-static weighing boat.

  • Reaction: Vent reaction vessels to a scrubber or hood exhaust if heating is involved.

Part 5: Emergency & Disposal Procedures

Spill Response Logic

Scenario: 10 mL spill inside the fume hood.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don Silver Shield gloves over nitrile.

  • Absorb: Use Vermiculite or Polypropylene Pads .

    • Do NOT use: Paper towels (rapid evaporation surface area).

  • Clean: Wipe surface with soap and water (surfactant lifts the lipophilic ester).

  • Disposal: Place absorbent in a sealed bag, then into the solid hazardous waste bin.

Waste Disposal Matrix
Waste StreamClassificationContainer TypeLabeling
Reaction Mixture Organic Solvent WasteHDPE or Glass Carboy"Non-Halogenated Organic Waste + [Chemical Name]"
Contaminated Solids Solid Hazardous WasteWide-mouth HDPE Drum"Solid Debris Contaminated with H372 Toxicant"
Aqueous Washings Aqueous Organic WasteGlass Carboy"Aqueous Waste (Trace Organics) - TOXIC TO AQUATIC LIFE"

Self-Validating Disposal Check:

  • Does the waste container smell strongly? If yes, the seal is poor. Replace cap.

  • Is the liquid phase separated? If yes, ensure the label reflects "Bi-phasic waste."

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-(2-methyl-3-oxocyclopentyl)acetate (CAS 57069-78-0). Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Methyl jasmonate analogs. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
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Methyl 2-(2-methyl-3-oxocyclopentyl)acetate
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